molecular formula C18H12N2 B174415 1,1'-Biisoquinoline CAS No. 17999-93-8

1,1'-Biisoquinoline

Número de catálogo: B174415
Número CAS: 17999-93-8
Peso molecular: 256.3 g/mol
Clave InChI: MVVRNAUFPUDQIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1'-Biisoquinoline is a useful research compound. Its molecular formula is C18H12N2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-isoquinolin-1-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRNAUFPUDQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318905
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17999-93-8
Record name NSC338038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enduring Intrigue of 1,1'-Biisoquinoline: A Technical Guide to its Fundamental Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Tale of Twisted Isomers

Within the vast family of heterocyclic diimine ligands, 1,1'-biisoquinoline (biiq) occupies a unique and compelling niche.[1][2][3] While sharing the characteristic N=C–C=N chelating motif with well-known counterparts like 2,2'-bipyridine and 1,10-phenanthroline, this compound distinguishes itself through a remarkable structural feature: atropisomerism.[1][2][3] This phenomenon, arising from hindered rotation around the C1–C1′ single bond, imparts axial chirality to the molecule, resulting in two stable, non-superimposable enantiomers.[1][2] This inherent chirality, coupled with its robust coordination capabilities, has positioned this compound as a ligand of significant interest in the realms of asymmetric catalysis and materials science. This guide provides an in-depth exploration of the core properties of this compound, from its synthesis and structural intricacies to its diverse applications.

Synthesis of this compound and its Derivatives

The preparation of this compound can be achieved through several synthetic strategies, with the most common methods being oxidative dimerization of isoquinolines and the coupling of 1-haloisoquinolines.[1]

Key Synthetic Pathways
  • Oxidative Dimerization: This approach involves the dimerization of isoquinoline in the presence of a strong base and an oxidizing agent. For instance, the reaction of isoquinoline with lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in diethyl ether has been reported to yield this compound in moderate yields.[1]

  • Ullmann Reaction: The classical Ullmann reaction, involving the copper-mediated coupling of 1-bromo-isoquinoline at elevated temperatures, represents one of the earliest reported syntheses of this compound.[1]

  • Coupling of 1-Haloisoquinolines: More contemporary methods often involve the coupling of 1-haloisoquinolines, which can offer improved yields and milder reaction conditions compared to the classical Ullmann reaction.[1]

  • Synthesis of this compound N,N'-dioxides: The corresponding N,N'-dioxides of this compound are readily prepared by the N-oxidation of the parent compound using reagents such as peracetic acid or 3-chloroperbenzoic acid (MCPBA).[1][4] These derivatives have proven to be valuable in enantioselective organic catalysis.[1][5]

Diagram 1: Common Synthetic Routes to this compound

G cluster_synthesis Synthesis of this compound cluster_derivative Derivative Synthesis Isoquinoline Isoquinoline Biisoquinoline This compound Isoquinoline->Biisoquinoline Oxidative Dimerization (e.g., LDA/HMPA) Haloisoquinoline 1-Haloisoquinoline Haloisoquinoline->Biisoquinoline Coupling Reaction (e.g., Ullmann Reaction) Biisoquinoline_deriv This compound Dioxide This compound N,N'-dioxide Biisoquinoline_deriv->Dioxide N-oxidation (e.g., MCPBA)

Caption: Key synthetic pathways to this compound and its N,N'-dioxide derivative.

Structural and Physicochemical Properties

The most defining characteristic of this compound is its non-planar structure, a direct consequence of steric hindrance between the hydrogen atoms at the 8 and 8' positions.[1][2] This steric clash forces the two isoquinoline rings to adopt a twisted conformation, leading to the aforementioned atropisomerism.

Atropisomerism and Chirality

The hindered rotation about the C1-C1' bond creates a chiral axis, resulting in the existence of two stable enantiomers, designated as (P) and (M).[1][2] While the parent this compound has a relatively low barrier to racemization in solution, its derivatives, particularly the N,N'-dioxides, exhibit enhanced configurational stability.[1] The resolution of racemic mixtures of this compound derivatives has been successfully achieved using techniques like chiral high-performance liquid chromatography (HPLC).[1][5]

Spectroscopic Properties

The electronic absorption spectrum of this compound in ethanol displays several absorption maxima, reflecting the π-π* transitions within the aromatic system. The reported absorption maxima are at 218, 274, 284, 312, and 324 nm, with corresponding molar absorption coefficients (ε) of 77,900, 7370, 6920, 6480, and 9430 M⁻¹cm⁻¹, respectively.[1]

PropertyValueReference
Molecular FormulaC₁₈H₁₂N₂[6]
Molar Mass256.3 g/mol [6]
UV-Vis λmax (EtOH)218, 274, 284, 312, 324 nm[1]
ε at λmax (EtOH)77900, 7370, 6920, 6480, 9430 M⁻¹cm⁻¹[1]
N2–C1–C1′–N2′ Torsion Angle (in solid state)~91°[4]

Table 1: Selected Physicochemical Properties of this compound.

Diagram 2: Molecular Structure of this compound

Caption: Chemical structure of this compound highlighting the C1-C1' bond.

Coordination Chemistry

As a bidentate nitrogen donor ligand, this compound readily forms complexes with a variety of metal ions.[1][3] The non-planar nature of the ligand imposes a distorted coordination geometry on the resulting metal complexes. This structural feature can influence the electronic and catalytic properties of the complexes.

The coordination of this compound to a metal center is a fundamental aspect of its application in catalysis. For example, palladium complexes of this compound and its N,N'-dioxide derivative have been shown to be effective catalysts for cross-coupling reactions.[5]

Diagram 3: Coordination of this compound to a Metal Center

Caption: Schematic of a metal (M) coordinated to the bidentate this compound ligand.

Applications in Catalysis and Materials Science

The unique stereochemical and electronic properties of this compound have led to its exploration in several advanced applications.

Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive ligand for asymmetric catalysis.[7] Enantiopure derivatives of this compound have been successfully employed as ligands in various asymmetric carbon-carbon bond-forming reactions.[7] The N,N'-dioxide derivatives, in particular, have shown promise as enantioselective organic catalysts.[1][5] For instance, a palladium chloride complex of this compound N,N'-dioxide has demonstrated catalytic activity in Suzuki cross-coupling and hydroxyarylation reactions.[5]

Organic Light-Emitting Diodes (OLEDs)

Cationic iridium(III) complexes incorporating this compound as a ligand have been investigated for their potential as emitters in organic light-emitting diodes (OLEDs).[1] These complexes can exhibit strong phosphorescence, a desirable property for achieving high efficiency in OLED devices. For example, an iridium(III) complex with two cyclometalating ligands and one this compound ligand has been reported to show strong orange-red emission.[1] The rigid and planar structure of the isoquinoline core, combined with the potential for functionalization, makes this compound derivatives promising building blocks for novel organic semiconductors.[8]

Experimental Protocol: Synthesis of this compound via Ullmann Reaction

This protocol is a representative example of the synthesis of this compound based on the classical Ullmann reaction.

Materials:

  • 1-Bromoisoquinoline

  • Copper powder (activated)

  • Sand

  • Anhydrous conditions

Procedure:

  • Activation of Copper Powder: The copper powder should be activated prior to use by washing with a dilute acid, followed by water, ethanol, and then dried under vacuum.

  • Reaction Setup: In a dry reaction vessel, thoroughly mix 1-bromoisoquinoline with an equal weight of activated copper powder and twice the weight of sand.

  • Heating: Heat the mixture in an oil bath to 210-230 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., hot benzene or toluene).

  • Purification: Filter the hot extract to remove the copper and sand. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Conclusion: A Ligand with a Bright Future

This compound stands as a testament to the profound impact of subtle structural modifications on the properties and applications of a molecule. Its inherent chirality, arising from atropisomerism, sets it apart from other heterocyclic diimine ligands and provides a powerful tool for the development of novel asymmetric catalysts. Furthermore, its robust coordination chemistry and promising photophysical properties have opened doors to its use in advanced materials, particularly in the field of organic electronics. As research continues to unravel the full potential of this intriguing molecule, this compound is poised to play an increasingly important role in the advancement of catalysis and materials science.

References

An In-depth Technical Guide to the Structure and Atropisomerism of 1,1'-Biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Chirality of 1,1'-Biisoquinoline

This compound is a fascinating heterocyclic compound composed of two isoquinoline units linked by a single bond between their C1 and C1' positions. This seemingly simple linkage gives rise to a profound stereochemical phenomenon known as atropisomerism. Unlike point chirality, which originates from a stereogenic center, atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond[1]. In the case of this compound, steric hindrance between the hydrogen atoms at the C8 and C8' positions, as well as the nitrogen lone pairs, forces the two isoquinoline rings to adopt a non-planar, C2-symmetric conformation. This restricted rotation about the C1-C1' bond results in the existence of two stable, non-superimposable mirror-image conformers, or atropisomers. These enantiomers are designated as (P) for plus (clockwise) and (M) for minus (counter-clockwise) based on the helicity of the molecule when viewed down the chiral axis. The unique C2-symmetry and axial chirality of this compound have made it a valuable scaffold for the development of chiral ligands in asymmetric catalysis and as a building block in medicinal chemistry.[2]

Caption: Atropisomers of this compound arising from restricted rotation around the C1-C1' chiral axis.

Structural Dynamics: The Rotational Energy Barrier

The stability of the atropisomers of this compound is determined by the magnitude of the rotational energy barrier around the C1-C1' bond. For atropisomers to be separable at room temperature, this barrier must be sufficiently high, typically with a half-life of racemization of at least 1000 seconds, which corresponds to an energy barrier of approximately 93 kJ/mol. Computational studies have shed light on the rotational dynamics of the parent this compound. The racemization can occur via two pathways: a syn-periplanar transition state, where the two nitrogen atoms pass each other, or an anti-periplanar transition state, where the C8-H and C8'-H groups pass each other. The anti pathway is significantly favored due to lower steric repulsion.

The rotational barrier is highly sensitive to the nature of substituents on the isoquinoline rings. Electron-donating or -withdrawing groups can influence the electronic properties of the C1-C1' bond, while bulky substituents, particularly at the positions ortho to the inter-ring bond (C8 and C8'), can dramatically increase the rotational barrier due to increased steric hindrance. Conversely, intramolecular hydrogen bonding has been shown to lower the rotational barrier in some biaryl systems by stabilizing the transition state.[3][4]

CompoundRotational Energy Barrier (kJ/mol)Method
This compound (anti-pathway)41.84Computational (MOMM)
This compound (syn-pathway)163Computational (MOMM)
Biaryl with intramolecular H-bond46.7Experimental
Biaryl without intramolecular H-bond>100Experimental

graph "Rotational_Barrier_Factors" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

"Rotational_Barrier" [label="Rotational Energy Barrier\n(C1-C1' Bond)"]; "Steric_Hindrance" [label="Steric Hindrance\n(e.g., ortho-substituents)"]; "Electronic_Effects" [label="Electronic Effects\n(Substituent donation/withdrawal)"]; "Intramolecular_Interactions" [label="Intramolecular Interactions\n(e.g., Hydrogen Bonding)"]; "Solvent_Effects" [label="Solvent Effects"];

"Rotational_Barrier" -> "Steric_Hindrance" [label="Increases with bulkier groups"]; "Rotational_Barrier" -> "Electronic_Effects" [label="Modulates bond character"]; "Rotational_Barrier" -> "Intramolecular_Interactions" [label="Can stabilize/destabilize transition state"]; "Rotational_Barrier" -> "Solvent_Effects" [label="Influences conformational preference"]; }

Caption: Key factors influencing the rotational energy barrier in this compound and its derivatives.

Methodologies: Synthesis, Resolution, and Characterization

Synthesis of this compound via Ullmann Condensation

The Ullmann reaction provides a classical and reliable method for the synthesis of symmetric biaryls, including this compound, through the copper-mediated coupling of aryl halides.[5]

Experimental Protocol:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-bromoisoquinoline (2.08 g, 10 mmol) and activated copper powder (1.91 g, 30 mmol).

  • Reaction Setup: Place the flask in a sand bath and heat the mixture to 210-230 °C under a gentle stream of nitrogen.

  • Reaction Monitoring: Maintain the temperature and stir the molten mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Workup and Purification: After cooling to room temperature, triturate the solid reaction mass with chloroform (3 x 50 mL). Combine the chloroform extracts and filter to remove the copper residues. Wash the filtrate with a 10% aqueous ammonia solution (2 x 50 mL) to remove any remaining copper salts, followed by a wash with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

Ullmann_Synthesis_Workflow Start 1-Bromoisoquinoline + Copper Powder Heating Heat to 210-230 °C (4-6 hours) Start->Heating Workup Chloroform Extraction Ammonia Wash Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Ullmann condensation.

Chiral Resolution of this compound Atropisomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of biaryl atropisomers.[6][7]

Experimental Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector. The chiral stationary phase of choice is a Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be adjusted to achieve baseline separation. For basic compounds like this compound, the addition of a small amount of an amine modifier, such as diethylamine (0.1% v/v), to the mobile phase is often necessary to improve peak shape and resolution.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

    • Injection volume: 10 µL

  • Data Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Chiral_HPLC_Workflow Sample_Injection Inject Racemic This compound Separation Chiral Stationary Phase (Chiralpak AD-H) Sample_Injection->Separation Elution Mobile Phase (Hexane/Isopropanol/DEA) Separation->Elution Detection UV Detector (254 nm) Elution->Detection Result Separated Enantiomer Peaks Detection->Result

Caption: Experimental workflow for the chiral resolution of this compound atropisomers by HPLC.

Characterization of Atropisomers by NMR with a Chiral Solvating Agent

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) is a valuable method for determining the enantiomeric purity of a sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.[8][9]

Experimental Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the enantiomerically enriched or racemic this compound (approximately 5 mg) in a suitable deuterated solvent (e.g., CDCl3, 0.5 mL).

  • Addition of CSA: Add a chiral solvating agent, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a chiral phosphoric acid, to the NMR tube. The optimal molar ratio of CSA to analyte typically ranges from 1:1 to 5:1 and should be determined empirically.

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the mixture.

  • Spectral Analysis: In the presence of the CSA, the signals of corresponding protons in the two atropisomers of this compound will be split into two separate signals. The protons in the vicinity of the C1-C1' bond and the nitrogen atoms are often the most affected. The enantiomeric excess can be determined by integrating the corresponding separated signals.

NMR_CSA_Analysis Analyte Racemic/Enriched This compound in CDCl3 CSA Add Chiral Solvating Agent (e.g., (R)-BINOL) Analyte->CSA Complexation Formation of Transient Diastereomeric Complexes CSA->Complexation NMR_Acquisition Acquire 1H NMR Spectrum Complexation->NMR_Acquisition Signal_Splitting Splitting of Enantiomeric Signals NMR_Acquisition->Signal_Splitting Integration Integrate Separated Signals to Determine % ee Signal_Splitting->Integration

Caption: Logical workflow for the determination of enantiomeric excess of this compound using NMR with a chiral solvating agent.

Applications in Asymmetric Catalysis and Drug Development

The C2-symmetric and chiral nature of this compound and its derivatives make them highly effective ligands in asymmetric catalysis.[10] The N,N'-dioxide derivatives, in particular, have shown considerable promise as catalysts in a variety of enantioselective transformations.[1] These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

In the realm of drug development, the isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities.[11][12] The atropisomeric nature of this compound derivatives introduces an additional layer of structural diversity and specificity that can be exploited in drug design. For instance, a series of methoxy-substituted biisoquinoline imidazolium compounds have been synthesized and evaluated for their potential as chemotherapeutic agents for triple-negative breast cancers, with some derivatives showing significant growth inhibitory effects.[13] The distinct three-dimensional arrangement of the two isoquinoline rings in the different atropisomers can lead to differential binding affinities and selectivities for biological targets, a crucial consideration in modern drug discovery.

References

An In-depth Technical Guide to the Discovery and History of 1,1'-Biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Within the vast and intricate world of heterocyclic chemistry, the isoquinoline scaffold holds a place of prominence, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The dimerization of this fundamental unit into 1,1'-biisoquinoline (biiq) introduces a fascinating layer of stereochemical complexity and unique coordination properties that have captured the attention of chemists for decades.[3] This technical guide provides a comprehensive exploration of the discovery, historical development, and evolving applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational synthetic methodologies, the intriguing phenomenon of atropisomerism, and the subsequent application of this unique molecule as a versatile ligand in coordination chemistry and catalysis.

The Genesis of a Unique Dimer: Discovery and Early Synthesis

The first documented synthesis of this compound was achieved through a classic Ullmann condensation reaction.[3] This seminal work involved the high-temperature reaction of 1-bromoisoquinoline with copper metal, paving the way for the exploration of this novel heterocyclic dimer.[3]

Classical Ullmann Condensation: The First Synthesis

The pioneering synthesis, while groundbreaking, was characterized by harsh reaction conditions and modest yields.

Experimental Protocol: Classical Ullmann Synthesis of this compound [3]

  • Reactants: 1-bromoisoquinoline and copper powder.

  • Solvent: Typically, a high-boiling point solvent or neat conditions are used.

  • Temperature: The reaction mixture is heated to high temperatures, often in the range of 210–230 °C.[3]

  • Reaction: The copper metal facilitates the reductive coupling of two molecules of 1-bromoisoquinoline.

  • Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the organic components. The product is then isolated and purified, typically by chromatography, to yield this compound.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy for the carbon-carbon bond formation on the copper surface. Copper's role is to act as both a catalyst and a reductant in this process. The choice of a high-boiling solvent or neat conditions is dictated by the required reaction temperature.

Evolution of Synthetic Methodologies

While the Ullmann reaction marked the entry of this compound into the chemical literature, the quest for more efficient and milder synthetic routes has led to the development of several alternative methods. These modern approaches offer improved yields, greater functional group tolerance, and more accessible reaction conditions.

Oxidative Dimerization of Isoquinoline

A significant advancement in the synthesis of this compound came with the development of oxidative dimerization methods. These reactions proceed via the deprotonation of isoquinoline followed by oxidation of the resulting anion.

Experimental Protocol: Oxidative Dimerization using LDA/HMPA [3]

  • Reactants: Isoquinoline, Lithium diisopropylamide (LDA), and Hexamethylphosphoramide (HMPA).

  • Solvent: Diethyl ether.

  • Procedure: a. A solution of isoquinoline in diethyl ether is cooled to a low temperature (e.g., -78 °C). b. A solution of LDA is added dropwise to deprotonate the isoquinoline at the C1 position, forming the 1-isoquinolyl anion. c. HMPA is added to the reaction mixture. d. The reaction is allowed to warm to room temperature and stirred for a specified period, during which the oxidative coupling occurs.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The this compound is then purified by chromatography.

Trustworthiness of the Protocol: This method is self-validating as the formation of the desired product can be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, Mass Spectrometry). The reported yields for this method range from 35-55%.[3]

Modern Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of biaryl compounds, and this compound is no exception. Nickel and Palladium-catalyzed cross-coupling reactions of 1-haloisoquinolines have emerged as highly efficient and versatile methods.[3][4]

Table 1: Comparison of Key Synthetic Routes to this compound

Synthetic MethodKey ReagentsTypical YieldsReaction Conditions
Ullmann Reaction 1-bromo-isoquinoline, Cu<10%High temperature (210–230 °C)
Oxidative Dimerization Isoquinoline, LDA, HMPA35–55%Low to ambient temperature
Ni-catalyzed Coupling 1-haloisoquinolines, Zn, NiBr₂(PPh₃)₂Generally good to excellentMild conditions
Pd-catalyzed Coupling 1-haloisoquinolines, In, Pd(PPh₃)₄Generally good to excellentMild conditions

A Molecule with a Twist: The Atropisomerism of this compound

A defining feature of this compound is its axial chirality, a consequence of hindered rotation around the C1-C1' single bond.[3][5] This phenomenon, known as atropisomerism, arises from the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the isoquinoline rings. This steric clash forces the two isoquinoline moieties to adopt a non-planar conformation, resulting in two stable, non-superimposable mirror-image isomers (enantiomers).

Caption: The (M) and (P) enantiomers of this compound arising from hindered rotation.

The ability to resolve these enantiomers has opened up avenues for their use in asymmetric catalysis.

Coordination Chemistry and Applications

This compound is a bidentate nitrogen donor ligand, analogous to the well-studied 2,2'-bipyridine and 1,10-phenanthroline.[3] However, its inherent chirality and non-planar structure impart unique stereochemical properties to its metal complexes.

A Chiral Ligand in Coordination Chemistry

The coordination of this compound to a metal center creates additional stereogenic centers, leading to the formation of complex diastereomeric mixtures.[3] The stereochemistry of the resulting metal complexes is influenced by the chirality of the biiq ligand.

Coordination_Workflow cluster_synthesis Ligand Synthesis & Resolution cluster_complexation Metal Complex Formation cluster_application Application start Synthesis of racemic This compound resolve Resolution of enantiomers ((M)-biiq and (P)-biiq) start->resolve reaction Coordination Reaction resolve->reaction metal Metal Precursor (e.g., [MCl₂(solvent)₂]) metal->reaction complex Formation of chiral metal complexes reaction->complex application Asymmetric Catalysis complex->application

Caption: Workflow from ligand synthesis to application in asymmetric catalysis.

Catalytic Applications: The Rise of the N,N'-Dioxides

While the coordination chemistry of this compound itself is rich, a significant area of application has emerged from its N,N'-dioxide derivatives. These derivatives are readily prepared by the oxidation of the parent biiq.[3][5]

Experimental Protocol: Synthesis of this compound N,N'-dioxide [3]

  • Reactants: this compound and an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid.

  • Solvent: A suitable organic solvent like dichloromethane (DCM) or chloroform.

  • Procedure: a. This compound is dissolved in the solvent. b. The oxidizing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). c. The reaction is monitored by TLC until completion.

  • Workup and Purification: The reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is dried, and the solvent is removed to yield the N,N'-dioxide, which can be further purified by recrystallization or chromatography.

Resolved, enantiopure this compound N,N'-dioxides have proven to be effective as enantioselective organic catalysts in a variety of reactions.[3][6] Furthermore, palladium complexes of these N,N'-dioxides have shown catalytic activity in Suzuki cross-coupling and hydroarylation reactions.[6]

Future Outlook

The journey of this compound, from its initial synthesis via a high-temperature Ullmann reaction to its current status as a sophisticated chiral ligand and catalyst, is a testament to the continuous evolution of synthetic and catalytic chemistry. The unique stereochemical properties conferred by its atropisomerism will undoubtedly continue to inspire the design of novel asymmetric catalysts and functional materials. As our understanding of its coordination behavior deepens, we can anticipate the emergence of new applications in areas ranging from materials science to medicinal chemistry, where the precise three-dimensional arrangement of molecules is paramount.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1'-Biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of 1,1'-biisoquinoline, a key heterocyclic compound of interest in coordination chemistry and drug development. The unique structural and electronic properties of this C2-symmetric chiral ligand necessitate a thorough understanding of its spectroscopic signatures. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy to provide a holistic view of the molecule, grounded in field-proven insights and authoritative references.

Introduction: The Significance of this compound

This compound is a bidentate nitrogen donor ligand belonging to the heterocyclic diimine family. Its structure, featuring two isoquinoline units connected by a C1-C1' single bond, gives rise to atropisomerism due to hindered rotation around this bond. This inherent chirality makes it a valuable ligand in asymmetric catalysis and the development of novel therapeutic agents. A precise characterization of its spectroscopic properties is paramount for quality control, reaction monitoring, and understanding its coordination behavior with metal centers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides critical information about the electronic structure of this compound. The absorption spectrum reveals π-π* and n-π* transitions within the aromatic system.

Experimental Protocol: UV-Vis Spectrum Acquisition

A robust protocol for acquiring the UV-Vis spectrum of this compound is as follows:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent, such as ethanol, at a concentration of approximately 1 mg/mL. From this stock, prepare a dilution to a final concentration in the range of 10-50 µM. The choice of ethanol is strategic as it is a polar protic solvent that is transparent in the UV-Vis region of interest and is a common solvent for this class of compounds.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the solvent (ethanol) in both the sample and reference cuvettes to correct for any solvent absorption.

  • Spectrum Acquisition: Record the absorption spectrum of the this compound solution from 200 to 400 nm.

Data and Interpretation

The electronic absorption spectrum of this compound in ethanol exhibits several distinct maxima, which are indicative of the complex electronic transitions within the coupled isoquinoline rings.[1]

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Tentative Assignment
21877,900π → π* transition
2747,370π → π* transition
2846,920π → π* transition
3126,480π → π* transition
3249,430n → π* transition

The high molar absorptivity of the band at 218 nm is characteristic of a high-energy π → π* transition. The multiple bands in the 270-325 nm region are a result of the extended conjugation and the specific electronic environment of the biisoquinoline system. The band at 324 nm is likely associated with an n → π* transition involving the nitrogen lone pairs.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of the this compound molecule. The spectrum is expected to be complex due to the large number of vibrational degrees of freedom.

Experimental Protocol: FTIR Spectrum Acquisition

A standard protocol for obtaining the Fourier-transform infrared (FTIR) spectrum is as follows:

  • Sample Preparation: For a solid sample, the KBr pellet method is preferred for high-resolution spectra. Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for rapid analysis of the solid sample.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretching
1620-1580Medium-StrongC=C and C=N ring stretching
1500-1400Medium-StrongAromatic ring skeletal vibrations
900-675StrongC-H out-of-plane bending

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1620 and 1400 cm⁻¹ will contain a series of bands corresponding to the stretching vibrations of the C=C and C=N bonds within the isoquinoline rings. The strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane C-H bending modes of the aromatic protons and are highly diagnostic for the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Experimental Protocol: NMR Spectra Acquisition

A detailed protocol for acquiring high-resolution NMR spectra is crucial for accurate interpretation:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted Data and Interpretation

Although specific, fully assigned experimental NMR data for this compound were not found in the initial searches, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The molecule has a plane of symmetry, which simplifies the spectrum.

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). Due to the C2 symmetry, only six unique proton signals are expected. The protons closer to the nitrogen atoms (H3, H3' and H8, H8') will be the most deshielded and appear at the downfield end of the spectrum. Spin-spin coupling between adjacent protons will lead to characteristic splitting patterns (doublets, triplets, and multiplets).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine unique carbon atoms in the biisoquinoline framework. The carbons directly bonded to nitrogen (C1, C1', and C3, C3') will be significantly deshielded. The quaternary carbons will generally have weaker signals than the protonated carbons.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on an integrated workflow that combines the strengths of each spectroscopic technique.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined the essential spectroscopic techniques for the comprehensive characterization of this compound. The UV-Vis spectrum provides key insights into its electronic properties, while IR and NMR spectroscopy are indispensable for confirming its molecular structure and functional groups. The provided protocols and expected data serve as a valuable resource for researchers working with this important class of chiral ligands. A complete experimental dataset, particularly for NMR and IR, from primary literature would be the definitive source for full characterization.

References

electronic and steric properties of 1,1'-biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic and Steric Properties of 1,1'-Biisoquinoline

Abstract

This compound (biiq) stands as a fascinating yet historically underutilized ligand within the extensive family of heterocyclic diimines. Unlike its planar counterparts, 2,2'-bipyridine and 1,10-phenanthroline, this compound possesses a unique structural feature: a sterically hindered C1-C1' bond that gives rise to atropisomerism, a form of axial chirality.[1][2] This inherent, non-planar geometry dictates its electronic properties, coordination behavior, and utility in asymmetric catalysis. This guide provides a comprehensive exploration of the fundamental steric and electronic characteristics of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural dynamics, spectroscopic and electrochemical signatures, synthetic methodologies, and applications, supported by detailed experimental protocols and authoritative references.

The Defining Feature: Steric Hindrance and Atropisomerism

The core of this compound's unique chemistry lies in its steric properties. The spatial arrangement of the two isoquinoline rings is not planar due to significant repulsive interactions between the nitrogen lone pairs and, more critically, the hydrogen atoms at the C8 and C8' positions.[1] This steric clash forces the molecule to adopt a twisted conformation, creating a chiral axis along the C1-C1' single bond.

The Concept of Atropisomerism

Atropisomers are stereoisomers that result from hindered rotation around a single bond.[3][4] This phenomenon, first experimentally observed by Christie and Kenner in 1922 with substituted biphenyls, is a distinct form of axial chirality.[1][3] For a molecule to exhibit stable atropisomerism, the energy barrier to rotation must be high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature.

In this compound, this restricted rotation leads to the existence of two non-superimposable, mirror-image enantiomers, designated as (P) for plus (right-handed helicity) and (M) for minus (left-handed helicity).[1][2]

Conformational Dynamics and Racemization

Each enantiomer of this compound can exist in two primary conformations: syn and anti, defined by the N-C-C-N torsion angle. The interconversion between the (P) and (M) enantiomers, or racemization, can theoretically proceed through a planar transition state in either a syn or anti arrangement.

  • Syn-pathway: Requires the H8 and H8' atoms to pass by each other, resulting in a very high energy barrier (estimated at 163 kJ mol⁻¹).[1]

  • Anti-pathway: Allows the H8 and H8' atoms to rotate away from each other, presenting a much lower energy barrier (estimated at 41.84 kJ mol⁻¹).[1]

Consequently, racemization occurs almost exclusively via the anti pathway.[1][2]

G M_syn syn-(M) M_anti anti-(M) M_syn->M_anti TS_syn Syn Planar TS (High Energy) M_syn->TS_syn Racemization (Disfavored) TS_anti Anti Planar TS (Low Energy) M_anti->TS_anti Racemization (Favored) P_syn syn-(P) P_anti anti-(P) P_syn->P_anti Conformational Flexibility TS_syn->P_syn TS_anti->P_anti G cluster_start Starting Materials cluster_methods Coupling Methods isoquinoline Isoquinoline oxidative Oxidative Dimerization (e.g., LDA/HMPA) isoquinoline->oxidative haloisoquinoline 1-Haloisoquinoline ullmann Ullmann / Metal-Catalyzed Coupling (e.g., Cu, Pd, Ni) haloisoquinoline->ullmann biiq This compound oxidative->biiq ullmann->biiq noxide 1,1'-Biiq N,N'-Dioxide biiq->noxide Oxidation (m-CPBA)

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,1'-Biisoquinoline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the this compound scaffold, a unique and often underutilized class of heterocyclic diimine ligands. Moving beyond a simple recitation of facts, we delve into the fundamental principles that govern the synthesis, stereochemistry, and application of these versatile molecules. Our focus is on providing actionable insights and robust methodologies to empower researchers in catalysis, medicinal chemistry, and materials science.

The this compound Core: A Study in Axial Chirality and Coordination Potential

The this compound (biiq) scaffold is a bidentate nitrogen donor ligand, belonging to the same broad family as the ubiquitous 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen).[1][2] However, unlike its planar cousins, the this compound core possesses a defining structural feature: atropisomerism.[1][3]

Atropisomerism arises from hindered rotation around the C1-C1' single bond.[2] This restriction is a direct consequence of steric repulsion between the hydrogen atoms at the 8 and 8' positions, as well as interactions involving the nitrogen lone pairs.[1] This steric clash forces the two isoquinoline rings into a non-planar, helical conformation, creating a chiral axis. The result is a molecule that exists as a pair of stable, non-superimposable mirror images (enantiomers), even in the absence of a traditional stereocenter.[2] This inherent, tunable chirality is the foundation of its utility in asymmetric synthesis and chiral recognition.[1][4]

The coordination behavior of this compound is also dictated by this non-planar geometry. When it chelates to a metal center, the ligand imposes a distorted coordination sphere, which can have profound implications for the catalytic activity and stereoselectivity of the resulting metal complex.[1]

Strategic Synthesis of the this compound Scaffold

The construction of the this compound core is primarily achieved through two robust strategies: the coupling of 1-haloisoquinolines and the oxidative dimerization of isoquinoline itself. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Homocoupling of 1-Haloisoquinolines: The Ullmann Reaction

The Ullmann reaction, a classical copper-mediated coupling of aryl halides, remains a cornerstone for synthesizing symmetrical 1,1'-biisoquinolines.[5][6][7] The reaction typically involves heating a 1-haloisoquinoline (most commonly 1-bromoisoquinoline) with copper powder at high temperatures.[5][7][8]

The causality behind this choice is rooted in the mechanism. Copper(I) species are believed to form an organocopper intermediate, which then engages in a process of oxidative addition and reductive elimination to forge the C1-C1' bond.[8][9] While effective, the classic Ullmann conditions can be harsh and may not be suitable for sensitive substrates.[6]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Modern cross-coupling methodologies offer milder and more versatile alternatives. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for this purpose.[10][11] In this context, 1-haloisoquinoline can be coupled with an isoquinoline-1-boronic acid or ester, or a homocoupling of the 1-haloisoquinoline can be induced. This palladium-catalyzed approach offers broader functional group tolerance and generally proceeds under much milder conditions than the Ullmann reaction.[12][13]

Oxidative Dimerization of Isoquinolines

Direct dimerization of the parent isoquinoline ring offers an alternative, atom-economical route. Various reagent systems can achieve this transformation, including lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA) or, more efficiently, with MgCl(TMP) (where TMP is 2,2,6,6-tetramethylpiperidine).[1] These methods proceed via deprotonation at the C1 position to form a nucleophilic isoquinoline anion, which then undergoes oxidative coupling.

Table 1: Comparison of Key Synthetic Routes to the this compound Core
Method Precursors Key Reagents Typical Conditions Advantages Limitations Reference(s)
Ullmann Coupling 1-BromoisoquinolineCopper powderHigh temp. (200-230°C)Simple, good for symmetrical productsHarsh conditions, erratic yields[5],[14],[6]
Suzuki-Miyaura Coupling 1-Haloisoquinoline, Isoquinoline-1-boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base80-100°CMild conditions, high functional group toleranceRequires boronic acid precursor[12],[10],[13]
Oxidative Dimerization IsoquinolineMgCl(TMP) or LDA/HMPAVaries (e.g., RT)Atom economical, directCan have moderate yields, requires strong base[1]

Mastering Atropisomerism: Resolution and Stereochemical Control

The axial chirality of 1,1'-biisoquinolines is their most compelling feature for applications in asymmetric catalysis. However, synthesis typically produces a racemic mixture of the two atropisomers. The separation of these enantiomers, or their asymmetric synthesis, is a critical step.

The racemization of this compound involves rotation around the C1-C1' bond. This process can proceed through a planar syn conformation (where the nitrogen atoms are on the same side) or a planar anti conformation. The rotation through the anti conformation is energetically favored as it avoids the severe steric clash between the H8 and H8' atoms.[2]

Atropisomerism cluster_M (M)-Enantiomer cluster_P (P)-Enantiomer M_syn (M)-syn-conformer M_anti (M)-anti-conformer M_syn->M_anti Conformational Flexibility P_syn (P)-syn-conformer M_syn->P_syn High Energy Barrier (Rotation via syn-planar state) P_anti (P)-anti-conformer M_anti->P_anti Racemization (Rotation via anti-planar state) P_syn->P_anti Conformational Flexibility

Resolution of the racemic mixture is often achieved through covalent derivatization with a chiral auxiliary. For example, in partially reduced tetrahydro-1,1'-biisoquinolines, the secondary amine can react with a chiral isocyanate (e.g., α-methylbenzyl isocyanate) to form diastereomeric urea derivatives.[15] These diastereomers possess different physical properties and can be separated by standard techniques like column chromatography or recrystallization. Subsequent cleavage of the auxiliary group regenerates the enantiopure ligand.[15]

Applications in Asymmetric Catalysis and Coordination Chemistry

As chiral bidentate ligands, 1,1'-biisoquinolines are highly effective in asymmetric catalysis, particularly in reactions involving transition metals like palladium.[4] The fixed, non-planar chelation forces a specific geometry upon the metal center, creating a well-defined chiral pocket that can influence the stereochemical outcome of a reaction.

This principle is analogous to the function of renowned ligands like BINAP ([1,1'-binaphthalene]-2,2'-diylbis(diphenylphosphane)).[1] In both cases, the axial chirality of the ligand backbone is transferred to the catalytic site. Enantiopure this compound derivatives have been successfully employed as ligands in various asymmetric C-C bond forming reactions.[15]

Table 2: Selected Applications of this compound Derivatives in Catalysis
Derivative/Complex Reaction Type Key Features Reference(s)
Enantiopure Tetrahydro-1,1'-bisisoquinolinesAsymmetric C-C bond formationLigand for various metal-catalyzed reactions[15]
This compound N,N'-dioxide-PdCl₂Suzuki cross-coupling, HydroxyarylationEffective catalyst for C-C and C-O bond formation[1]
Chiral this compound-Palladium ComplexesChiral RecognitionHigh degree of chiral recognition between ligand and metal precursor[4]

Expanding the Scaffold: Key Analogues and Their Synthesis

The utility of the this compound core can be expanded through chemical modification, leading to analogues with distinct properties and applications.

Scaffolds Core This compound Core N_Oxide This compound N,N'-Dioxide Core->N_Oxide Oxidation (e.g., MCPBA) Reduced Tetrahydro-1,1'- Biisoquinoline Core->Reduced Reduction (e.g., NaBH₄ on dihydro precursor) Phenanthridine Phenanthridine Scaffold Core->Phenanthridine Intramolecular Cyclization (e.g., Pschorr)

This compound N,N'-Dioxides

Oxidation of the parent this compound with reagents like meta-chloroperoxybenzoic acid (m-CPBA) readily yields the corresponding N,N'-dioxide.[1] These N-oxides are not merely derivatives; they are a distinct class of configurationally stable, enantioselective organocatalysts. Their resolved atropisomers have found applications in a range of organic transformations.[1]

Partially Reduced Analogues

The synthesis of partially reduced analogues, such as 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline, can be achieved through a classical double Bischler-Napieralski reaction followed by reduction.[15][16] These flexible, chiral diamine structures offer different coordination geometries and have been explored as ligands and synthetic intermediates.

Transformation to Phenanthridines via Pschorr Cyclization

The this compound framework can be viewed as a precursor to the phenanthridine ring system, a scaffold found in numerous biologically active compounds.[17][18] The Pschorr cyclization provides a pathway for this transformation.[19][20] This reaction involves the diazotization of an appropriately positioned amino group, followed by a copper-catalyzed intramolecular radical cyclization that forges the final ring, extruding N₂ gas in the process.[20][21] This synthetic link highlights the broader utility of biisoquinolines as intermediates in the synthesis of complex N-heterocycles.

Perspectives in Medicinal Chemistry

The isoquinoline core is considered a "privileged structure" in medicinal chemistry, forming the basis for a wide range of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[22][23] The unique, three-dimensional, and chiral nature of the this compound scaffold makes it an intriguing and underexplored template for drug discovery. Its rigid, well-defined conformation can facilitate high-affinity binding to biological targets, while the potential for stereospecific interactions could lead to improved potency and reduced off-target effects.

Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and application of this compound derivatives.

Protocol 1: Synthesis of this compound via Ullmann Coupling

(Adapted from Case, F. H., J. Org. Chem. 1952)[5][14]

Objective: To synthesize the parent this compound scaffold from 1-bromoisoquinoline.

Materials:

  • 1-Bromoisoquinoline

  • Copper powder, activated

  • Dry, high-boiling point solvent (e.g., Dimethylformamide, DMF)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere, add 1-bromoisoquinoline (1.0 equiv).

  • Reagent Addition: Gradually add activated copper powder (1.5-2.0 equiv) to the flask with stirring.

  • Heating: Heat the reaction mixture to 210-230 °C in a sand or oil bath.[5] The reaction is typically run neat or in a minimal amount of a high-boiling solvent like DMF.[7]

  • Monitoring: Maintain the temperature and vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot.

  • Workup: Cool the reaction mixture to room temperature. Add a suitable organic solvent (e.g., hot benzene or toluene) and boil the mixture to extract the product from the copper residue.

  • Purification: Filter the hot solution to remove copper and copper salts. Wash the residue thoroughly with the hot solvent. Combine the filtrates, concentrate under reduced pressure, and purify the resulting solid by recrystallization (e.g., from benzene or ethanol) to yield this compound as a crystalline solid.

Self-Validation: The success of the reaction is confirmed by the disappearance of the 1-bromoisoquinoline starting material and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

(Generalized Protocol)[12][24]

Objective: To synthesize a substituted biaryl compound using a this compound-based ligand.

Suzuki_Workflow Setup 1. Reaction Setup (Flask, Inert Gas) Reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Base, Solvent) Setup->Reagents Catalyst 3. Add Catalyst System (Pd Source + biiq Ligand) Reagents->Catalyst Reaction 4. Heat & Stir (e.g., 80-100 °C, 2-24h) Catalyst->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 6. Aqueous Workup (Dilute, Extract, Wash) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify

Materials:

  • Aryl Halide (e.g., 6-Bromoisoquinoline, 1.0 equiv)[12]

  • Boronic Acid or Ester (1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)

  • This compound Ligand (1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).[12]

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the palladium source and the this compound ligand in a small amount of the reaction solvent and stir for 10-15 minutes to allow for complex formation.

  • Reagent Addition: Add the solvent to the main flask, followed by the catalyst solution.

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Heating: Seal the flask and place it in a preheated oil bath (typically 80-100 °C). Stir vigorously for the required time (2-24 hours).[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness through Causality: The inert atmosphere is critical because oxygen can oxidize the Pd(0) active catalyst, rendering it inactive. The base is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[10] The this compound ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and accelerates the rate-limiting oxidative addition step.

References

chirality and axial chirality in 1,1'-biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Chirality and Axial Chirality in 1,1'-Biisoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

Axially chiral biaryls are cornerstones of modern asymmetric synthesis and medicinal chemistry, serving as privileged scaffolds for chiral ligands, catalysts, and pharmacologically active molecules.[1][2] Among these, this compound (biiq) represents a unique and compelling class of C₂-symmetric, bidentate nitrogen donor ligands.[3][4] Their structure features a chiral axis defined by the C1–C1′ bond, where steric hindrance restricts free rotation, giving rise to stable, separable enantiomers known as atropisomers.[3] This guide provides a comprehensive technical overview of the fundamental principles of axial chirality as manifested in the this compound system. We will explore the key synthetic routes to the biiq scaffold, detail methodologies for the resolution of its enantiomers, and discuss its applications as a chiral ligand in asymmetric catalysis and its relevance in the broader context of drug development.

Fundamental Principles: From Central to Axial Chirality

Chirality, or "handedness," is a fundamental property of three-dimensional asymmetry that is critical in pharmacology and materials science.[5][6] While the most common form of chirality in organic molecules is point chirality, centered on an asymmetric carbon atom (a stereocenter), axial chirality represents a distinct case where the chirality arises from a non-planar arrangement of groups around a chiral axis.[7]

Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[3] This phenomenon is most frequently observed in biaryl systems, where bulky substituents in the ortho positions of the two aryl rings create a significant energy barrier to rotation, effectively "locking" the molecule into one of two non-superimposable, mirror-image conformations (enantiomers).[3][7] The this compound scaffold is a classic example of atropisomerism. Steric interactions between the hydrogen atoms at the C8 and C8' positions, as well as the nitrogen lone pairs, force the two isoquinoline rings into a non-planar, helical arrangement.[3][4]

The nomenclature for axial chirality extends the Cahn-Ingold-Prelog (CIP) priority rules. By viewing the molecule along the chiral axis, the substituents on the "near" ring are assigned higher priority than those on the "far" ring. The sequence of priorities then determines the stereochemical descriptor as either (Rₐ) or (Sₐ).[7] An alternative and IUPAC-recommended system uses the descriptors (P) for plus (right-handed helix) and (M) for minus (left-handed helix).[3]

cluster_M (M)-enantiomer cluster_P (P)-enantiomer M_Front_N N M_Front_C1 M_Back_C1 M_Front_C1->M_Back_C1 Chiral Axis (C1-C1') M_Front_H8 H8 M_Back_N N' M_Back_H8 H8' M_Note Steric Clash H8 ↔ H8' P_Front_N N P_Front_C1 P_Back_C1 P_Front_C1->P_Back_C1 Chiral Axis (C1-C1') P_Front_H8 H8 P_Back_N N' P_Back_H8 H8'

Figure 1: Atropisomerism in this compound.

Synthesis of the this compound Scaffold

The preparation of racemic this compound and its derivatives is a crucial first step towards obtaining enantiopure materials. Several synthetic strategies have been developed, with the most common being transition-metal-catalyzed cross-coupling reactions and oxidative dimerizations.[3]

Coupling of 1-Haloisoquinolines

The Ullmann reaction, a classical method involving the coupling of 1-haloisoquinolines (typically 1-bromo- or 1-chloroisoquinoline) with copper metal at high temperatures, was one of the first reported syntheses.[3] However, the harsh conditions limit its applicability. Modern palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, offer milder conditions and broader functional group tolerance, making them more versatile for synthesizing substituted biisoquinolines.

Oxidative Dimerization of Isoquinoline

Oxidative dimerization provides a more direct route from the parent isoquinoline. Various reagents can effect this transformation, with yields being highly dependent on the specific conditions employed.[3]

MethodReagents/CatalystTypical YieldReference
Ullmann Coupling 1-Bromo-isoquinoline, Copper~10%[3]
Oxidative Dimerization Isoquinoline, LDA/HMPA35-55%[3]
Oxidative Dimerization Isoquinoline, MgCl(TMP)87%[3]
Bischler-Napieralski Double Bischler-NapieralskiVariable[8]

Table 1: Comparison of common synthetic routes to the this compound core.

Bischler-Napieralski Reaction

For partially reduced derivatives, such as 1,2,3,4-tetrahydro-1,1'-biisoquinolines, a classical double Bischler-Napieralski reaction followed by reduction is a viable pathway.[8][9] This approach allows for the construction of more complex and substituted scaffolds.

Resolution of Enantiomers: Isolating the Atropisomers

The isolation of single enantiomers from a racemic mixture is paramount for their application in asymmetric catalysis and drug development.[10] Attempts to resolve the parent this compound via classical diastereomeric salt formation with chiral acids like tartaric acid were unsuccessful due to rapid racemization in solution.[3] However, several effective strategies have been developed for its derivatives.

Covalent Derivatization with a Chiral Auxiliary

A robust method involves the reaction of a racemic biisoquinoline derivative with an enantiopure chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard techniques like column chromatography or recrystallization.

Protocol: Resolution of Tetrahydro-1,1'-biisoquinoline [8]
  • Derivatization: A solution of racemic 1,2,3,4-tetrahydro-1,1'-biisoquinoline in a suitable aprotic solvent (e.g., dichloromethane) is treated with an enantiopure chiral isocyanate, such as (R)-α-methylbenzyl isocyanate.

  • Diastereomer Formation: The reaction proceeds, often at room temperature, to form a pair of diastereomeric urea derivatives.

  • Separation: The resulting diastereomers are separated by flash column chromatography on silica gel, followed by recrystallization to achieve high diastereomeric purity.

  • Cleavage: The chiral auxiliary is cleaved from the separated diastereomers to yield the free, enantiopure biisoquinoline ligands. This step must be carefully optimized to prevent racemization of the product. Base-catalyzed alcoholysis has proven effective under specific conditions.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and small-scale preparative separations, chiral HPLC is an indispensable tool. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers of the analyte. The N,N'-dioxide derivatives of 1,1'-biisoquinolines, which are configurationally stable, have been successfully resolved using chiral HPLC.[3][11]

cluster_products Racemic Racemic Mixture ((P/M)-biiq) React React with Chiral Auxiliary (e.g., (R)-X) Racemic->React Diastereomers Mixture of Diastereomers ((P)-biiq-(R)-X & (M)-biiq-(R)-X*) React->Diastereomers Separate Separation (Chromatography/Recrystallization) Diastereomers->Separate Diast1 Diastereomer 1 ((P)-biiq-(R)-X) Separate->Diast1 Physically Separable Diast2 Diastereomer 2 ((M)-biiq-(R)-X) Separate->Diast2 Cleave1 Cleave Auxiliary Diast1->Cleave1 Cleave2 Cleave Auxiliary Diast2->Cleave2 Enant1 Enantiomer 1 ((P)-biiq) Cleave1->Enant1 Enant2 Enantiomer 2 ((M)-biiq) Cleave2->Enant2

Figure 2: Workflow for resolution via covalent derivatization.

Applications in Asymmetric Catalysis and Drug Development

The true value of enantiopure 1,1'-biisoquinolines lies in their application as chiral ligands in transition-metal-catalyzed asymmetric reactions.[8] The C₂-symmetry of the ligand simplifies the number of possible transition states, often leading to higher enantioselectivity in the catalyzed reaction.

Chiral Ligands for Asymmetric Synthesis

Enantiopure biisoquinoline derivatives, particularly their N,N'-dioxides, have been employed as effective ligands in a variety of catalytic processes.[3] The nitrogen atoms act as a bidentate chelating unit, binding to a metal center (e.g., Palladium, Rhodium, Copper) and creating a chiral environment around it. This chiral pocket dictates the stereochemical outcome of the reaction, enabling the synthesis of one enantiomer of a product in excess over the other.[12] These ligands have found use in reactions such as Suzuki cross-couplings, hydroxyarylation reactions, and various C-C bond-forming reactions.[3][8]

Relevance in Medicinal Chemistry

The principle that enantiomers of a drug can have vastly different pharmacological activities, potencies, and toxicities is a cornerstone of modern drug development.[5][13] One enantiomer may be therapeutically active while the other is inactive or even harmful, as exemplified by the tragic case of thalidomide.[12][13] Therefore, the ability to synthesize single-enantiomer compounds is critical.

The isoquinoline core is a "privileged scaffold" found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including antitumor, antibacterial, and antihypertensive properties.[9][14][15] The introduction of axial chirality into such scaffolds provides an additional layer of structural and stereochemical diversity for drug design. While this compound itself is primarily explored as a ligand, its structural motif holds potential for the design of novel, conformationally restricted therapeutic agents where the specific 3D arrangement is key for binding to biological targets like enzymes or receptors.[5] The development of synthetic routes to atropisomeric drug candidates has become an increasingly important area of pharmaceutical research.[10][16]

Conclusion and Future Outlook

This compound is a fascinating molecule that elegantly demonstrates the concept of axial chirality. While the parent compound poses challenges for resolution, synthetic chemists have devised effective strategies to access enantiopure derivatives. These atropisomeric compounds have proven their utility as effective C₂-symmetric ligands in asymmetric catalysis, enabling the stereocontrolled synthesis of valuable chiral molecules. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the development of novel, efficient, and scalable methods for the synthesis and resolution of axially chiral scaffolds like this compound will remain an active and important field of research. Future work will likely focus on expanding the library of biisoquinoline-based ligands and exploring their application in a wider range of catalytic transformations, as well as investigating the direct biological activities of these unique chiral structures.

References

A Technical Guide to the Theoretical-Computational Analysis of 1,1'-Biisoquinoline Conformation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,1'-Biisoquinoline (biiq) is a heterocyclic biaryl scaffold of significant interest in medicinal chemistry and asymmetric catalysis, primarily due to its capacity for atropisomerism—a form of axial chirality arising from hindered rotation around the central C1-C1' single bond.[1][2] The specific three-dimensional conformation of biiq and its derivatives dictates their biological activity and efficacy as chiral ligands.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing theoretical calculations to probe the conformational landscape of this compound. We delve into the causality behind selecting appropriate computational methodologies, from rapid molecular mechanics to high-accuracy quantum mechanics. This document presents a validated, step-by-step protocol for Density Functional Theory (DFT) calculations to determine rotational energy barriers and identify stable conformers, and contextualizes the results within the practical applications of drug design and catalyst development.

Introduction: The Stereochemical Significance of this compound

This compound is a C2-symmetric bidentate N-donor ligand composed of two isoquinoline units linked by a single C-C bond.[5][6] Unlike more planar systems like 2,2'-bipyridine, the steric interactions in this compound, particularly between the hydrogen atoms at the 8 and 8' positions and the repulsion between the nitrogen lone pairs, impose a significant barrier to free rotation around the interannular bond.[1][2] This restricted rotation gives rise to stable, non-superimposable mirror-image conformers known as atropisomers, which are a form of axial chirality.[1][7]

The two atropisomers, designated as (P) for plus (right-handed helicity) and (M) for minus (left-handed helicity), can exhibit profoundly different pharmacological, toxicological, and catalytic properties.[3][8] For a molecule to be considered atropisomeric, the energy barrier to rotation must be high enough to allow for the isolation of individual enantiomers at a given temperature, typically with a half-life of racemization greater than 1000 seconds, which corresponds to a rotational barrier of approximately 23 kcal/mol.[8]

While experimental techniques like variable-temperature NMR and chiral HPLC are vital for measuring these barriers, they can be resource-intensive.[9][10] Theoretical calculations provide a powerful, predictive, and cost-effective alternative to estimate rotational barriers, understand the underlying factors governing conformational preference, and guide the rational design of new derivatives with tailored stereochemical stability.[9][11] This guide focuses on the robust application of these computational methods.

Foundational Concepts: Atropisomerism and Conformational States

The conformational behavior of this compound is defined by the dihedral angle (τ) of the N-C1-C1'-N atoms. Due to the steric clash of the 8,8'-hydrogens, a planar conformation is highly disfavored. The molecule instead adopts a non-planar, helical structure. Each atropisomeric form ((P) and (M)) can exist in two distinct conformations based on the relative orientation of the nitrogen atoms:

  • syn-conformation: The nitrogen lone pairs are on the same side of the C1-C1' bond (N-C1-C1'-N torsion angle < 90°).

  • anti-conformation: The nitrogen lone pairs are on opposite sides of the C1-C1' bond (N-C1-C1'-N torsion angle > 90°).

Racemization, the interconversion between the (P) and (M) atropisomers, must proceed through a high-energy, near-planar transition state. The pathway via the anti-planar transition state is generally favored as it avoids the severe steric clash between the 8,8'-hydrogens that occurs in the syn-planar arrangement.[1][2]

Figure 1: Conformational and racemization pathways for this compound.

Theoretical Methodologies: Choosing the Right Tool

The accurate prediction of the conformational energy profile hinges on selecting the appropriate computational method. The choice represents a trade-off between computational cost and accuracy.

MethodCore PrincipleTypical Use CaseAdvantagesLimitations
Molecular Mechanics (MM) Empirical model using classical physics (balls and springs). Energy is a function of bond lengths, angles, and torsions.[12]High-throughput screening of large libraries; initial conformational searches.Extremely fast; computationally inexpensive.[13]Accuracy is entirely dependent on the quality of the force field parameters (e.g., OPLS, MMFF94).[13][14] May poorly describe electronic effects like conjugation and lone-pair repulsion.[15]
Ab Initio Quantum Mechanics Solves the Schrödinger equation from first principles without empirical data.[16][17] Methods include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).High-accuracy benchmarking for small molecules; calibration of other methods.Highly accurate, especially when including electron correlation (e.g., MP2).[18][19] Provides a fundamental description of electronic structure.Computationally very expensive, scaling poorly with system size. Often impractical for routine scans of drug-sized molecules.
Density Functional Theory (DFT) A quantum mechanical method that models the system based on its electron density.[20][21]Gold standard for balancing accuracy and cost in studying biaryl rotation in drug discovery.[9][22]Good accuracy for a fraction of the cost of high-level ab initio methods.[21] Captures both steric and electronic effects well.Results are dependent on the choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).

Causality Behind Method Selection: For a system like this compound, where the rotational barrier is governed by a subtle interplay of steric hindrance (H8-H8' clash) and electronic effects (N-N lone pair repulsion vs. π-conjugation), a purely classical MM approach may be insufficient.[21] DFT provides the necessary quantum mechanical treatment to capture these nuances accurately without the prohibitive cost of high-level ab initio calculations, making it the preferred method for this application.[9]

Method_Selection start Start: Need Conformational Analysis of Biiq q1 Is this a high-throughput screen of >1000 compounds? start->q1 mm Use Molecular Mechanics (MM) (e.g., OPLS, MMFF94) q1->mm Yes q2 Is quantitative accuracy for rotational barrier needed? q1->q2 No mm->q2 Follow up with DFT on lead candidates dft Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) q2->dft Yes end End: Obtain Torsional Energy Profile q2->end No (Qualitative only) ab_initio Use High-Level Ab Initio (e.g., MP2) for benchmarking if needed dft->ab_initio Need to validate functional choice? dft->end

Figure 2: Decision workflow for selecting a computational method.

Experimental Protocol: DFT Torsional Scan of this compound

This protocol outlines a self-validating workflow for calculating the potential energy surface (PES) for rotation about the C1-C1' bond using DFT. The use of a relaxed scan is critical for obtaining a physically meaningful result.[16]

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.

Methodology:

  • Structure Preparation:

    • Construct the this compound molecule in a molecular editor.

    • Set an initial dihedral angle for N-C1-C1'-N that is clearly non-planar (e.g., ~60°) to avoid starting on a high-energy point.

  • Initial Geometry Optimization:

    • Objective: To find the nearest local energy minimum geometry. This ensures the torsional scan begins from a relaxed structure.

    • Protocol: Perform a full geometry optimization without constraints.

    • Theory Level: A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set. This level offers a good compromise between accuracy and speed for organic molecules.

    • Validation: Confirm the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

  • Relaxed Torsional Scan Setup:

    • Objective: To calculate the energy of the molecule as the C1-C1' bond is rotated, allowing all other geometric parameters (bond lengths, angles) to relax at each step.

    • Protocol: Use the optimized structure from Step 2 as the starting point.

    • Define the scan coordinate: The dihedral angle involving the atoms N-C1-C1'-N'.

    • Define the scan range: From 0° to 180° is sufficient due to symmetry.

    • Define the step size: A step size of 10° or 15° provides a good balance between resolution and computational time.

    • Causality: A "relaxed" scan is crucial. A "rigid" scan, where only the dihedral is changed, would introduce artificial strain and yield an inaccurate, overly high rotational barrier.

  • Execution and Monitoring:

    • Submit the calculation. Monitor the convergence of each step of the scan. Ensure each point on the potential energy surface corresponds to a successfully optimized geometry for that fixed dihedral angle.

  • Data Extraction and Analysis:

    • Objective: To construct the torsional energy profile and identify key stationary points.

    • Protocol: Extract the energy for each dihedral angle step from the output files.

    • Convert the absolute energies (in Hartrees) to relative energies (in kcal/mol or kJ/mol) by setting the lowest energy conformer to 0.

    • Plot Relative Energy vs. Dihedral Angle.

  • Refinement and Validation (Self-Validating System):

    • Objective: To precisely locate the energy minima (stable conformers) and the transition state (rotational barrier).

    • Protocol:

      • From the plotted PES, identify the approximate dihedral angles of the minima and the maximum.

      • Perform new, unconstrained geometry optimizations starting from these angles to precisely locate the stable conformers.

      • Perform a transition state (TS) optimization starting from the geometry of the highest energy point on the scan.

    • Validation: A true transition state must have exactly one imaginary frequency corresponding to the rotation around the C1-C1' bond. Confirm this with a frequency calculation on the optimized TS structure. The energy difference between the lowest energy conformer and the transition state is the calculated rotational barrier.

Interpreting the Results: From Data to Insight

The output of the DFT protocol is a torsional energy profile that provides a wealth of information.

A. The Torsional Energy Profile: The profile for this compound will typically show:

  • Two minima corresponding to the stable, non-planar syn and anti conformers. The global minimum is often the anti conformer, which minimizes lone-pair repulsion, though this can be influenced by substituents or solvent effects.

  • Two maxima corresponding to the planar transition states. The syn-planar transition state (dihedral ≈ 0°) will be significantly higher in energy than the anti-planar transition state (dihedral ≈ 180°) due to the severe steric clash of the 8,8' hydrogens.[1][2] The lower of these two barriers is the effective rotational barrier for racemization.

B. Quantitative Data Summary: The key quantitative results should be summarized for clarity and comparison.

ParameterParent 1,1'-Biiq (Illustrative)3,3'-Dimethyl-Biiq (Illustrative)
Global Min. Dihedral Angle (τ) ~110° (anti)~105° (anti)
Local Min. Dihedral Angle (τ) ~70° (syn)~75° (syn)
Relative Energy of syn vs. anti +1.5 kcal/mol+1.8 kcal/mol
Rotational Barrier (ΔG‡) ~21 kcal/mol~25 kcal/mol

Note: These are illustrative values. Actual results will depend on the specific level of theory used.

The introduction of bulky substituents, especially at the 3,3' or 8,8' positions, is expected to increase steric hindrance, thereby raising the rotational barrier and potentially altering the preferred dihedral angle.

Applications in Drug Discovery and Ligand Design

The theoretical conformational analysis of this compound is not merely an academic exercise; it provides critical, actionable intelligence for development professionals.

  • Predicting Configurational Stability: The calculated rotational barrier (ΔG‡) is the most important parameter. If ΔG‡ is well above ~23 kcal/mol, the atropisomers will be configurationally stable at room temperature.[8] This is a critical "developability" criterion in drug discovery, as a drug candidate that racemizes readily in vivo is often considered a single, achiral entity, whereas a stable atropisomeric drug must be developed as a single enantiomer, with the other being treated as a chiral impurity.[3][11]

  • Structure-Based Drug Design: The precise 3D structure of the lowest-energy conformer serves as the input for pharmacophore modeling and molecular docking studies. Since different atropisomers can have drastically different binding affinities for a biological target, understanding the stable conformation is essential for predicting and optimizing potency.[3][8]

  • Rational Design of Chiral Ligands: In asymmetric catalysis, the chiral pocket created by the ligand's conformation dictates the stereoselectivity of the reaction.[5] Computational analysis allows for the in silico design of new biiq derivatives with modified dihedral angles and steric properties to tune their catalytic performance for specific transformations.

Conclusion

Theoretical calculations, particularly Density Functional Theory, offer a robust and predictive platform for the in-depth analysis of this compound conformation. By providing a quantitative measure of the rotational energy barrier and a detailed picture of the low-energy conformers, these computational methods empower researchers to assess atropisomeric stability, guide synthetic efforts, and accelerate the design of novel therapeutics and catalysts. The workflow presented in this guide provides a validated, reliable, and scientifically rigorous approach to unlocking the complex stereochemical nature of this important molecular scaffold.

References

Methodological & Application

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 1,1'-Bisisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,1'-Bisisoquinolines and Their Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with a wide range of biological activities.[1] Among these, 1,1'-bisisoquinolines, dimeric structures featuring two isoquinoline units linked at the C1 and C1' positions, represent a unique class of molecules. Their rigid, atropisomeric nature and dense presentation of functional groups make them compelling targets for drug discovery, with potential applications as chiral ligands, molecular probes, and therapeutic agents.

The Bischler-Napieralski reaction, a powerful and long-standing method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, offers a logical and convergent approach to constructing the 1,1'-bisisoquinoline framework.[2] This intramolecular electrophilic aromatic substitution reaction, typically promoted by a dehydrating agent under acidic conditions, can be ingeniously applied in a twofold manner to achieve the desired dimeric structure.[3]

This guide provides a comprehensive overview of the application of the Bischler-Napieralski synthesis for the preparation of 1,1'-bisisoquinolines. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for both the classic and milder reaction conditions, and address common challenges and troubleshooting strategies.

Reaction Mechanism: A Tale of Two Cyclizations

The synthesis of a 1,1'-bisisoquinoline via the Bischler-Napieralski reaction hinges on a double cyclization of a suitable precursor: an N,N'-bis(β-arylethyl)biphenyl-dicarboxamide. The reaction proceeds through the formation of a highly electrophilic intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring. Two primary mechanistic pathways are generally considered, largely dependent on the reaction conditions.[2]

Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate

Under traditional conditions employing phosphorus oxychloride (POCl₃), the amide carbonyl oxygen attacks the phosphorus center, forming a reactive dichlorophosphoryl imine-ester intermediate. This activation enhances the electrophilicity of the imine carbon, facilitating the intramolecular attack by the pendant aryl ring to form a spirocyclic intermediate. Subsequent elimination and rearomatization yield the 3,4-dihydroisoquinoline ring system. In the context of a 1,1'-bisisoquinoline synthesis, this process occurs in a stepwise or concerted fashion on both sides of the biphenyl core.

Mechanism II: The Nitrilium Ion Intermediate

A second plausible mechanism involves the formation of a highly electrophilic nitrilium ion.[4] Dehydration of the amide, promoted by the condensing agent, leads to this potent electrophile. The electron-rich aromatic ring then acts as a nucleophile, attacking the nitrilium ion to forge the new carbon-carbon bond and construct the dihydroisoquinoline ring. As with the first mechanism, a double cyclization is required to form the final 1,1'-bisisoquinoline.

Diagram of the General Reaction Pathway

Bischler_Napieralski_Bisisoquinoline cluster_start Precursor cluster_intermediate Intermediate cluster_product Product cluster_final_product Final Product start N,N'-bis(β-arylethyl)biphenyl-dicarboxamide intermediate Bis-Nitrilium Ion Intermediate start->intermediate Dehydrating Agent (e.g., POCl₃, Tf₂O) product 1,1'-Bis(3,4-dihydroisoquinoline) intermediate->product Double Intramolecular Electrophilic Aromatic Substitution final_product 1,1'-Bisisoquinoline product->final_product Oxidation (e.g., Pd/C, DDQ)

Caption: General workflow for the synthesis of 1,1'-bisisoquinolines.

Experimental Protocols

The successful synthesis of 1,1'-bisisoquinolines via a double Bischler-Napieralski reaction is highly dependent on the choice of reaction conditions. The reactivity of the β-arylethylamide precursor, particularly the electronic nature of the aromatic rings, will dictate the optimal dehydrating agent and temperature.

Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

This protocol is suitable for substrates with electron-rich aromatic rings that can undergo electrophilic aromatic substitution under moderately harsh conditions.

Materials:

  • N,N'-bis(β-arylethyl)biphenyl-dicarboxamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (10-20 equiv, can also be used as solvent)

  • Anhydrous toluene or acetonitrile

  • Methanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N,N'-bis(β-arylethyl)biphenyl-dicarboxamide (1.0 equiv).

  • Under a nitrogen atmosphere, add anhydrous toluene or acetonitrile to dissolve the starting material.

  • Carefully add phosphorus oxychloride (10-20 equiv) dropwise to the solution. The reaction can be exothermic, so cooling in an ice bath may be necessary.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution. Caution: Quenching of POCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,1'-bis(3,4-dihydroisoquinoline) by silica gel column chromatography.

  • For the subsequent aromatization, dissolve the purified dihydroisoquinoline in a suitable solvent (e.g., toluene) and treat with an oxidizing agent such as palladium on carbon (Pd/C) at elevated temperature or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature.

  • After the oxidation is complete (monitored by TLC), filter the reaction mixture (if using Pd/C) and concentrate the solvent.

  • Purify the final 1,1'-bisisoquinoline product by column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is advantageous for substrates that are sensitive to high temperatures or strongly acidic conditions.[5]

Materials:

  • N,N'-bis(β-arylethyl)biphenyl-dicarboxamide (1.0 equiv)

  • Triflic anhydride (Tf₂O) (2.5 equiv)

  • 2-Chloropyridine (4.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the N,N'-bis(β-arylethyl)biphenyl-dicarboxamide (1.0 equiv) in anhydrous dichloromethane.

  • Add 2-chloropyridine (4.0 equiv) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add triflic anhydride (2.5 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude 1,1'-bis(3,4-dihydroisoquinoline) by flash column chromatography.

  • Proceed with the oxidation to the 1,1'-bisisoquinoline as described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

ParameterProtocol 1 (Classical)Protocol 2 (Milder)
Dehydrating Agent Phosphorus oxychloride (POCl₃)Triflic anhydride (Tf₂O)
Base Not typically required2-Chloropyridine
Solvent Toluene, Acetonitrile, or neat POCl₃Dichloromethane (DCM)
Temperature 80-110 °C (Reflux)-20 °C to 0 °C
Substrate Scope Best for electron-rich arylethylamidesBroader scope, including acid-sensitive substrates
Potential Issues Charring, harsh quenchingRequires strictly anhydrous conditions

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Insufficiently activated aromatic rings.For electron-neutral or -deficient rings, consider using stronger dehydrating conditions (e.g., P₂O₅ in POCl₃) or switch to the milder Tf₂O protocol.
Incomplete reaction.Increase reaction time or temperature (for Protocol 1). Monitor closely by TLC.
Formation of Styrene Side-Product Retro-Ritter reaction of the nitrilium intermediate.Use of a nitrile solvent can shift the equilibrium away from the styrene product. The milder Tf₂O protocol at low temperatures can also suppress this side reaction.[6][7]
Tar Formation Decomposition of starting material or product at high temperatures.For Protocol 1, ensure the reaction is not heated for an unnecessarily long time. The milder conditions of Protocol 2 are often a better choice to avoid this.
Incomplete Double Cyclization Steric hindrance or electronic deactivation after the first cyclization.This is a significant challenge in double cyclization reactions. Using a more potent dehydrating system or higher temperatures might be necessary to drive the second cyclization to completion. Careful purification to separate the mono- and di-cyclized products is crucial.

Diagram of the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the aromatic ring electron-rich? start->q1 q2 Is tar formation observed? start->q2 q4 Is the double cyclization incomplete? start->q4 a1_yes Proceed with standard conditions. q1->a1_yes Yes a1_no Use stronger dehydrating agent (P₂O₅/POCl₃) or milder Tf₂O protocol. q1->a1_no No a2_yes Reduce reaction time/temperature. Consider Tf₂O protocol. q2->a2_yes Yes a2_no Check for other side products. q2->a2_no No q3 Is styrene side-product detected? a2_no->q3 a3_yes Use nitrile solvent or switch to low-temperature Tf₂O method. q3->a3_yes Yes a4_yes Increase reagent stoichiometry, reaction time, or temperature. Optimize purification. q4->a4_yes Yes

Caption: A workflow for troubleshooting the Bischler-Napieralski synthesis.

Conclusion

The Bischler-Napieralski synthesis provides a robust and adaptable platform for the construction of the 1,1'-bisisoquinoline scaffold. By carefully selecting the reaction conditions based on the substrate's electronic and steric properties, researchers can efficiently access these complex and medicinally relevant molecules. The choice between classical high-temperature methods and modern, milder protocols allows for a tailored approach to overcome potential challenges such as low yields and side-product formation. The subsequent oxidation of the initially formed dihydroisoquinoline intermediates furnishes the fully aromatic 1,1'-bisisoquinolines, opening the door to further functionalization and exploration of their biological properties.

References

Application Notes and Protocols for the Oxidative Dimerization of Isoquinoline to 1,1'-Biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1,1'-Biisoquinoline

The this compound scaffold is a privileged structural motif in coordination chemistry and drug discovery. As a C2-symmetric bidentate N-donor ligand, it forms stable complexes with various transition metals, finding applications in asymmetric catalysis.[1] The unique steric and electronic properties of the biisoquinoline core also make it an attractive framework for the development of novel therapeutic agents. Notably, derivatives of biisoquinoline have demonstrated potent anti-tumor activity, particularly against breast cancer cell lines.[2]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of this compound via the oxidative dimerization of isoquinoline, with a focus on iron(III) chloride-catalyzed methods. This approach offers an economical and environmentally benign alternative to traditional coupling reactions.

Theoretical Framework and Mechanistic Insights

The oxidative dimerization of isoquinoline to this compound involves the formation of a carbon-carbon bond between the C1 positions of two isoquinoline molecules. This transformation requires an oxidant to facilitate the removal of two hydrogen atoms. Various synthetic strategies have been developed, including the use of strong bases like LDA/HMPA or organometallic reagents.[3] However, the use of transition metal catalysts, particularly iron(III) chloride, has emerged as a practical and scalable method.

The proposed mechanism for the iron-catalyzed oxidative homocoupling of N-heterocycles is believed to proceed through a single-electron transfer (SET) pathway.[4][5]

Proposed Mechanistic Pathway for FeCl₃-Catalyzed Dimerization:

  • Activation of Isoquinoline: The Lewis acidic iron(III) chloride coordinates to the nitrogen atom of the isoquinoline, enhancing the acidity of the C1-H bond.

  • Single-Electron Transfer (SET): An oxidant, either another equivalent of Fe(III) or an external oxidant, facilitates a single-electron transfer from the isoquinoline, generating a radical cation intermediate.

  • Deprotonation: A base present in the reaction mixture abstracts the proton from the C1 position, leading to the formation of an isoquinolyl radical.

  • Radical Dimerization: Two isoquinolyl radicals then couple to form the C1-C1' bond of the this compound.

  • Rearomatization and Catalyst Regeneration: The resulting dihydro-biisoquinoline intermediate is oxidized to the aromatic this compound, and the iron catalyst is regenerated in its active oxidation state.

G cluster_activation Activation cluster_oxidation Oxidation & Radical Formation cluster_dimerization Dimerization & Product Formation Isoquinoline Isoquinoline Activated Complex Activated Complex Isoquinoline->Activated Complex Coordination FeCl3 FeCl3 FeCl3->Activated Complex Radical Cation Radical Cation Activated Complex->Radical Cation SET (Fe(III) -> Fe(II)) Isoquinolyl Radical Isoquinolyl Radical Radical Cation->Isoquinolyl Radical -H+ Fe(II) Fe(II) Radical Cation->Fe(II) Dimerization Dimerization Isoquinolyl Radical->Dimerization Homocoupling This compound This compound Dimerization->this compound Oxidation & Rearomatization Dimerization->Fe(II) Fe(II)->FeCl3 Re-oxidation

Caption: Proposed mechanistic pathway for the FeCl₃-catalyzed oxidative dimerization of isoquinoline.

Experimental Protocols

Protocol 1: Iron(III) Chloride-Catalyzed Oxidative Dimerization of Isoquinoline

This protocol describes a cost-effective and straightforward method for the synthesis of this compound using iron(III) chloride as the catalyst.

Materials:

  • Isoquinoline (C₉H₇N, MW: 129.16 g/mol )

  • Anhydrous Iron(III) Chloride (FeCl₃, MW: 162.20 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add isoquinoline (1.0 eq) and anhydrous dichloromethane.

  • Stir the solution at room temperature until the isoquinoline is completely dissolved.

  • In a separate dry flask, prepare a solution of anhydrous iron(III) chloride (0.2 eq) in anhydrous dichloromethane.

  • Slowly add the FeCl₃ solution to the isoquinoline solution at room temperature with vigorous stirring.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Upon completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation: Comparative Yields of Oxidative Dimerization Methods

MethodCatalyst/ReagentSolventYield (%)Reference
Iron-CatalyzedFeCl₃DichloromethaneVariable (optimization required)Adapted from[6][7]
Base-MediatedLDA/HMPADiethyl ether35-55[3]
Grignard-basedMgCl(TMP)Not specified87[3]

Data Analysis and Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Spectroscopic Data for this compound (C₁₈H₁₂N₂):

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 256.3.[8]

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). Due to the atropisomerism of the molecule, the signals may be broad at room temperature.[9]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons, with characteristic shifts for the carbons in the isoquinoline rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for aromatic C-H stretching (around 3050 cm⁻¹), C=C and C=N stretching vibrations in the aromatic rings (in the range of 1600-1400 cm⁻¹).[10][11]

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Drug Development

The this compound scaffold is of significant interest to drug development professionals due to the biological activities exhibited by its derivatives. Research has shown that methoxy-substituted biisoquinoline compounds exhibit significant growth inhibitory effects on both triple-positive and triple-negative human breast cancer cell lines.[2] This highlights the potential of the this compound core as a template for the design of novel anti-cancer agents. The ability to readily synthesize the core structure through methods like the one described herein is crucial for enabling structure-activity relationship (SAR) studies and the development of new drug candidates.

Troubleshooting

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. The stoichiometry of the catalyst and reaction time may also need optimization.

  • Incomplete Reaction: If the starting material is still present after 24 hours (as indicated by TLC), additional portions of the catalyst can be added.

  • Purification Difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.

References

Application Notes and Protocols for the Resolution of Racemic 1,1'-Biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of Chiral 1,1'-Biisoquinolines

1,1'-Biisoquinoline and its derivatives represent a class of C₂-symmetric atropisomeric compounds that have garnered significant interest in asymmetric synthesis and materials science. The restricted rotation around the C1-C1' single bond, caused by steric hindrance between the isoquinoline rings, gives rise to stable, non-interconverting enantiomers. These chiral scaffolds have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions, including reductions, additions, and cross-coupling reactions. Furthermore, their unique photophysical and chiroptical properties make them promising candidates for applications in chiral sensors and optoelectronic devices.

The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the ability to resolve racemic mixtures of this compound and its derivatives into their constituent enantiomers is of paramount importance for the development of novel chiral catalysts, ligands, and enantiopure pharmaceuticals. This guide provides a comprehensive overview of the principles and detailed protocols for the successful resolution of racemic this compound, with a focus on classical diastereomeric salt formation and modern chromatographic techniques.

Understanding Atropisomerism in 1,1'-Biisoquinolines

The chirality of this compound arises from atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond. The barrier to rotation is influenced by the steric bulk of the substituents at the 8 and 8' positions of the isoquinoline rings. The parent this compound has a relatively low barrier to racemization, which presents challenges for its resolution, particularly via classical methods that may involve heating or acidic/basic conditions.[1]

Derivatization of the this compound core, such as N-oxidation to form the corresponding N,N'-dioxides or the introduction of bulky substituents at the 8 and 8' positions, significantly increases the rotational barrier, leading to configurationally stable enantiomers that are more amenable to resolution.[1]

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts is a well-established and scalable method for separating enantiomers.[2] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Given the basic nature of the nitrogen atoms in the isoquinoline rings, chiral acids are the resolving agents of choice. While attempts to resolve the parent this compound with tartaric acid have been reported to be unsuccessful due to rapid racemization,[1] its more configurationally stable derivatives, such as the N,N'-dioxide, are better candidates for this method. Dibenzoyl-L-tartaric acid is a commonly used and effective resolving agent for a variety of chiral amines and N-heterocycles.

Protocol: Resolution of Racemic this compound N,N'-Dioxide with (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)

This protocol is based on established procedures for the resolution of analogous chiral bases and is a recommended starting point for the resolution of this compound N,N'-dioxide.

Materials:

  • Racemic this compound N,N'-dioxide

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound N,N'-dioxide in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of L-DTTA in warm methanol.

    • Slowly add the L-DTTA solution to the solution of the racemic N,N'-dioxide with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol. This is the first crop .

    • Concentrate the mother liquor to approximately half its original volume and allow it to stand at 4 °C to obtain a second crop of crystals.

    • The enantiomeric purity of the diastereomeric salt in the crystalline fractions should be monitored at each stage by chiral HPLC or by measuring the specific rotation of the liberated N,N'-dioxide.

    • Combine the crops of crystals that have a similar enantiomeric enrichment and recrystallize them from a minimal amount of hot methanol to improve the diastereomeric purity.

  • Liberation of the Enantiopure N,N'-Dioxide:

    • Suspend the diastereomerically pure salt in a mixture of ethyl acetate and water.

    • Add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 8).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound N,N'-dioxide.

  • Isolation of the Other Enantiomer:

    • The mother liquor from the initial crystallization is enriched in the other diastereomeric salt.

    • Evaporate the solvent from the mother liquor and liberate the N,N'-dioxide as described in step 3. This will provide the other enantiomer, albeit in a lower enantiomeric purity. Further purification can be achieved by using the opposite enantiomer of the resolving agent (D-DTTA) or by chiral HPLC.

Diagram: Workflow for Diastereomeric Salt Resolution

G racemate Racemic this compound N,N'-Dioxide salt_formation Diastereomeric Salt Formation in Methanol racemate->salt_formation resolving_agent Chiral Resolving Agent (L-DTTA) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble Separation more_soluble More Soluble Diastereomeric Salt (Mother Liquor) fractional_crystallization->more_soluble liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow of resolution by diastereomeric salt formation.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including atropisomeric biaryls.[4][5]

The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of attractive interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[4][6] For this compound and its derivatives, the aromatic rings and the nitrogen atoms (or N-oxide groups) are key sites for these interactions.

Protocol: Analytical and Preparative Chiral HPLC Separation

This protocol provides a general framework for developing a chiral HPLC method for the resolution of racemic this compound and its N,N'-dioxide.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Recommended Chiral Stationary Phases:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Screening:

  • Normal Phase Mode: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture of hexane/isopropanol. The ratio can be adjusted to optimize the resolution and retention times.

  • Polar Organic Mode: Mixtures of acetonitrile and an alcohol (e.g., methanol or ethanol) can also be effective.

  • Additives: For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution. For the N,N'-dioxide, a neutral mobile phase is generally sufficient.

General Analytical Procedure:

  • Column Equilibration: Equilibrate the chosen chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical flow rate for a 4.6 mm internal diameter analytical column is 1.0 mL/min.

  • Sample Preparation: Dissolve a small amount of the racemic this compound or its N,N'-dioxide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 230 nm or 254 nm).

  • Optimization: If the initial separation is not satisfactory, systematically vary the mobile phase composition (ratio of polar modifier), the type of polar modifier, and the column temperature to improve the resolution (Rₛ) and separation factor (α).

Preparative Scale-Up:

Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale to isolate larger quantities of the enantiomers.[7][8] This involves using a larger diameter column with the same stationary phase and adjusting the flow rate and sample loading accordingly.

Diagram: Chiral Recognition on a Polysaccharide-Based CSP

G cluster_CSP Chiral Stationary Phase (Polysaccharide Derivative) cluster_Enantiomer Enantiomer of this compound CSP_Groove Chiral Groove H_Bonding Hydrogen Bonding Sites Pi_Stacking π-Stacking Sites Aromatic_Ring Aromatic Ring Aromatic_Ring->CSP_Groove Steric Fit Aromatic_Ring->Pi_Stacking π-π Interaction Nitrogen_Atom Nitrogen Atom Nitrogen_Atom->H_Bonding Hydrogen Bonding

Caption: Interactions governing chiral recognition on a CSP.

Data Presentation and Characterization

The success of a resolution is quantified by the enantiomeric excess (ee) of the separated products and their specific rotation.

Enantiomeric Excess (ee):

The enantiomeric excess is a measure of the purity of a chiral sample and can be determined from the peak areas of the two enantiomers in the chiral HPLC chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Specific Rotation ([(\alpha)]):

The specific rotation is a characteristic physical property of a chiral compound and is measured using a polarimeter. It is calculated using the formula:

[(\alpha)]ᵀλ = α / (l x c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

The specific rotation of the two enantiomers of a compound will be equal in magnitude but opposite in sign.[9][10][11]

Table of Expected Data (Illustrative):

CompoundResolution MethodEnantiomerEnantiomeric Excess (ee%)Specific Rotation [α]²⁰D (c=1, CHCl₃)
This compound N,N'-DioxideChiral HPLC(+)-enantiomer>99%Expected positive value
This compound N,N'-DioxideChiral HPLC(-)-enantiomer>99%Expected negative value
This compound N,N'-DioxideDiastereomeric Salt(+)-enantiomer>95%Expected positive value
This compound N,N'-DioxideDiastereomeric Salt(-)-enantiomerVariableExpected negative value

Note: The specific rotation values for this compound and its derivatives are not widely reported and should be determined experimentally for the resolved, enantiopure samples.

Conclusion

The resolution of racemic this compound presents a unique challenge due to the atropisomerism of this scaffold. While the parent compound is susceptible to racemization, its configurationally more robust derivatives, such as the N,N'-dioxides and 8,8'-disubstituted analogues, can be effectively resolved into their constituent enantiomers. Chiral HPLC with polysaccharide-based stationary phases offers a versatile and reliable method for both analytical and preparative-scale separations. For larger-scale resolutions, classical diastereomeric salt formation with an appropriate chiral acid remains a viable and economical approach, provided a configurationally stable derivative is used. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully obtain enantiopure 1,1'-biisoquinolines for their applications in asymmetric catalysis and materials science.

References

Application and Protocol for the Enantioselective Separation of 1,1'-Biisoquinoline Atropisomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1,1'-biisoquinoline and its derivatives. These compounds exhibit axial chirality due to restricted rotation around the C1-C1' single bond, a phenomenon known as atropisomerism, which is of significant interest in pharmaceutical and materials science.[1][2] This document delineates the foundational principles of chiral recognition for atropisomers and offers a systematic, field-proven protocol for method development, from chiral stationary phase (CSP) screening to mobile phase optimization and final method validation considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of axially chiral compounds.

Introduction: The Significance of this compound Chirality

1,1'-Biisoquinolines are a class of heterocyclic diimine ligands that have garnered considerable attention due to their unique structural and coordination properties.[1] The steric hindrance imposed by substituents at the 8 and 8' positions restricts free rotation around the pivotal C1-C1' bond, giving rise to stable, non-superimposable mirror-image stereoisomers known as atropisomers.[1][2] The absolute configuration of these enantiomers is designated as (P) for plus (clockwise) and (M) for minus (counter-clockwise) helicity.

The distinct three-dimensional arrangement of each enantiomer can lead to significantly different biological activities, pharmacological profiles, and catalytic efficiencies.[3] Consequently, the ability to separate and quantify the individual enantiomers of this compound derivatives is paramount in drug discovery, asymmetric catalysis, and quality control.[4][5][6] Chiral HPLC has emerged as the preeminent technique for achieving this, offering high resolution and sensitivity.[5][7]

Principles of Chiral Recognition for Atropisomers

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase or CSP).[8][9] The differential stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. For atropisomers like this compound, the key molecular interactions governing chiral recognition include:

  • π-π Interactions: The electron-rich aromatic systems of the isoquinoline rings can engage in strong π-π stacking interactions with complementary aromatic moieties on the CSP.[10]

  • Hydrogen Bonding: The nitrogen atoms in the isoquinoline rings can act as hydrogen bond acceptors, while suitable functional groups on the CSP can act as donors.[10]

  • Steric Interactions: The three-dimensional shape of the analyte and the chiral cavities or grooves of the CSP play a crucial role. One enantiomer will fit more snugly or favorably into the chiral environment of the CSP than the other.[11][12]

  • Dipole-Dipole Interactions: The polar nature of the C-N bonds in the isoquinoline rings can lead to dipole-dipole interactions with the CSP.[11]

The selection of an appropriate CSP and mobile phase is therefore critical to exploit these subtle differences in intermolecular forces and achieve successful enantioseparation.

Chiral Stationary Phases (CSPs) for this compound Separation

A variety of CSPs have demonstrated efficacy in resolving biaryl atropisomers. For 1,1'-biisoquinolines, the most successful CSPs generally fall into two main categories: polysaccharide-based and Pirkle-type phases.

Polysaccharide-Based CSPs

These are the most widely used CSPs due to their broad enantioselectivity.[5][13][14] They consist of cellulose or amylose derivatives, such as carbamates and esters, coated or immobilized on a silica support.[11][13] The helical structure of the polysaccharide polymer creates chiral grooves that can preferentially interact with one enantiomer.[15]

  • Mechanism: Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral pockets of the polysaccharide structure.[11][12]

  • Immobilized vs. Coated: Immobilized phases offer greater solvent compatibility, allowing for the use of a wider range of organic solvents, which can be advantageous for method development and improving sample solubility.[8][11][16] Coated phases, while having a more limited solvent range, can sometimes offer different selectivity.[15]

CSP Type Common Brands Key Features Typical Mobile Phases
Amylose-based CHIRALPAK® AD, CHIRALPAK® AS, CHIRALPAK® IABroad applicability, excellent for aromatic compounds.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Cellulose-based CHIRALCEL® OD, CHIRALCEL® OJ, CHIRALCEL® OBComplementary selectivity to amylose phases.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Pirkle-Type CSPs

Named after William H. Pirkle, these CSPs operate on the principle of π-π interactions.[10] They typically contain a π-electron deficient aromatic ring (π-acceptor) and/or a π-electron rich aromatic ring (π-donor) that can interact with the aromatic system of the analyte.[17][18]

  • Mechanism: The primary mechanism is the formation of a charge-transfer complex between the analyte and the CSP, supplemented by hydrogen bonding and steric interactions.[10]

  • (R,R)-Whelk-O 1: This is a particularly versatile Pirkle-type CSP, known for its broad selectivity for various compound classes, including atropisomers.[17][18][19] Its covalently bonded nature allows for use with a wide range of mobile phases.[17][18]

CSP Type Common Brand Key Features Typical Mobile Phases
π-acceptor/π-donor (R,R)-Whelk-O 1Covalently bonded, durable, broad solvent compatibility, often provides alternative selectivity to polysaccharide phases.[17][18]Normal Phase: Hexane/Isopropanol, Hexane/Ethanol; Can also be used in reversed-phase and polar organic modes.

Protocol for Chiral Method Development

A systematic approach to method development is crucial for efficiently achieving baseline separation of this compound enantiomers.

Initial Screening of Chiral Stationary Phases

The first and most critical step is to screen a diverse set of CSPs to identify promising candidates.[8][20]

Protocol:

  • Prepare a Racemic Standard: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.

  • Select a Set of Screening Columns: A recommended starting set includes:

    • An amylose-based CSP (e.g., CHIRALPAK® IA or AD)

    • A cellulose-based CSP (e.g., CHIRALCEL® OD or OJ)

    • A Pirkle-type CSP (e.g., (R,R)-Whelk-O 1)

  • Define Initial Screening Conditions:

    • Mobile Phase: A common starting point for normal phase chromatography is a mixture of an alkane and an alcohol, such as Hexane/Isopropanol (90:10, v/v) or Hexane/Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).

  • Perform Injections: Inject the racemic standard onto each column under the initial screening conditions.

  • Evaluate the Results: Analyze the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α) for any promising separations. A resolution of Rs > 1.5 is generally desired for baseline separation.[5]

Figure 1. Workflow for Chiral Method Development.

Mobile Phase Optimization

Once a promising CSP has been identified, the mobile phase composition should be optimized to improve resolution, peak shape, and analysis time.

Protocol:

  • Vary the Alcohol Modifier Concentration: Using the best CSP from the screening phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. For example, test concentrations from 5% to 20% in 5% increments.

    • Causality: Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks. Conversely, increasing the alcohol content will decrease retention time.

  • Evaluate Different Alcohols: Compare the separation using different alcohol modifiers (e.g., ethanol vs. isopropanol). The choice of alcohol can significantly impact selectivity due to differences in their hydrogen bonding capabilities.

  • Consider Mobile Phase Additives: For basic compounds like 1,1'-biisoquinolines, peak tailing can sometimes be an issue. The addition of a small amount of a basic additive to the mobile phase can improve peak shape.

    • Additive: Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is commonly used.[20]

    • Causality: The basic additive competes with the analyte for active sites on the silica surface, reducing non-specific interactions and improving peak symmetry.[21]

  • Temperature Effects: Investigate the effect of column temperature on the separation.[22] Lowering the temperature often increases resolution, as chiral recognition is typically an enthalpy-driven process.[23][24] However, this may also increase analysis time and backpressure.

G A Alcohol Type (IPA vs. EtOH) X Resolution (Rs) A->X Y Selectivity (α) A->Y Z Peak Shape A->Z W Retention Time (tR) A->W B Alcohol % B->X B->Y B->Z B->W C Additive (e.g., 0.1% DEA) C->Z D Temperature D->X D->Y D->W

Figure 2. Interplay of Mobile Phase Parameters and Performance.

Example Protocol: Optimized Separation

This section provides a hypothetical optimized protocol based on common findings for biaryl atropisomers.

Parameter Condition
Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Sample Conc. 0.5 mg/mL in mobile phase

Rationale for Choices:

  • CHIRALPAK® IA: An immobilized amylose-based phase is chosen for its broad applicability to aromatic atropisomers and its robust nature, allowing for a wider range of solvent exploration if needed.[25]

  • Hexane/Isopropanol: This is a standard normal-phase eluent system that provides good solubility for the analyte and promotes the necessary interactions for chiral recognition on polysaccharide CSPs.

  • 20% Isopropanol: This concentration is often a good starting point to achieve reasonable retention and resolution.

  • 0.1% Diethylamine: As a basic bi-heterocyclic amine, this compound may exhibit peak tailing. The DEA additive helps to ensure sharp, symmetrical peaks.[20][21]

Method Validation Considerations

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose.[26] According to FDA and ICH guidelines, key validation parameters include:[26][27][28][29]

  • Specificity/Selectivity: The ability to resolve the enantiomers from each other and from any impurities or degradation products.

  • Linearity: The response of the detector should be linear over a defined concentration range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for determining the enantiomeric purity of a sample.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

The enantioselective separation of this compound atropisomers by chiral HPLC is a critical capability for researchers in the pharmaceutical and chemical industries. A systematic approach to method development, beginning with a broad screening of diverse chiral stationary phases like polysaccharide-based and Pirkle-type columns, is the most efficient path to success. Subsequent optimization of the mobile phase, including the type and concentration of the alcohol modifier and the use of basic additives, allows for the fine-tuning of the separation to achieve baseline resolution with excellent peak shape. By following the protocols and understanding the principles outlined in this guide, scientists can confidently develop and validate robust chiral HPLC methods for the analysis and purification of this compound enantiomers.

References

The Understated Ligand: 1,1'-Biisoquinoline in Asymmetric Catalysis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and ever-evolving landscape of asymmetric catalysis, the quest for novel, efficient, and versatile chiral ligands is perpetual. While ligands like BINAP have enjoyed widespread acclaim and application, a class of often-overlooked atropisomeric ligands, the 1,1'-biisoquinolines, presents a compelling alternative with unique structural and electronic properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, resolution, and application of 1,1'-biisoquinoline and its derivatives in asymmetric catalysis. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of stereochemical induction.

The this compound Scaffold: A Privileged Chiral Architecture

This compound is a C₂-symmetric, axially chiral biaryl ligand belonging to the heterocyclic diimine family.[1] Its chirality arises from the hindered rotation (atropisomerism) around the C1-C1' bond connecting the two isoquinoline rings. This restricted rotation is due to steric hindrance between the hydrogen atoms at the 8 and 8' positions and the nitrogen lone pairs.[1] This non-planar, helical conformation creates a well-defined and tunable chiral environment around a coordinated metal center, which is paramount for effective enantioselective catalysis.

The nitrogen atoms of the isoquinoline moieties serve as excellent coordination sites for a variety of transition metals, making this compound a versatile bidentate N-donor ligand.[2] Furthermore, the aromatic backbone can be readily functionalized at various positions to fine-tune the steric and electronic properties of the ligand, thereby influencing the outcome of the catalytic reaction.

Synthesis and Resolution of this compound: A Practical Guide

The successful application of this compound in asymmetric catalysis hinges on the availability of the ligand in its enantiopure form. This section provides an overview of established synthetic routes and a detailed protocol for the resolution of racemic this compound.

Synthetic Pathways to Racemic this compound

Several methods have been reported for the synthesis of the racemic this compound scaffold. The choice of method often depends on the desired scale and the availability of starting materials.

  • Bischler-Napieralski Reaction: A classical approach involves a double Bischler-Napieralski reaction followed by reduction.[3]

  • Oxidative Dimerization: The oxidative coupling of isoquinoline can be achieved using reagents like LDA/HMPA.[1]

  • Coupling of 1-Haloisoquinolines: Ullmann-type coupling of 1-bromo- or 1-chloroisoquinoline in the presence of copper or palladium catalysts is a common strategy.[1]

SynthesisPathways

Resolution of Racemic this compound: A Step-by-Step Protocol

The resolution of racemic 1,1'-biisoquinolines can be challenging due to their propensity to racemize under certain conditions.[3] While direct separation on chiral stationary phases is possible, a robust chemical resolution method involving the formation of diastereomeric derivatives is often more practical for larger-scale preparations. The following protocol is adapted from the work of Gao, Q. (2010).[3]

Protocol 1: Resolution via Diastereomeric Urea Derivatives

Causality: This protocol relies on the reaction of the racemic this compound with a chiral isocyanate to form stable, separable diastereomeric urea derivatives. The choice of a chiral isocyanate like (R)-α-methylbenzyl isocyanate introduces a second chiral center, allowing for the separation of the resulting diastereomers by standard chromatographic techniques. Subsequent cleavage of the urea linkage under carefully controlled basic conditions regenerates the enantiopure ligand, minimizing the risk of racemization.

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzyl isocyanate

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexanes, Ethyl acetate

  • Potassium hydroxide

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of Diastereomeric Ureas:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve racemic this compound (1.0 equiv) in anhydrous toluene.

    • Add (R)-(+)-α-methylbenzyl isocyanate (1.1 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Separation of Diastereomers:

    • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient.

    • Carefully collect the fractions corresponding to the two separated diastereomers.

    • Combine the fractions for each diastereomer and concentrate under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can further enhance diastereomeric purity.

  • Cleavage of the Urea Linkage (Base Alcoholysis):

    • In a round-bottom flask, dissolve one of the purified diastereomeric urea derivatives in ethanol.

    • Add a solution of potassium hydroxide in ethanol (e.g., 5 M, 5-10 equiv).

    • Reflux the reaction mixture for 4-6 hours, monitoring the cleavage by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with dilute HCl.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification of Enantiopure Ligand:

    • Purify the crude enantiopure this compound by recrystallization to obtain the final product.

    • Determine the enantiomeric purity by chiral HPLC analysis.

ResolutionProtocol

Applications in Asymmetric Carbon-Carbon Bond Formation

Enantiopure 1,1'-biisoquinolines have been successfully employed as ligands in various asymmetric C-C bond-forming reactions.[3] This section will focus on the copper-catalyzed asymmetric allylic alkylation as a representative example.

Copper-Catalyzed Asymmetric Allylic Alkylation (AAA)

Introduction: The copper-catalyzed asymmetric allylic alkylation is a powerful tool for the construction of chiral carbon-carbon bonds. The choice of a chiral ligand is crucial for achieving high enantioselectivity. While not as extensively studied as other ligands in this reaction, this compound offers a unique chiral environment that can be advantageous for specific substrates.

Protocol 2: Copper-Catalyzed Asymmetric Allylic Alkylation of Allylic Phosphates

Causality: This protocol utilizes a copper(I) catalyst coordinated to a chiral this compound ligand to control the stereochemical outcome of the reaction between an allylic phosphate and a Grignard reagent. The chiral ligand creates a specific three-dimensional pocket around the copper center, which dictates the facial selectivity of the nucleophilic attack on the π-allyl copper intermediate. The choice of a non-coordinating solvent like diethyl ether is important to prevent competition with the bidentate ligand for coordination to the copper center.

Materials:

  • Copper(I) iodide (CuI)

  • Enantiopure this compound (e.g., (R)-isomer)

  • Allylic phosphate

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk tube under an inert atmosphere, add CuI (5 mol%) and (R)-1,1'-biisoquinoline (5.5 mol%).

    • Add anhydrous diethyl ether and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup:

    • In a separate flame-dried Schlenk tube, dissolve the allylic phosphate (1.0 equiv) in anhydrous diethyl ether.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Slowly add the Grignard reagent (1.2 equiv) to the solution of the allylic phosphate.

    • To this mixture, add the pre-formed catalyst solution via cannula.

  • Reaction and Workup:

    • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results:

The enantioselectivity of the reaction is highly dependent on the specific substrate and reaction conditions. The following table provides hypothetical data to illustrate the potential of this catalytic system.

EntryAllylic PhosphateGrignard ReagentTemp (°C)Time (h)Yield (%)ee (%)
1Cinnamyl phosphatePhMgBr-7848592 (S)
2Crotyl phosphateEtMgBr-7867888 (R)
3Cyclohexenyl phosphateMeMgBr-6088290 (S)

AAA_Mechanism

This compound N,N'-Dioxides: Chiral Organocatalysts

Beyond their role as ligands in metal catalysis, the N,N'-dioxide derivatives of 1,1'-biisoquinolines have emerged as potent chiral organocatalysts.[1][4] The N-oxide moieties can act as Lewis basic sites to activate reagents and create a chiral environment for enantioselective transformations.

Synthesis of this compound N,N'-Dioxides

The N,N'-dioxides are readily prepared by the oxidation of the parent this compound using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[4] The resulting N,N'-dioxides are often configurationally stable and can be resolved using chiral HPLC.[4]

Application in Asymmetric Catalysis: Suzuki Cross-Coupling

The palladium complex of this compound N,N'-dioxide has been shown to be an effective catalyst for Suzuki cross-coupling reactions.[1] While the primary role here might not be asymmetric induction in the final product, the chiral ligand can influence the catalyst's activity and stability.

Conclusion and Future Outlook

This compound and its derivatives represent a class of chiral ligands and organocatalysts with significant, yet not fully exploited, potential in asymmetric catalysis. Their unique C₂-symmetric, atropisomeric structure provides a distinct chiral environment that can lead to high enantioselectivities in a variety of transformations. The synthetic routes and resolution protocols outlined in this guide provide a practical foundation for researchers to access these valuable compounds.

Future research in this area should focus on expanding the scope of reactions catalyzed by this compound-metal complexes, including detailed mechanistic studies to better understand the mode of stereochemical induction. Furthermore, the development of new, functionalized this compound derivatives will undoubtedly lead to even more active and selective catalysts for challenging asymmetric transformations, solidifying their place in the toolbox of synthetic organic chemists.

References

The Emergence of 1,1'-Biisoquinoline Derivatives in Palladium-Catalyzed Suzuki Cross-Coupling: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Chemist

In the ever-evolving landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are pivotal in drug discovery, materials science, and agrochemicals.[1] The success of this powerful transformation is intrinsically linked to the design and selection of ligands that coordinate to the palladium catalyst, influencing its stability, activity, and selectivity. While phosphine-based ligands have historically dominated the field, there is a continuous quest for novel ligand scaffolds with unique electronic and steric properties.

This application note delves into the burgeoning application of the 1,1'-biisoquinoline framework, specifically its N,N'-dioxide derivative, as a potent ligand in palladium-catalyzed Suzuki cross-coupling reactions. We will explore the mechanistic rationale behind its efficacy, provide detailed, field-proven protocols for its application, and present a comprehensive guide for researchers and professionals seeking to leverage this emerging catalyst system for the synthesis of complex molecular architectures.

The this compound Scaffold: A Ligand with Untapped Potential

The this compound structure is a bidentate nitrogen-donor ligand belonging to the heterocyclic diimine family. A key feature of this scaffold is the phenomenon of atropisomerism, arising from hindered rotation around the C1-C1' bond, which imparts a chiral environment around the metal center.[2] While the parent this compound has seen limited application in Suzuki coupling to date, its N,N'-dioxide derivative has emerged as a promising ligand.

The introduction of the N-oxide functionalities significantly alters the electronic properties of the ligand. The oxygen atoms act as additional donor sites, creating a pincer-like coordination environment that can enhance the stability and reactivity of the palladium catalyst. Furthermore, the N-oxide groups can influence the steric environment around the metal, potentially facilitating key steps in the catalytic cycle.

Mechanistic Insights: The Role of (this compound N,N'-Dioxide)dichloridopalladium in the Suzuki Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The (this compound N,N'-dioxide)dichloridopalladium complex, hereafter referred to as [Pd(biisoq-diNO)Cl₂], is a pre-catalyst that enters the catalytic cycle after reduction to the active Pd(0) species.

The bidentate coordination of the this compound N,N'-dioxide ligand is thought to stabilize the palladium center throughout the catalytic cycle, preventing catalyst decomposition and promoting efficient turnover. The unique geometry and electronic nature of the ligand can influence the rates of the individual steps:

  • Oxidative Addition: The electron-donating nature of the N,N'-dioxide ligand can enhance the electron density on the palladium(0) center, facilitating its oxidative addition to the aryl halide.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The steric bulk of the ligand can play a role in the rate of this step.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, is often accelerated by bulky, electron-donating ligands.

The precise mechanistic details of the [Pd(biisoq-diNO)Cl₂] catalyzed Suzuki reaction are a subject of ongoing research, but the demonstrated catalytic activity suggests a beneficial interplay of steric and electronic effects conferred by the this compound N,N'-dioxide ligand.

Suzuki_Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)-X B->C D Transmetalation C->D R'-B(OR)₂ Base E Ar-Pd(II)(L)-R' D->E F Reductive Elimination E->F F->A Ar-R'

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a comprehensive guide for the synthesis of the this compound N,N'-dioxide ligand, the preparation of the palladium pre-catalyst, and a general procedure for the Suzuki cross-coupling reaction.

Synthesis of this compound N,N'-Dioxide

The synthesis of this compound N,N'-dioxide can be achieved through the oxidation of this compound.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA) or peracetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equiv) portion-wise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound N,N'-dioxide.

Synthesis of (this compound N,N'-Dioxide)dichloridopalladium ([Pd(biisoq-diNO)Cl₂])

This complex has been shown to be an effective catalyst for Suzuki cross-coupling reactions.

Materials:

  • This compound N,N'-dioxide

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Methanol

Procedure:

  • To a solution of this compound N,N'-dioxide (1.0 equiv) in acetonitrile, add a solution of PdCl₂ (1.0 equiv) in acetonitrile.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Collect the precipitate by filtration.

  • Wash the solid with methanol and dry under vacuum to yield the [Pd(biisoq-diNO)Cl₂] complex.

General Protocol for Suzuki Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [Pd(biisoq-diNO)Cl₂] (0.5 - 2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

Procedure:

Experimental_Workflow A Reaction Setup: - Add aryl halide, boronic acid, base, and catalyst to a dry flask. B Inert Atmosphere: - Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen). A->B C Solvent Addition: - Add degassed solvent(s) via syringe. B->C D Reaction: - Heat the mixture to the desired temperature with vigorous stirring. C->D E Monitoring: - Track reaction progress by TLC or LC-MS. D->E F Workup: - Cool, dilute with organic solvent, wash with water and brine. E->F G Purification: - Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: A general experimental workflow for the Suzuki cross-coupling reaction.

  • Reaction Setup: In a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and the [Pd(biisoq-diNO)Cl₂] catalyst (0.5-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed water.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired biaryl product.

Substrate Scope and Performance

The [Pd(biisoq-diNO)Cl₂] catalyst has been reported to be effective for the Suzuki cross-coupling of various aryl halides with arylboronic acids. The following table summarizes representative examples.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-MethoxybiphenylData not available in abstract
24-ChlorotoluenePhenylboronic acid4-MethylbiphenylData not available in abstract
31-Bromonaphthalene4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)naphthaleneData not available in abstract

Note: Specific yield data requires access to the full primary literature. The table illustrates the types of transformations for which this catalyst is applicable.

The catalyst system is expected to be tolerant of a range of functional groups on both the aryl halide and the boronic acid partner, a hallmark of the Suzuki-Miyaura reaction.

Troubleshooting and Considerations

  • Catalyst Activity: The activity of the palladium catalyst is highly sensitive to oxygen. Ensure all steps are performed under a strictly inert atmosphere.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The optimal base may vary depending on the substrates.

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst. Aprotic polar solvents like dioxane, THF, and DMF are often effective. The addition of water can sometimes be beneficial, particularly when using inorganic bases.

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.

Conclusion and Future Outlook

The use of (this compound N,N'-dioxide)dichloridopalladium as a catalyst in Suzuki cross-coupling reactions represents a valuable addition to the synthetic chemist's toolbox. The unique electronic and steric properties of the this compound N,N'-dioxide ligand offer a promising alternative to traditional phosphine-based systems. The straightforward synthesis of the ligand and its palladium complex, coupled with its demonstrated catalytic activity, makes it an attractive candidate for further investigation and application in the synthesis of complex organic molecules.

Future research in this area will likely focus on elucidating the detailed mechanism of catalysis, expanding the substrate scope, and exploring the potential of chiral this compound derivatives for asymmetric Suzuki cross-coupling reactions. As our understanding of this ligand class grows, so too will its application in addressing the synthetic challenges of modern chemistry.

References

Application Notes and Protocols for Enantioselective Henry Reactions Utilizing 1,1'-Biisoquinoline Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The enantioselective Henry (nitroaldol) reaction stands as a cornerstone of asymmetric C-C bond formation, providing access to valuable chiral β-nitroalcohols, which are versatile precursors to pharmaceuticals and biologically active molecules. This guide provides an in-depth exploration of the application of C2-symmetric 1,1'-biisoquinoline-based catalysts in this pivotal transformation. We will delve into the mechanistic rationale, substrate scope, and detailed experimental protocols for both metal-catalyzed and organocatalytic systems, empowering researchers in synthetic chemistry and drug development to leverage this powerful methodology.

Introduction: The Power of Chiral 1,1'-Biisoquinolines in Asymmetric Catalysis

The quest for efficient and highly selective asymmetric catalysts has led to the development of a myriad of chiral scaffolds. Among these, atropisomeric biaryl ligands have demonstrated exceptional efficacy. This compound, a C2-symmetric heterocyclic biaryl, has emerged as a privileged scaffold in asymmetric catalysis.[1] Its rigid backbone, coupled with the steric and electronic properties of substituents at the 3,3', and other positions, allows for the creation of a well-defined chiral environment around a metal center or as an organocatalyst.

This guide focuses on two prominent classes of this compound-based catalysts for the enantioselective Henry reaction:

  • Chiral C1-Tetrahydro-1,1'-biisoquinolines in Copper(I) Catalysis: These ligands, in combination with copper(I) salts, form highly effective chiral Lewis acid catalysts. The nitrogen atoms of the biisoquinoline scaffold coordinate to the copper, creating a chiral pocket that directs the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.

  • This compound N,N'-Dioxides as Organocatalysts: The corresponding N,N'-dioxides of 1,1'-biisoquinolines can function as potent chiral Lewis base organocatalysts.[2] The N-oxide moieties can activate the nitroalkane and organize the transition state through hydrogen bonding and steric interactions.

The synthetic utility of the Henry reaction is immense, as the resulting β-nitroalcohols can be readily transformed into other valuable functional groups, such as β-aminoalcohols and α-hydroxy carboxylic acids.[3]

Mechanistic Insights: Orchestrating Enantioselectivity

The enantioselectivity of the this compound-catalyzed Henry reaction is dictated by the precise spatial arrangement of the reactants within the chiral catalytic pocket.

Copper(I)-C1-Tetrahydro-1,1'-biisoquinoline Catalyzed Pathway

In this system, the chiral ligand and Cu(I) salt form a complex that acts as a chiral Lewis acid. The proposed catalytic cycle proceeds as follows:

  • Nitronate Formation: A base, often present in the reaction medium or through the intermediacy of the catalyst complex, deprotonates the nitroalkane to form a nitronate.

  • Coordination and Activation: The aldehyde coordinates to the chiral copper(I) complex, which activates the carbonyl group for nucleophilic attack and dictates the facial approach of the nitronate.

  • Enantioselective C-C Bond Formation: The nitronate attacks one of the enantiotopic faces of the coordinated aldehyde, guided by the steric environment of the C1-tetrahydro-1,1'-biisoquinoline ligand. This step forms a copper alkoxide intermediate.

  • Protonation and Catalyst Regeneration: Protonolysis of the copper alkoxide releases the β-nitroalcohol product and regenerates the active catalyst for the next cycle.

Copper-Catalyzed Henry Reaction cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output A Chiral Cu(I)-Ligand Complex B Aldehyde Coordination A->B Aldehyde C Nitronate Attack (Enantioselective) B->C Nitronate D Copper Alkoxide Intermediate C->D C-C Bond Formation E Protonolysis & Product Release D->E H+ E->A Regeneration Product β-Nitroalcohol E->Product Nitroalkane Nitroalkane Aldehyde Aldehyde Base Base Base->Nitroalkane Deprotonation

Figure 1: Proposed Catalytic Cycle for the Copper-Catalyzed Henry Reaction.

This compound N,N'-Dioxide Organocatalyzed Pathway

The N,N'-dioxide catalyst operates through a different mechanism, relying on Lewis basicity and hydrogen bonding interactions.

  • Catalyst-Substrate Association: The catalyst can interact with both the nitroalkane and the aldehyde through hydrogen bonding and dipole-dipole interactions.

  • Enantioselective Transition State: A well-organized, chiral transition state is formed, bringing the deprotonated nitroalkane (nitronate) and the aldehyde into close proximity. The steric bulk of the biisoquinoline backbone dictates the facial selectivity of the reaction.

  • C-C Bond Formation and Product Release: The carbon-carbon bond is formed, and the resulting β-nitroalcohol product dissociates from the catalyst, allowing it to re-enter the catalytic cycle.

Organocatalyzed Henry Reaction Catalyst { Chiral N,N'-Dioxide Catalyst} TS Organized Transition State (Enantioselective) Catalyst->TS Reactants Aldehyde Nitroalkane Reactants:f0->TS Reactants:f1->TS Product β-Nitroalcohol TS->Product Product->Catalyst Catalyst Regeneration

Figure 2: Conceptual Workflow for the Organocatalyzed Henry Reaction.

Catalyst Synthesis and Resolution: A Practical Guide

The successful application of these catalysts hinges on their preparation in enantiopure form.

Synthesis of Racemic 1,1'-Biisoquinolines

Racemic C2-symmetric and pseudo-symmetric 1,1'-biisoquinolines can be synthesized via a classical double Bischler-Napieralski reaction, followed by reduction with borohydrides.[4]

Resolution of 1,1'-Biisoquinolines

Resolution of the racemic mixture is a critical step. While diastereomeric salt formation can be challenging, a reliable method involves the formation of diastereomeric urea derivatives using a chiral isocyanate, such as α-methylbenzyl isocyanate.[4] These diastereomers can be separated by column chromatography and recrystallization. Subsequent alcoholysis under optimized basic conditions can liberate the enantiopure this compound.[4]

Preparation of this compound N,N'-Dioxides

The N,N'-dioxides are readily prepared from the parent 1,1'-biisoquinolines through oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol for Copper(I)-Catalyzed Enantioselective Henry Reaction with Chiral C1-Tetrahydro-1,1'-biisoquinoline

This protocol is adapted from methodologies demonstrating high yields and enantioselectivities.[2][5]

Materials:

  • Chiral C1-tetrahydro-1,1'-biisoquinoline ligand

  • Copper(I) chloride (CuCl)

  • Aldehyde

  • Nitromethane

  • Anhydrous solvent (e.g., THF or CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral C1-tetrahydro-1,1'-biisoquinoline ligand (0.02 mmol, 2 mol%) and CuCl (0.01 mmol, 1 mol%).

  • Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Add nitromethane (5.0 mmol, 5 equivalents) dropwise.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroalcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Note: The ligand-to-metal ratio, temperature, and solvent may need to be optimized for different substrates to achieve the best results.

Substrate Scope and Performance Data

The this compound catalyst systems have demonstrated broad applicability across a range of aldehydes.

Table 1: Performance of Chiral C1-Tetrahydro-1,1'-biisoquinoline/CuCl in the Enantioselective Henry Reaction of Various Aldehydes with Nitromethane[2][5]
EntryAldehydeYield (%)ee (%)
1Benzaldehydeup to 95up to 91
24-NitrobenzaldehydeHighHigh
34-ChlorobenzaldehydeHighHigh
44-MethoxybenzaldehydeHighHigh
52-NaphthaldehydeHighHigh
6CinnamaldehydeGoodGood
7CyclohexanecarboxaldehydeGoodGood
8HexanalGoodModerate

Note: "High" generally refers to yields >85% and ee's >85%. "Good" refers to yields and ee's in the 70-85% range. "Moderate" refers to values below 70%. Specific values can vary based on reaction conditions.

The catalytic system is effective for both aromatic and aliphatic aldehydes, with aromatic aldehydes generally providing higher enantioselectivities.[5] The use of other nitroalkanes, such as nitroethane, can also be successful, leading to the formation of products with two stereocenters.[2]

Conclusion and Future Outlook

Chiral this compound derivatives have proven to be a versatile and powerful class of catalysts for the enantioselective Henry reaction. Both copper-catalyzed and organocatalytic approaches offer high levels of enantioselectivity for a broad range of substrates. The modular nature of the this compound scaffold allows for fine-tuning of its steric and electronic properties, paving the way for the development of even more active and selective catalysts in the future. These methodologies provide a reliable and efficient means for the synthesis of enantioenriched β-nitroalcohols, which are crucial building blocks in the development of new therapeutics and other functional molecules.

References

Application Notes and Protocols: Synthesis and Catalytic Applications of 1,1'-Biisoquinoline N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of a Privileged Chiral Scaffold

In the landscape of asymmetric catalysis, the quest for novel, efficient, and versatile chiral ligands and organocatalysts is perpetual. Among the myriad of molecular architectures, axially chiral biaryl compounds have established themselves as a cornerstone of stereoselective synthesis. Within this class, 1,1'-biisoquinoline N,N'-dioxide has emerged as a powerful and privileged scaffold. Its unique C2-symmetric, sterically hindered, and electronically tunable nature makes it an exceptional catalyst for a range of enantioselective transformations. The two N-oxide moieties act as potent Lewis basic sites, capable of activating various reagents, while the inherent chirality of the biisoquinoline backbone dictates the stereochemical outcome of the reaction. This guide provides a comprehensive overview of the synthesis of this compound N,N'-dioxide and detailed protocols for its application in cutting-edge catalytic methodologies, aimed at researchers, scientists, and professionals in drug development.

Part 1: Synthesis of this compound N,N'-Dioxide

The synthesis of this pivotal catalyst is a two-step process, beginning with the construction of the this compound core, followed by N-oxidation.

Synthesis of the this compound Backbone

The formation of the C1-C1' bond between two isoquinoline units is the critical step. While several methods exist, the Ullmann reaction, a classical copper-mediated coupling of aryl halides, remains a reliable and scalable approach.[1]

This protocol is adapted from classical procedures for the synthesis of biaryl compounds.[1]

Materials:

  • 1-Bromoisoquinoline

  • Copper powder (activated)

  • Dimethylformamide (DMF), anhydrous

  • Sand (optional, for heat distribution)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium hydroxide (NH₄OH), concentrated

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Activation of Copper Powder (Optional but Recommended): In a flask, stir commercial copper powder with a 2% iodine solution in acetone for 10 minutes. Filter the copper, wash with acetone, then with a 1:1 mixture of acetone and 2M HCl, followed by distilled water, and finally with ethanol. Dry the activated copper powder under vacuum.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-bromoisoquinoline (1.0 eq) and activated copper powder (2.0 eq).

  • Reaction Execution: Add anhydrous DMF to the flask to create a stirrable slurry. The use of a sand bath for heating is recommended for even heat distribution. Heat the reaction mixture to 210-230 °C with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the copper residues. Wash the residue thoroughly with hot DMF.

    • Combine the filtrate and washings and remove the DMF under reduced pressure.

    • Treat the residue with concentrated ammonium hydroxide to complex any remaining copper salts, followed by extraction with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.

Causality of Experimental Choices:

  • High Temperature: The Ullmann reaction requires high temperatures to promote the oxidative addition of the aryl halide to the copper surface.

  • Anhydrous Conditions: The use of anhydrous DMF is crucial to prevent side reactions and ensure the efficiency of the coupling.

  • Ammonium Hydroxide Wash: This step is essential for removing copper salts from the product, which can otherwise interfere with subsequent steps and purification.

N-Oxidation to this compound N,N'-Dioxide

The conversion of the nitrogen atoms in the biisoquinoline backbone to their corresponding N-oxides is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[2][3]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2-2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound N,N'-dioxide can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Stoichiometry of m-CPBA: A slight excess of m-CPBA is used to ensure complete oxidation of both nitrogen atoms.

  • Low-Temperature Addition: The exothermic nature of the oxidation requires slow, portion-wise addition of m-CPBA at low temperatures to control the reaction and prevent potential side reactions.

  • Sodium Thiosulfate Quench: This step safely neutralizes any unreacted peroxide, preventing potential hazards during work-up.

  • Sodium Bicarbonate Wash: This basic wash is crucial for removing the acidic byproduct, m-chlorobenzoic acid, which simplifies the purification of the final product.

Synthesis_Workflow cluster_0 Part 1: Synthesis of this compound cluster_1 Part 2: N-Oxidation 1-Bromoisoquinoline 1-Bromoisoquinoline Ullmann Coupling Ullmann Coupling 1-Bromoisoquinoline->Ullmann Coupling Cu, DMF, Δ This compound This compound Ullmann Coupling->this compound N-Oxidation N-Oxidation This compound->N-Oxidation m-CPBA, DCM 1,1'-Biisoquinoline_N,N'-dioxide This compound N,N'-Dioxide N-Oxidation->1,1'-Biisoquinoline_N,N'-dioxide

Caption: Synthetic workflow for this compound N,N'-dioxide.

Part 2: Chiral Resolution of this compound N,N'-Dioxide

As an axially chiral molecule, this compound N,N'-dioxide exists as a pair of enantiomers. For its application in asymmetric catalysis, the racemic mixture must be resolved. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for this separation.[4]

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • Chiral stationary phases such as those based on coated or immobilized polysaccharides (e.g., cellulose or amylose derivatives) are typically effective. Commercially available columns like Chiralcel® OD-H or Chiralpak® AD-H are good starting points.[5]

General Procedure:

  • Sample Preparation: Dissolve a small amount of racemic this compound N,N'-dioxide in the mobile phase or a compatible solvent.

  • Method Development:

    • Start with a mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. The ratio of hexane to isopropanol can be varied, and small amounts of other modifiers like ethanol or diethylamine may be added to improve resolution and peak shape.

    • A typical flow rate is 0.5-1.0 mL/min.

    • Monitor the separation at a wavelength where the compound has strong UV absorbance (e.g., 254 nm).

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate larger quantities of each enantiomer.

Note: The optimal conditions for chiral separation are highly dependent on the specific chiral stationary phase used and may require systematic screening of different columns and mobile phases.

Part 3: Applications in Asymmetric Catalysis

The resolved enantiomers of this compound N,N'-dioxide are powerful organocatalysts for a variety of asymmetric transformations.

Asymmetric Allylation of Aldehydes

The enantioselective addition of allyl groups to aldehydes to form chiral homoallylic alcohols is a fundamental transformation in organic synthesis. This compound N,N'-dioxide can catalyze the reaction of aldehydes with allyltrichlorosilane with high enantioselectivity.[6][7]

Materials:

  • Enantiomerically pure this compound N,N'-dioxide (e.g., (R)-enantiomer)

  • Benzaldehyde

  • Allyltrichlorosilane

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged flask, add the chiral this compound N,N'-dioxide catalyst (1-5 mol%).

  • Addition of Reagents: Add the anhydrous solvent, followed by benzaldehyde (1.0 eq) and diisopropylethylamine (1.1 eq). Cool the mixture to the desired temperature (e.g., -78 °C or -40 °C).

  • Initiation of Reaction: Add allyltrichlorosilane (1.2 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at the low temperature for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the chiral homoallylic alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary:

EntryAldehydeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde5-40128587
24-Nitrobenzaldehyde5-40129092
34-Methoxybenzaldehyde5-40248280

Data are representative and may vary based on specific reaction conditions and substrate purity.[6]

Asymmetric Hydrosilylation of Hydrazones

The enantioselective reduction of C=N bonds is a crucial method for the synthesis of chiral amines and their derivatives. This compound N,N'-dioxide has been successfully employed as an organocatalyst for the asymmetric hydrosilylation of N-acylhydrazones with trichlorosilane, providing access to valuable chiral hydrazine derivatives.[8][9][10][11]

Materials:

  • Enantiomerically pure this compound N,N'-dioxide

  • N-Benzoylhydrazone of acetophenone

  • Trichlorosilane (HSiCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the chiral this compound N,N'-dioxide catalyst (5-10 mol%) and the N-benzoylhydrazone (1.0 eq) to a flame-dried flask.

  • Addition of Reagents: Add anhydrous dichloromethane and cool the mixture to -78 °C.

  • Initiation of Reaction: Add trichlorosilane (2.0-3.0 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C for 24-48 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the chiral hydrazine product by chiral HPLC.

Quantitative Data Summary:

EntryHydrazone SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1N-Benzoyl acetophenone hydrazone10-78487585
2N-Benzoyl p-tolyl methyl ketone hydrazone10-78487888
3N-Benzoyl p-chlorophenyl methyl ketone hydrazone10-78487282

Data are representative and may vary based on specific reaction conditions and substrate purity.[8]

Catalytic_Cycle catalyst Chiral N,N'-Dioxide activated_reagent Activated Si-Complex (Hypervalent) catalyst->activated_reagent Activation reagent Si-based Reagent (e.g., Allyltrichlorosilane) reagent->activated_reagent transition_state Chiral Transition State activated_reagent->transition_state aldehyde Aldehyde aldehyde->transition_state transition_state->catalyst Regeneration product Chiral Product transition_state->product

Caption: General catalytic cycle for N,N'-dioxide catalyzed reactions.

Conclusion

This compound N,N'-dioxide is a versatile and powerful chiral organocatalyst with broad applications in asymmetric synthesis. The synthetic route to this catalyst is accessible, and its utility in promoting key C-C bond-forming reactions with high stereocontrol makes it an invaluable tool for chemists in academia and industry. The protocols detailed herein provide a practical guide for the synthesis, resolution, and application of this remarkable catalyst, paving the way for further discoveries and advancements in the field of asymmetric catalysis.

References

Application Notes and Protocols: The Coordination Chemistry of 1,1'-Biisoquinoline with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,1'-Biisoquinoline - A Ligand of Unique Stereochemical Interest

This compound (biiq) is a bidentate nitrogen donor ligand belonging to the heterocyclic diimine family, which also includes the more commonly known 2,2'-bipyridine and 1,10-phenanthroline.[1][2] What sets this compound apart is its inherent non-planar geometry, a consequence of steric hindrance between the hydrogen atoms at the 8 and 8' positions. This restricted rotation around the C1-C1' bond gives rise to atropisomerism, a form of axial chirality, making biiq a fascinating and valuable ligand in stereoselective synthesis and catalysis.[1] The two enantiomeric forms of this compound can exist in either a syn or anti conformation, with the anti conformation being energetically favored to minimize steric clash.[2] This unique structural feature profoundly influences the geometry and reactivity of its transition metal complexes.

Synthesis of this compound Ligand

Several synthetic routes to this compound have been reported. A classic method involves the Ullmann reaction of 1-bromoisoquinoline with copper metal at high temperatures.[1] More modern and efficient approaches utilize palladium- or nickel-catalyzed cross-coupling reactions of 1-haloisoquinolines.[1]

Protocol: Synthesis of this compound via Ullmann Reaction

This protocol is adapted from the classical method and should be performed in a well-ventilated fume hood.

Materials:

  • 1-bromoisoquinoline

  • Copper powder, activated

  • Sand

  • High-boiling point solvent (e.g., dimethylformamide, DMF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle)

  • Purification apparatus (silica gel column chromatography)

Procedure:

  • In a dry round-bottom flask, combine 1-bromoisoquinoline (1 equivalent) and activated copper powder (2-3 equivalents).

  • Add a small amount of sand to help break up the copper powder during heating.

  • Add a high-boiling point solvent such as DMF to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 210-230°C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the copper and sand.

  • Extract the product from the filtrate using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of solvent can influence the final coordination geometry of the complex.

Protocol: Synthesis of a Dichloro(this compound)copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex with this compound.

Materials:

  • This compound (biiq)

  • Copper(II) chloride (CuCl₂)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in warm ethanol.

  • In a separate flask, dissolve copper(II) chloride (1 equivalent) in ethanol.

  • Slowly add the copper(II) chloride solution to the this compound solution with stirring.

  • A precipitate should form upon mixing.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator.

Characterization of this compound Transition Metal Complexes

A comprehensive characterization of newly synthesized complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Protocol: Standard Characterization Workflow

References

Application Notes & Protocols: The Strategic Use of 1,1'-Biisoquinoline in Modern C-H Activation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Direct C–H bond functionalization has emerged as one of the most step- and atom-economical strategies for the synthesis of complex organic molecules. This guide delves into the application of 1,1'-biisoquinoline (biiq), a unique C₂-symmetric bidentate nitrogen ligand, in transition-metal-catalyzed C-H activation reactions. We will explore the fundamental principles governing its role in chelation-assisted catalysis, with a primary focus on its highly effective use in rhodium-catalyzed annulation reactions for the construction of complex heterocyclic systems. This document provides researchers, scientists, and drug development professionals with a robust theoretical framework, detailed mechanistic insights, and field-proven experimental protocols to leverage this compound chemistry in their synthetic endeavors.

Introduction: Why this compound in C-H Activation?

Transition-metal-catalyzed C-H activation streamlines synthesis by treating ubiquitous C-H bonds as functional handles, bypassing the need for pre-functionalized starting materials.[1][2][3] The central challenge in this field is achieving high levels of chemo-, regio-, and stereoselectivity. A powerful strategy to overcome this is "chelation-assisted" or "directing group" C-H activation, where a coordinating group on the substrate guides the metal catalyst to a specific C-H bond.[4][5]

Bidentate nitrogen-donor ligands are paramount in this context, as they can form stable, predictable coordination complexes with the metal center, thereby controlling its reactivity. This compound stands out within the heterocyclic diimine family for several key reasons[6]:

  • Bidentate N,N-Coordination: It forms a stable five-membered chelate ring with metal centers, creating a rigid coordination environment essential for selective C-H activation.

  • Atropisomerism: Due to hindered rotation around the C1–C1′ bond, this compound is a chiral molecule.[6][7] This inherent chirality can be exploited in asymmetric catalysis, offering pathways to enantiomerically enriched products.

  • Tunable Steric and Electronic Properties: The isoquinoline core can be readily substituted, allowing for fine-tuning of the ligand's properties to optimize catalytic performance for specific transformations.

This guide will focus on a particularly elegant and powerful application: the use of C-H activation strategies to synthesize the this compound scaffold itself.

Mechanistic Cornerstone: Chelation-Assisted C-H Activation

The efficacy of this compound and related directing groups hinges on the formation of a metallacycle intermediate. This process, often termed a Concerted Metalation-Deprotonation (CMD) mechanism, is considered the rate-limiting step in many C-H activation cycles.[4] The bidentate nature of the ligand is critical for stabilizing this key intermediate.

The general mechanism proceeds as follows:

  • Coordination: The directing group on the substrate coordinates to the metal center.

  • C-H Cleavage: The metal catalyst abstracts a proton from a nearby C-H bond (typically ortho to the directing group), forming a stable five- or six-membered metallacycle. This step is facilitated by a base.

  • Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkyne, alkene, or aryl halide).

  • Product Formation & Catalyst Regeneration: The product is released through reductive elimination or other pathways, regenerating the active catalyst.

G sub Substrate + [M]-L coord Coordination Complex sub->coord Coordination cmd Metallacycle Intermediate (via C-H Activation) coord->cmd Base-Assisted C-H Cleavage couple Coupling Partner Coordination/Insertion cmd->couple + Coupling Partner reduct Reductive Elimination couple->reduct prod Functionalized Product reduct->prod cat Regenerated [M]-L reduct->cat Catalyst Regeneration

Caption: Generalized workflow for chelation-assisted C-H functionalization.

Application Focus: Rh(III)-Catalyzed Synthesis of 1,1'-Biisoquinolines

A state-of-the-art application that masterfully combines C-H activation with a clever directing group strategy is the synthesis of highly substituted 1,1'-biisoquinolines. This method, developed by Kong and co-workers, utilizes a specially designed "bidirecting group" to achieve a one-pot double annulation cascade.[1][8]

The strategy employs an unsymmetrical O-acetyloxime/oxime benzophenone derivative. The subtle electronic differences between the N-OAc and N-OH moieties allow for the sequential and selective C-H activation at two different sites, enabling reaction with two different alkynes to build the biisoquinoline core.[1][8]

The Catalytic Cycle

The reaction is catalyzed by a Rh(III) species, typically [Cp*RhCl₂]₂. The cycle for the first annulation is illustrative of the core mechanism:

  • Catalyst Activation & Coordination: The Rh(III) precatalyst reacts with a silver salt (e.g., AgSbF₆) to generate a more reactive cationic species. The substrate coordinates to this Rh(III) center through the N-OAc directing group.

  • C-H Activation: An acetate ligand, often from an additive like NaOAc, acts as an internal base to facilitate the ortho C-H cleavage, forming a stable five-membered rhodacycle.

  • Alkyne Coordination & Insertion: The first alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

  • Reductive Elimination & Annulation: The C-N bond of the directing group is cleaved, and the isoquinoline ring is formed via reductive elimination, regenerating a Rh(I) species which is then re-oxidized to Rh(III) to continue the cycle.

After the first isoquinoline ring is formed, the second directing group (N-OH) orchestrates a similar C-H activation/annulation cascade with a second, different alkyne to complete the this compound synthesis.

G rh3 [Cp*Rh(III)X₂] coord Coordinated Complex rh3->coord sub Substrate (N-OAc DG) sub->coord cycle Rhodacycle Intermediate coord->cycle C-H Activation - HX insert Alkyne Insertion cycle->insert alkyne1 Alkyne 1 alkyne1->insert reduct Reductive Elimination/ Annulation insert->reduct reduct->rh3 Re-oxidation prod1 Isoquinoline Product 1 reduct->prod1

Caption: Catalytic cycle for the first Rh(III)-catalyzed C-H annulation.

Representative Protocol: One-Pot Synthesis of Unsymmetrical 1,1'-Biisoquinolines

This protocol is adapted from the procedure reported by Lv, H. et al. in Organic Letters (2020).[8]

Materials & Reagents:

  • Aryl Ketone O-acetyl O'-(H) dioxime (Substrate 1, 0.1 mmol)

  • Alkyne 1 (0.2 mmol)

  • Alkyne 2 (0.2 mmol)

  • [Cp*RhCl₂]₂ (2.5 mol%, 1.5 mg)

  • AgSbF₆ (10 mol%, 3.4 mg)

  • NaOAc (1.0 equiv., 8.2 mg)

  • Pivalic Acid (PivOH, 0.5 equiv., 5.1 mg)

  • Anhydrous 1,2-dichloroethane (DCE, 1.0 mL)

  • Schlenk tube or sealed vial, magnetic stirrer, heating block/oil bath

Procedure:

Step 1: First Annulation

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the dioxime substrate (1, 0.1 mmol), [Cp*RhCl₂]₂ (1.5 mg), AgSbF₆ (3.4 mg), and NaOAc (8.2 mg).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DCE (1.0 mL) followed by Alkyne 1 (0.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After 12 hours, cool the reaction to room temperature. The formation of the intermediate mono-isoquinoline can be confirmed by TLC or LC-MS analysis of a small aliquot.

Step 2: Second Annulation 6. To the same reaction tube containing the crude intermediate, add Pivalic Acid (5.1 mg) and Alkyne 2 (0.2 mmol). 7. Reseal the tube and heat the reaction mixture at 120 °C for an additional 24 hours.

Step 3: Workup & Purification 8. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. 9. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired substituted this compound.

Safety Precautions:

  • Handle heavy metal catalysts and silver salts with care in a well-ventilated fume hood.

  • 1,2-dichloroethane is a toxic and flammable solvent.

  • Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.

Data Presentation: Substrate Scope

The power of this methodology lies in its broad tolerance for various functional groups on both the aryl ketone and alkyne coupling partners.

EntryAryl Ketone Substituent (R¹)Alkyne 1 (R², R³)Alkyne 2 (R⁴, R⁵)Yield (%)
1HPh, PhMe, Me85
24-MePh, PhEt, Et81
34-OMePh, PhPh, CO₂Et75
44-FEt, EtPh, Ph88
54-ClPh, CO₂EtMe, Me72
63-MePh, Phn-Pr, n-Pr79
Data synthesized from trends reported in the literature for illustrative purposes.[1][8]

Palladium-Catalyzed Reactions Involving Biisoquinoline Ligands

While rhodium catalysis is prominent, palladium complexes of this compound derivatives also exhibit valuable catalytic activity. Specifically, the N,N'-dioxide of this compound has been used to form palladium complexes that are effective catalysts for cross-coupling and hydroarylation reactions.[6][9]

The N,N'-dioxide ligand coordinates to the palladium center, and this complex, (biiq-N,N'-dioxide)PdCl₂, can catalyze Suzuki couplings and the hydroarylation of olefins like norbornene.[9] While the detailed mechanism of C-H activation in these specific hydroarylation reactions is complex, it generally involves the formation of an aryl-palladium intermediate that then adds across the double bond. The biisoquinoline dioxide ligand plays a crucial role in stabilizing the active palladium species and influencing the reaction's efficiency.

Conclusion and Future Outlook

This compound is a ligand of significant strategic importance in C-H activation chemistry. Its rigid, bidentate structure provides the necessary chelation assistance to direct powerful metal catalysts like rhodium and palladium to specific C-H bonds with high precision. The rhodium-catalyzed synthesis of the biisoquinoline scaffold itself stands as a testament to the sophistication and efficiency of modern C-H activation strategies.

Future research will likely focus on:

  • Asymmetric Catalysis: Developing new, enantiopure this compound ligands to control the stereochemistry of C-H functionalization reactions.

  • Expanded Reaction Scope: Applying biiq-ligated catalysts to a broader range of C-H activation reactions, including alkylations, arylations, and aminations.[10][11]

  • Mechanistic Elucidation: Further investigating the precise role of the ligand's atropisomeric properties and electronic nature on the catalytic cycle to enable the rational design of next-generation catalysts.[12][13]

By understanding the principles and protocols outlined in this guide, researchers are well-equipped to explore the vast potential of this compound in the ongoing quest for more efficient and elegant synthetic methodologies.

References

Application Notes and Protocols for 1,1'-Biisoquinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of 1,1'-Biisoquinoline Derivatives in Advanced OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and design flexibility over their inorganic counterparts. At the heart of this innovation lies the continual development of novel organic materials that govern the efficiency, stability, and color purity of the devices. Among the diverse classes of heterocyclic compounds explored, this compound derivatives have emerged as a compelling scaffold for high-performance OLED materials.

This technical guide provides a comprehensive overview of the application of this compound derivatives in OLEDs, detailing their synthesis, photophysical characterization, and integration into device architectures. We will delve into the unique structural and electronic properties of these molecules, including their inherent atropisomerism, and elucidate how these characteristics can be harnessed to create next-generation OLEDs. This document is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are interested in the practical application of these promising compounds.

Core Concepts: Why this compound Derivatives are Advantageous for OLEDs

The this compound framework offers a unique combination of properties that make it highly attractive for various roles within an OLED device. These advantages stem from both its electronic nature and its distinct three-dimensional structure.

  • Electron-Deficient Nature: The isoquinoline moiety is inherently electron-deficient, which makes this compound derivatives promising candidates for electron-transporting materials (ETMs) and host materials for phosphorescent emitters.[1] A well-designed ETM facilitates the efficient injection and transport of electrons from the cathode to the emissive layer, leading to a more balanced charge carrier distribution and improved device efficiency.[1]

  • High Triplet Energy: The rigid and twisted structure of the this compound backbone can lead to a high triplet energy (ET). This is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer from the host to the guest emitter and prevents back-energy transfer, which would otherwise quench the phosphorescence.

  • Tunable Photophysical Properties: The this compound scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and photophysical properties. By introducing electron-donating or electron-withdrawing groups, researchers can modulate the HOMO/LUMO energy levels, emission color, and quantum yield of the molecule. This versatility allows for the design of this compound derivatives as emissive materials in their own right.

  • Atropisomerism and Chiral Properties: A defining feature of 1,1'-biisoquinolines is the presence of a chiral axis along the C1-C1' bond due to hindered rotation.[2][3] This results in stable, non-interconverting enantiomers (atropisomers). This chirality can influence the morphology of thin films and potentially lead to improved device performance and stability. Furthermore, the development of circularly polarized OLEDs (CP-OLEDs) is a burgeoning field, and chiral emitters based on this compound could play a pivotal role.

Synthesis of this compound Derivatives: Protocols and Mechanistic Insights

The synthesis of this compound and its derivatives is a critical first step in their application. While several methods exist, transition-metal-catalyzed cross-coupling reactions are among the most efficient and versatile.

Protocol 1: Nickel-Catalyzed Homocoupling of 1-Haloisoquinolines

This protocol describes a common method for synthesizing the parent this compound scaffold through the homocoupling of 1-haloisoquinolines, a reaction often facilitated by a nickel-phosphine catalyst.[2]

Reaction Scheme:

Synthesis 2 x 1-haloisoquinoline 2 x 1-haloisoquinoline This compound This compound 2 x 1-haloisoquinoline->this compound Ni catalyst, Zn

A schematic of the Ni-catalyzed homocoupling of 1-haloisoquinolines.

Materials:

  • 1-chloroisoquinoline or 1-bromoisoquinoline (1.0 eq)

  • Zinc dust (3.0 eq)

  • Nickel(II) chloride (0.1 eq)

  • Triphenylphosphine (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl2 and triphenylphosphine to anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the Ni(PPh3)2Cl2 complex.

  • Reaction Initiation: Add zinc dust to the flask, and heat the mixture to 50-60 °C. The color of the solution should change, indicating the reduction of Ni(II) to the active Ni(0) catalyst.

  • Substrate Addition: Dissolve the 1-haloisoquinoline in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with aqueous ammonium chloride solution.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Ni(0) catalyst is sensitive to oxygen and moisture, necessitating the use of an inert atmosphere and anhydrous solvents to prevent catalyst deactivation.

  • Zinc as a Reductant: Zinc is a cost-effective and efficient reductant for the in-situ generation of the active Ni(0) species from the Ni(II) precursor.

  • Triphenylphosphine Ligand: The phosphine ligand stabilizes the Ni(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Column Chromatography: This purification technique is essential to remove unreacted starting materials, byproducts, and residual catalyst, ensuring the high purity required for OLED applications.

Protocol 2: Synthesis of Functionalized this compound Derivatives

To tailor the properties of 1,1'-biisoquinolines for specific OLED applications, functional groups can be introduced onto the isoquinoline rings. This can be achieved by starting with appropriately substituted isoquinolines or by post-functionalization of the this compound core. A promising strategy for creating asymmetrically substituted derivatives involves a C-H activation/bidirecting group approach.[2]

Photophysical Characterization: Understanding the Optoelectronic Properties

A thorough understanding of the photophysical properties of this compound derivatives is crucial for predicting their performance in OLEDs. The key parameters to be characterized are outlined below.

Experimental Workflow for Photophysical Characterization:

Photophysical_Characterization cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis UV_Vis UV-Vis Spectroscopy QY Quantum Yield Measurement UV_Vis->QY PL Photoluminescence (PL) Spectroscopy Lifetime Time-Resolved PL PL->Lifetime Film_UV_Vis Thin-Film UV-Vis Film_PL Thin-Film PL CV Cyclic Voltammetry Synthesized_Compound Synthesized this compound Derivative Synthesized_Compound->UV_Vis Synthesized_Compound->PL Synthesized_Compound->Film_UV_Vis Synthesized_Compound->Film_PL Synthesized_Compound->CV

A workflow for the photophysical characterization of this compound derivatives.

Protocols for Key Measurements:

  • UV-Vis and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions of the this compound derivative in a suitable solvent (e.g., dichloromethane, toluene).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λabs).

    • Record the emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to a major absorption peak, to determine the emission maximum (λem).

    • For solid-state measurements, deposit a thin film of the material onto a quartz substrate by spin-coating or thermal evaporation and repeat the measurements.

  • Fluorescence Quantum Yield (ΦF) Determination:

    • The relative quantum yield is determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).[4]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Cyclic Voltammetry (CV):

    • Perform CV measurements in a three-electrode cell containing a solution of the this compound derivative and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., dichloromethane or acetonitrile).

    • Use a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

    • From the onset potentials of the oxidation (Eox) and reduction (Ered) peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using the following empirical formulas: EHOMO = -[Eox - EFc/Fc+ + 4.8] eV ELUMO = -[Ered - EFc/Fc+ + 4.8] eV where EFc/Fc+ is the half-wave potential of the ferrocene/ferrocenium redox couple measured under the same conditions.

Table 1: Representative Photophysical and Electrochemical Data for a Hypothetical this compound Derivative (BIQ-1)

PropertyValueMethod
Absorption λmax (solution)350 nmUV-Vis Spectroscopy
Emission λmax (solution)450 nmPL Spectroscopy
Fluorescence Quantum Yield (ΦF)0.65Comparative Method
HOMO Energy Level-5.8 eVCyclic Voltammetry
LUMO Energy Level-2.7 eVCyclic Voltammetry
Triplet Energy (ET)2.9 eVPhosphorescence Spectroscopy (at 77K)

OLED Device Fabrication and Characterization: A Step-by-Step Guide

The successful integration of this compound derivatives into OLEDs requires careful device design and fabrication. The following protocol outlines the fabrication of a multilayer OLED using a combination of solution processing and thermal evaporation, a common approach in a research setting.

General OLED Device Architecture:

OLED_Architecture cluster_device Multilayer OLED Structure Cathode Cathode (e.g., LiF/Al) ETL Electron-Transport Layer (ETL) (e.g., BIQ Derivative) ETL->Cathode EML Emissive Layer (EML) (Host: e.g., BIQ Derivative + Emitter) EML->ETL HTL Hole-Transport Layer (HTL) HTL->EML HIL Hole-Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (e.g., Glass) Substrate->Anode

A typical multilayer OLED device structure incorporating a this compound derivative.

Protocol 3: Fabrication of a Multilayer OLED

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-Injection Layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) materials: this compound derivative (as host) and a phosphorescent emitter (dopant)

  • Electron-Transport Layer (ETL) material: this compound derivative

  • Cathode materials: Lithium fluoride (LiF) and Aluminum (Al)

  • Spin coater

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Glovebox with an inert atmosphere

  • UV-ozone cleaner or oxygen plasma system

Procedure:

  • Substrate Preparation:

    • Clean the patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance its work function and improve hole injection.[1]

  • Hole-Injection Layer (HIL) Deposition (Solution Processing):

    • Inside a glovebox, spin-coat a thin layer of filtered PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at 120-150 °C for 15 minutes to remove residual water.

  • Hole-Transport Layer (HTL) Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit the HTL material (e.g., TAPC) to a desired thickness (e.g., 40 nm) at a deposition rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition (Thermal Evaporation):

    • Co-evaporate the this compound host material and the phosphorescent emitter from separate sources.

    • The doping concentration of the emitter is precisely controlled by adjusting the relative deposition rates (e.g., a 10:1 rate ratio for a 10% doping concentration).

    • Deposit the EML to a thickness of approximately 20-30 nm.

  • Electron-Transport Layer (ETL) Deposition (Thermal Evaporation):

    • Deposit the this compound derivative as the ETL to a thickness of 30-40 nm at a rate of 1-2 Å/s.

  • Cathode Deposition (Thermal Evaporation):

    • Deposit a thin layer of LiF (approximately 1 nm) at a slow rate (0.1-0.2 Å/s) to facilitate electron injection.

    • Deposit a layer of Al (approximately 100 nm) at a higher rate (2-5 Å/s) to form the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Table 2: Example Device Performance Data for an OLED with a BIQ-1 Host

ParameterValue
Turn-on Voltage (at 1 cd/m2)3.2 V
Maximum Luminance25,000 cd/m2
Maximum External Quantum Efficiency (EQE)22.5%
CIE Coordinates (x, y)(0.30, 0.61) (Green)
Operational Lifetime (LT50 at 1000 cd/m2)> 500 hours

Conclusion and Future Outlook

This compound derivatives represent a highly promising class of materials for the advancement of OLED technology. Their inherent electronic properties, high triplet energies, and tunable photophysical characteristics, coupled with their unique atropisomeric nature, offer a rich design space for creating novel emitters, hosts, and transport materials. The protocols and application notes provided in this guide serve as a foundational framework for researchers to explore the potential of these fascinating molecules. Future research will likely focus on the development of new synthetic methodologies for asymmetrically functionalized derivatives, a deeper understanding of the structure-property relationships, and the exploitation of their chiral properties in advanced device architectures such as CP-OLEDs.

References

Application Notes and Protocols for 1,1'-Biisoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 1,1'-Biisoquinoline: A Privileged Ligand Scaffold

This compound is a C2-symmetric, axially chiral bidentate N-donor ligand that has garnered significant interest in the fields of coordination chemistry and asymmetric catalysis.[1][2] Its unique stereochemical properties, arising from hindered rotation around the C1-C1' bond, make it a valuable scaffold for inducing enantioselectivity in a variety of chemical transformations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this compound and its derivatives in setting up chemical reactions. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Synthesis of this compound: Key Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most common and practical methods for bulk preparation involve the coupling of 1-haloisoquinolines and the oxidative dimerization of isoquinoline.[3]

Protocol 1: Ullmann Coupling of 1-Bromoisoquinoline

The classical Ullmann reaction provides a direct method for the synthesis of symmetrical biaryls.[4] In the context of this compound synthesis, this involves the copper-mediated homocoupling of a 1-haloisoquinoline.[3]

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoisoquinoline (1.0 equiv) and copper powder (3.0 equiv).

  • Reaction Setup: The reaction is typically performed without a solvent or in a high-boiling solvent like nitrobenzene.

  • Reaction Execution: Heat the mixture to 210-230 °C and stir vigorously.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The crude product is then extracted with an organic solvent and purified. Purification can be achieved by column chromatography on silica gel or by recrystallization.[2][5]

Causality Behind Experimental Choices:

  • High Temperature: The Ullmann coupling requires high temperatures to overcome the activation energy for the carbon-carbon bond formation on the copper surface.[4]

  • Excess Copper: An excess of copper powder is used to ensure complete conversion of the aryl halide.

Protocol 2: Nickel-Catalyzed Homocoupling of 1-Chloroisoquinoline

Modern variations of coupling reactions offer milder conditions and improved yields. Nickel-catalyzed homocoupling is an effective alternative to the classical Ullmann reaction.[3]

Reaction Scheme:

Step-by-Step Protocol:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂ (0.1 equiv) and triphenylphosphine (PPh₃) (0.2 equiv).

  • Reaction Setup: Add 1-chloroisoquinoline (1.0 equiv) and zinc powder (1.5 equiv) to the flask.

  • Solvent Addition: Add a dry, degassed solvent such as DMF or THF.

  • Reaction Execution: Heat the reaction mixture to a temperature of 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.[5][6]

Causality Behind Experimental Choices:

  • Nickel Catalyst: Nickel complexes are effective catalysts for the reductive coupling of aryl halides.

  • Zinc as Reductant: Zinc is used as a stoichiometric reductant to generate the active Ni(0) catalytic species from the Ni(II) precursor.

  • Inert Atmosphere: The Ni(0) catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent its deactivation.[7]

Application of this compound in Catalysis

The true value of this compound lies in its application as a ligand in transition metal-catalyzed reactions. Its C2-symmetry and chiral nature are pivotal in achieving high levels of enantioselectivity.

Protocol 3: Synthesis of this compound N,N'-Dioxide

The N,N'-dioxide derivative of this compound is a versatile catalyst and ligand in its own right, particularly in asymmetric synthesis.[3]

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidant Addition: Cool the solution in an ice bath and slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (2.2 equiv) in the same solvent.

  • Reaction Execution: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3][5]

Causality Behind Experimental Choices:

  • Peroxy-acids: m-CPBA and peracetic acid are effective and commonly used reagents for the N-oxidation of heterocyclic compounds.[3]

  • Controlled Temperature: The addition of the oxidant at low temperature helps to control the exothermicity of the reaction and prevent the formation of byproducts.

Protocol 4: Suzuki-Miyaura Cross-Coupling using a [PdCl₂(this compound N,N'-dioxide)] Catalyst

The palladium complex of this compound N,N'-dioxide has been shown to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions.[8]

Reaction Scheme:

Step-by-Step Protocol:

  • Catalyst Preparation: The [PdCl₂(this compound N,N'-dioxide)] complex can be pre-formed by reacting PdCl₂ with this compound N,N'-dioxide in a suitable solvent.[8]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv), and the palladium catalyst (0.01-0.05 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[9]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[5][6]

Data Presentation: Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O100>95
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃Dioxane/H₂O90>95
32-Bromopyridine3-Thienylboronic acidK₃PO₄DMF/H₂O80>90

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

Protocol 5: Asymmetric Henry (Nitroaldol) Reaction

Chiral this compound derivatives can be employed as ligands in copper-catalyzed asymmetric Henry reactions to produce enantioenriched β-nitro alcohols, which are valuable synthetic intermediates.[10]

Reaction Scheme:

Step-by-Step Protocol:

  • Catalyst Formation: In a dry reaction vessel, stir a mixture of the chiral this compound-based ligand (0.012 equiv) and a copper(II) salt, such as Cu(OAc)₂ (0.011 equiv), in a suitable solvent (e.g., ethanol or THF) at room temperature for 1 hour to form the active catalyst complex.[11]

  • Reaction Setup: To the catalyst mixture, add the aldehyde (1.0 equiv) and nitromethane (10 equiv).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C) for the specified time (typically 24-72 hours). Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the enantioenriched β-nitro alcohol.[5][6] The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Data Presentation: Asymmetric Henry Reaction

EntryAldehydeLigandSolventTemp (°C)Yield (%)ee (%)
1BenzaldehydeChiral BIQ Ligand AEtOH259285
24-NitrobenzaldehydeChiral BIQ Ligand BTHF08891
32-NaphthaldehydeChiral BIQ Ligand ACH₂Cl₂259588

Note: "Chiral BIQ Ligand" refers to a specific enantiomerically pure derivative of this compound. The yields and ee values are representative.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Avoid inhalation of dust, fumes, and vapors.[12]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

  • Do not eat, drink, or smoke in the laboratory.[12]

Storage:

  • Store this compound and its derivatives in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Keep away from strong oxidizing agents and strong acids.[1]

Disposal:

  • Dispose of chemical waste in accordance with local, regional, and national regulations.

Visualizations

Synthesis and Application Workflow

G cluster_synthesis Synthesis of this compound cluster_application Applications in Catalysis isoquinoline Isoquinoline oxidative_dimerization Oxidative Dimerization isoquinoline->oxidative_dimerization haloisoquinoline 1-Haloisoquinoline coupling Coupling Reaction (Ullmann/Nickel-catalyzed) haloisoquinoline->coupling biisoquinoline This compound oxidative_dimerization->biisoquinoline coupling->biisoquinoline n_oxidation N-Oxidation biisoquinoline->n_oxidation suzuki Suzuki-Miyaura Coupling biisoquinoline->suzuki as Ligand heck Heck Reaction biisoquinoline->heck as Ligand henry Asymmetric Henry Reaction biisoquinoline->henry as Ligand biisoquinoline_dioxide This compound N,N'-Dioxide n_oxidation->biisoquinoline_dioxide biisoquinoline_dioxide->suzuki as Catalyst/Ligand biaryl Biaryl Products suzuki->biaryl substituted_alkene Substituted Alkenes heck->substituted_alkene chiral_alcohol Chiral β-Nitro Alcohols henry->chiral_alcohol

Caption: Workflow for the synthesis and catalytic applications of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex [Aryl-Pd(II)-X]L pd0->pd_complex Oxidative Addition (Aryl-X) transmetalation_complex [Aryl-Pd(II)-Aryl']L pd_complex->transmetalation_complex Transmetalation (Aryl'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Aryl-Aryl' (Product) transmetalation_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of 1,1'-Biisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1'-biisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we dissect common synthetic challenges, explain the chemical principles behind them, and offer field-proven solutions to enhance your yield and purity.

Introduction to this compound Synthesis

1,1'-Biisoquinolines are a fascinating class of bidentate nitrogen donor ligands that have garnered significant interest due to their applications in coordination chemistry and catalysis. Their synthesis, however, can be challenging, with yields often varying depending on the chosen methodology and experimental execution. This guide will walk you through the most common synthetic routes and provide solutions to the hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,1'-biisoquinolines?

The primary methods for synthesizing 1,1'-biisoquinolines can be broadly categorized into classical coupling reactions and modern C-H activation strategies. The most frequently employed methods include:

  • Ullmann Coupling: This classic method involves the copper-mediated coupling of 1-haloisoquinolines.[1][2][3]

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling of a 1-haloisoquinoline with an isoquinoline-1-boronic acid or its ester.[4][5][6]

  • Kumada Coupling: This nickel- or palladium-catalyzed reaction couples a 1-haloisoquinoline with a Grignard reagent derived from another isoquinoline.[7][8][9][10]

  • C-H Activation/Annulation: Modern approaches that involve the direct coupling of isoquinoline derivatives through transition-metal-catalyzed C-H bond activation.[11][12][13]

Q2: My this compound synthesis is resulting in a low yield. What are the first things I should check?

Low yields are a common frustration in organic synthesis. Before delving into method-specific troubleshooting, start with a systematic review of the fundamentals:

  • Purity of Starting Materials: Impurities in your 1-haloisoquinoline or other starting materials can poison the catalyst or lead to side reactions. Ensure your starting materials are pure by techniques like NMR or GC-MS.

  • Solvent and Reagent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate catalysts, especially in Suzuki and Kumada couplings.[5]

  • Inert Atmosphere: For air- and moisture-sensitive reactions like Suzuki and Kumada couplings, ensure your glassware is properly dried and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: Inconsistent or incorrect temperatures can drastically affect reaction rates and selectivity. Use a calibrated thermometer and ensure uniform heating.

Troubleshooting Specific Synthetic Methods

Ullmann Coupling of 1-Haloisoquinolines

The Ullmann reaction, while a classic, is notorious for requiring harsh conditions and sometimes delivering erratic yields.[1]

Q3: I'm observing a significant amount of homocoupling of my starting 1-haloisoquinoline in my Ullmann reaction. How can I minimize this?

Homocoupling is a common side reaction in Ullmann couplings. Here's how to address it:

  • Cause: The high temperatures and reactive copper species can promote the self-coupling of the 1-haloisoquinoline.

  • Solution 1: Ligand Addition: The introduction of chelating ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can stabilize the copper intermediates, favoring the desired cross-coupling and allowing for milder reaction conditions.[14][15][16]

  • Solution 2: Activated Copper: Using freshly activated copper powder can improve reactivity at lower temperatures, reducing the likelihood of side reactions.

  • Solution 3: Stoichiometry Control: In an unsymmetrical Ullmann reaction, using a slight excess of one of the coupling partners can favor the formation of the desired heterodimer.[1]

Q4: My Ullmann reaction is not proceeding to completion, even at high temperatures. What could be the issue?

  • Cause: Incomplete reaction can be due to insufficient reactivity of the aryl halide or deactivation of the copper surface.

  • Solution 1: Choice of Halide: The reactivity of the 1-haloisoquinoline follows the trend I > Br > Cl. If you are using a 1-chloroisoquinoline, consider switching to the more reactive 1-bromo or 1-iodoisoquinoline.

  • Solution 2: Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction at high temperatures.[3]

  • Solution 3: Purity of Copper: The presence of copper oxides on the surface of the copper powder can inhibit the reaction. Washing the copper powder with an acid solution prior to use can remove the oxide layer.

Suzuki-Miyaura Coupling for this compound Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, but it is not without its challenges, particularly with heteroaromatic substrates.

Q5: My Suzuki-Miyaura coupling of 1-haloisoquinoline is giving low yields and several byproducts. What are the likely culprits?

Low yields and byproduct formation in Suzuki couplings often point to issues with the catalytic cycle or stability of the reagents.

  • Common Byproducts and Their Causes:

    • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[17]

    • Protodeboronation: The C-B bond of the isoquinoline-1-boronic acid is cleaved and replaced by a hydrogen atom. This is often promoted by high temperatures and the presence of water.

    • Dehalogenation of the 1-Haloisoquinoline: The halide is replaced by a hydrogen atom, which can be caused by certain bases or impurities.

  • Troubleshooting Strategies:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst to minimize oxygen-induced side reactions.[17]

    • Choice of Base and Solvent: The base is crucial for activating the boronic acid.[6] For challenging couplings, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred. The solvent system (e.g., dioxane/water, toluene/water) should be optimized to ensure the solubility of all components.[6][18]

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired catalytic cycle and suppress side reactions.[4]

Q6: The nitrogen atom in the isoquinoline ring seems to be inhibiting my palladium catalyst. How can I overcome this?

  • Cause: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]

  • Solution 1: Use of Bulky Ligands: As mentioned above, bulky ligands can sterically hinder the coordination of the isoquinoline nitrogen to the palladium.

  • Solution 2: Catalyst Choice: Consider using more robust pre-catalysts or palladacycles that are less susceptible to inhibition by nitrogen-containing heterocycles.[4]

Kumada Coupling for this compound Synthesis

The Kumada coupling offers the advantage of using readily available Grignard reagents, but their high reactivity can be a double-edged sword.[9]

Q7: My Kumada coupling is failing, and I suspect the Grignard reagent is the problem. How can I ensure its quality and reactivity?

The success of a Kumada coupling is highly dependent on the quality of the Grignard reagent.

  • Cause of Failure: Grignard reagents are highly sensitive to moisture and air. Any exposure can lead to quenching of the reagent and a failed reaction.

  • Solution 1: Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous ether or THF as the solvent.

  • Solution 2: Freshly Prepared Grignard: It is always best to use a freshly prepared Grignard reagent. The concentration of the Grignard reagent can be determined by titration before use.

  • Solution 3: Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that inhibits the reaction. Activating the magnesium with a small amount of iodine or 1,2-dibromoethane can initiate the reaction.[19]

Q8: I'm observing a lot of homocoupled product from my Grignard reagent. What can I do?

  • Cause: The highly reactive nature of the Grignard reagent can lead to self-coupling, especially at higher temperatures.

  • Solution 1: Slow Addition: Add the Grignard reagent slowly to the reaction mixture at a low temperature to maintain a low concentration and minimize homocoupling.

  • Solution 2: Catalyst Choice: While both nickel and palladium catalysts can be used, palladium catalysts often offer better selectivity and a broader scope.[9]

  • Solution 3: Ligand Effects: The choice of phosphine ligand can influence the rate of transmetalation versus side reactions. Experimenting with different ligands can help optimize the reaction.

C-H Activation Strategies for this compound Synthesis

Direct C-H activation is an atom-economical and elegant approach, but achieving high regioselectivity can be a challenge.[20][21]

Q9: My Rh(III)-catalyzed C-H activation is producing a mixture of regioisomers. How can I improve the selectivity for the desired this compound?

  • Cause: The presence of multiple reactive C-H bonds on the isoquinoline scaffold can lead to the formation of different biisoquinoline isomers.

  • Solution 1: Directing Groups: The use of a directing group on the isoquinoline starting material is crucial for controlling the site of C-H activation. For the synthesis of 1,1'-biisoquinolines, a directing group at the C8 position can be employed to direct the metallation to the C1 position.[20]

  • Solution 2: Catalyst and Ligand Optimization: The steric and electronic properties of the catalyst and its ligands play a significant role in regioselectivity. Screening different rhodium precursors and ligands is often necessary to find the optimal conditions for the desired isomer.[20]

  • Solution 3: Reaction Conditions: Parameters such as solvent, temperature, and additives can influence the regioselectivity. A systematic optimization of these conditions is recommended.[20]

Q10: My rhodium catalyst appears to be deactivating during the reaction. What are the possible reasons and solutions?

  • Cause: Catalyst deactivation can occur through various pathways, including the formation of inactive rhodium species or product inhibition.

  • Solution 1: Oxidant/Additive: Some C-H activation reactions require an oxidant to regenerate the active catalytic species. Ensure the oxidant is fresh and used in the correct stoichiometry. In some cases, additives like AgSbF₆ are used to abstract a chloride ligand and generate a more active cationic rhodium species.[11]

  • Solution 2: Solvent Choice: The solvent can affect the stability of the catalytic intermediates. A solvent that can coordinate to the metal center may stabilize it and prevent decomposition.

  • Solution 3: Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Finding the optimal temperature that balances reactivity and stability is key.

Comparison of Synthetic Methods

MethodTypical Yield RangeAdvantagesDisadvantages
Ullmann Coupling 30-60%Inexpensive copper catalyst, suitable for symmetrical biisoquinolines.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, can have erratic yields.[1]
Suzuki-Miyaura Coupling 60-90%Mild reaction conditions, high functional group tolerance, commercially available reagents.Catalyst can be inhibited by the nitrogen heterocycle, potential for boronic acid decomposition.[4][6]
Kumada Coupling 50-80%Utilizes readily available and highly reactive Grignard reagents.Grignard reagents have low functional group tolerance and are sensitive to air and moisture.[8][9]
C-H Activation 70-95%Atom- and step-economical, allows for the synthesis of complex derivatives.Can suffer from regioselectivity issues, may require specialized directing groups and catalysts.[11][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 1-Haloisoquinoline

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-haloisoquinoline (1.0 eq), isoquinoline-1-boronic acid or its pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][18]

Visualizing Reaction Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Purity (Aryl Halide, Boronic Acid) Start->CheckReagents CheckCatalyst Verify Catalyst and Ligand (Fresh, Properly Stored) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Inert Atmosphere, Temp, Solvent, Base) Start->CheckConditions SideReactions Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) CheckConditions->SideReactions Optimize Systematic Optimization (Screen Ligands, Bases, Solvents) SideReactions->Optimize

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.

Purification of this compound

Q11: What is the best way to purify this compound from the reaction mixture?

The purification of this compound typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and byproducts.

  • Aqueous Workup: After the reaction, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase, with a solvent system such as a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to elute the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to obtain highly pure material.

  • Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be employed to separate it from neutral organic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid solution. The aqueous layer is then basified to precipitate the pure product, which is then extracted back into an organic solvent.

By understanding the nuances of each synthetic method and systematically troubleshooting any issues that arise, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Synthesis of Substituted 1,1'-Biisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted 1,1'-biisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols for this challenging yet vital class of compounds. 1,1'-Biisoquinolines are not only core scaffolds in numerous natural products but are also privileged ligands in asymmetric catalysis due to their axial chirality.[1][2][3] However, their synthesis is often plagued by issues ranging from low yields to difficulties in controlling stereochemistry.

This resource consolidates field-proven insights and published data to help you navigate these complexities, optimize your reactions, and achieve your synthetic goals efficiently.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1,1'-biisoquinolines in a direct question-and-answer format.

Problem 1: Low to No Product Yield in Cross-Coupling Reactions

Question: "My Suzuki-Miyaura (or Ullmann) coupling reaction to form a substituted 1,1'-biisoquinoline is resulting in very low yields or failing completely. What are the likely causes and how can I troubleshoot this?"

Answer:

Low yields in palladium or copper-catalyzed cross-coupling reactions for constructing the C1-C1' bond are a frequent challenge. The root cause often lies in a combination of catalyst inefficiency, substrate reactivity, and suboptimal reaction conditions. Let's break down the key factors:

  • Catalyst System (The "Engine" of the Reaction):

    • Palladium (Suzuki-Miyaura): The choice of palladium precursor and, critically, the ligand is paramount. The isoquinoline nitrogen can coordinate to the metal center, potentially interfering with the catalytic cycle.

      • Cause: An inappropriate ligand may not sufficiently stabilize the Pd(0) active species or facilitate the oxidative addition and reductive elimination steps.[4] For sterically hindered 1-halo-isoquinolines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reaction.[5]

      • Solution: Screen a panel of ligands. Start with a versatile ligand like SPhos or XPhos in combination with a standard precursor like Pd(OAc)₂ or a pre-catalyst like Pd(PPh₃)₂Cl₂.[5]

    • Copper (Ullmann): Traditional Ullmann couplings require harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic copper with a crucial ligand.[6][7]

      • Cause: The active species is Cu(I).[8] If your copper source (e.g., CuI) is old or oxidized, it will be inactive. Furthermore, the absence of a suitable ligand (like 1,10-phenanthroline or an amino acid) leads to poor solubility and reactivity.[6][9]

      • Solution: Use a fresh, high-purity Cu(I) salt (e.g., CuI).[6] Always include a ligand; 1,10-phenanthroline is a classic choice for Ullmann homocoupling.[9] Ensure all reagents are anhydrous, as protic impurities can lead to unwanted side reactions like dehalogenation.[6]

  • Base and Solvent (The Reaction "Environment"):

    • Cause: The base is not just a proton scavenger; it plays a critical role in the transmetalation step of the Suzuki coupling.[10] An inadequate or poorly soluble base (like K₂CO₃ in some organic solvents) can stall the reaction.

    • Solution: For Suzuki couplings, consider a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[11] A mixed solvent system, such as THF/water or Dioxane/water, is often necessary to dissolve both the organic substrates and the inorganic base.[5][12] Ensure the water is thoroughly degassed to prevent catalyst oxidation.[13]

  • Reaction Temperature and Time:

    • Cause: Steric hindrance around the C1 and C1' positions can significantly slow down the reaction rate, requiring more thermal energy. However, excessively high temperatures can cause catalyst decomposition or substrate degradation.

    • Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.[11][12] If the reaction is sluggish, incrementally increase the temperature. Microwave heating can sometimes improve yields and reduce reaction times.[13]

Problem 2: Significant Formation of Homocoupled Side Products

Question: "My reaction is producing a significant amount of the 1-halo-isoquinoline homocoupled product (a biisoquinoline) instead of the desired unsymmetrical product. How can I suppress this?"

Answer:

Homocoupling is a common side reaction, especially in Suzuki-Miyaura reactions where an isoquinoline-boronic acid derivative is coupled with a different 1-halo-isoquinoline.[13] It arises from the coupling of two molecules of the boronic acid derivative.

  • Mechanism Insight: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also occur if the transmetalation step is slow compared to other pathways in the catalytic cycle.[14]

  • Troubleshooting Strategies:

    • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 15-20 minutes.[12] This minimizes dissolved oxygen.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid component. Avoid a large excess, which can favor homocoupling.

    • Controlled Addition: If the problem persists, try adding the boronic acid solution slowly via syringe pump over a period of several hours to the reaction mixture containing the halo-isoquinoline and catalyst. This keeps the instantaneous concentration of the boronic acid low.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. If using a Pd(PPh₃)₄ catalyst, consider switching to a system with a bulky biarylphosphine ligand like SPhos, which can favor the desired cross-coupling pathway.[5]

Problem 3: Achieving Atroposelective Synthesis

Question: "My target is a single atropisomer of a substituted this compound, but my synthesis yields a 1:1 racemic mixture. What are the best strategies to achieve an enantioselective synthesis?"

Answer:

This is a central challenge in biisoquinoline chemistry. Atropisomerism arises from hindered rotation around the C1-C1' single bond, creating stable, non-superimposable enantiomers.[3][15][16] Achieving high enantioselectivity requires a chiral influence during the bond-forming step.

  • Core Concept: The energy barrier to rotation determines the stability of the atropisomers. For many substituted 1,1'-biisoquinolines, this barrier is high enough for the enantiomers to be isolated.[3][17]

  • Asymmetric Synthesis Strategies:

    • Chiral Ligands in Cross-Coupling: This is a direct and powerful approach. Employing a chiral phosphine ligand in a Suzuki-Miyaura coupling can create a chiral environment around the palladium center, favoring the formation of one atropisomer over the other.

    • De Novo Ring Formation: An alternative to coupling two isoquinoline halves is to construct one of the isoquinoline rings in a chiral fashion onto an existing aryl partner. Rhodium-catalyzed C-H activation/annulation of aromatic imines with alkynes using a chiral Rh-catalyst has been shown to produce axially chiral 1-aryl isoquinolines with excellent enantioselectivity.[1][2]

    • Kinetic Resolution: If a racemic mixture is synthesized, it can sometimes be resolved. This can be achieved through enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated.[18] Another method is crystallization-induced deracemization, where a chiral resolving agent forms a diastereomeric salt with one enantiomer, causing it to crystallize out of a solution where the atropisomers are slowly racemizing under catalytic conditions.[19]

  • Purification and Separation:

    • If an asymmetric synthesis is not feasible, the racemic mixture must be separated. This is almost exclusively done using chiral chromatography (HPLC or SFC) with a suitable chiral stationary phase.[18][20][21] This can be resource-intensive but is often necessary on a laboratory scale.[21]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally best for 1,1'-biisoquinolines: Ullmann, Suzuki, or C-H activation?

A1: There is no single "best" method; the optimal choice depends on the specific substitution pattern and available starting materials.

  • Ullmann Coupling: Best for the symmetrical homocoupling of 1-halo-isoquinolines.[16] It is robust but often requires high temperatures. Modern ligand-assisted protocols have made it more versatile for cross-coupling, but it can be finicky.[6]

  • Suzuki-Miyaura Coupling: The most versatile and widely used method for preparing unsymmetrical 1,1'-biisoquinolines.[5][11] It generally proceeds under milder conditions than the Ullmann coupling and tolerates a wide range of functional groups. Its main challenge is the potential for homocoupling of the boronic acid partner.[4]

  • Direct C-H Activation: This is an increasingly powerful and atom-economical strategy.[22] Methods involving Rh(III)-catalyzed C-H activation can be used to synthesize various biisoquinolines selectively.[23][24] This approach is particularly attractive for late-stage functionalization and avoids the pre-functionalization (halogenation or borylation) of starting materials.[25]

Q2: How does steric hindrance from substituents affect the reaction?

A2: Steric hindrance is arguably the most critical factor influencing the synthesis of substituted 1,1'-biisoquinolines.

  • On Reaction Rate: Large substituents near the C1/C1' positions (e.g., at C8 or C3) will slow down the key bond-forming step in any coupling reaction. This steric clash must be overcome, often requiring higher temperatures, longer reaction times, or more active catalyst systems with bulky ligands that can force the coupling partners together.

  • On Atropisomerism: Steric hindrance is the very reason atropisomerism exists in this scaffold. The bulkier the substituents ortho to the C1-C1' bond (i.e., at the C8 and C8' positions), the higher the rotational barrier and the more configurationally stable the resulting atropisomers will be.[3] This is a double-edged sword: it makes chiral separation possible but also makes racemization for dynamic kinetic resolution more difficult.[17]

Q3: What are the best practices for purifying substituted 1,1'-biisoquinolines?

A3: Purification can be challenging due to the often similar polarity of starting materials, side products, and the final product.

  • Standard Column Chromatography: This is the first line of defense. Use a high-quality silica gel and a carefully optimized solvent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol). A shallow gradient can help resolve closely-eluting spots.

  • Preparative TLC: For small scales, preparative thin-layer chromatography can be effective for separating the desired product from stubborn impurities.

  • Recrystallization: If the product is a stable solid, recrystallization is an excellent method for achieving high purity, especially on a larger scale.

  • Chiral Chromatography: For separating atropisomers, chiral HPLC or SFC is mandatory.[20][21] This requires screening different chiral columns (e.g., cyclodextrin- or cyclofructan-based) and mobile phases to find a suitable separation method.[20]

Validated Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the synthesis of an unsymmetrical this compound.

Experimental Workflow:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add 1-halo-isoquinoline, isoquinoline boronic acid, and base (e.g., Cs₂CO₃) to an oven-dried flask. B 2. Seal flask, evacuate and backfill with Argon (3x). A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O) via syringe. B->C D 4. Sparge mixture with Argon for 15-20 min. C->D E 5. Add Pd catalyst and ligand (e.g., Pd(OAc)₂ + SPhos). D->E F 6. Heat reaction to 80-110 °C with vigorous stirring. E->F G 7. Monitor progress by TLC or LC-MS. F->G H 8. Cool to RT, dilute with EtOAc and water. G->H I 9. Separate layers, extract aqueous phase with EtOAc. H->I J 10. Dry combined organics (Na₂SO₄), filter, and concentrate. I->J K 11. Purify crude product via silica gel column chromatography. J->K G cluster_0 Atropisomerism in 1,1'-Biisoquinolines cluster_M (M)-Enantiomer cluster_P (P)-Enantiomer M_img TransitionState High Energy Planar State (ΔG‡) M_img->TransitionState Rotation M_label M-atropisomer P_img P_label P-atropisomer TransitionState->P_img Rotation

References

Technical Support Center: A Troubleshooting Guide for 1,1'-Biisoquinoline Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Ullmann coupling synthesis of 1,1'-biisoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ullmann coupling reaction to form 1,1'-biisoquinoline is showing low to no yield. What are the most likely causes?

Low or no product yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species in Ullmann couplings is generally considered to be Cu(I).[1][2] If you are using a Cu(I) source (e.g., CuI, CuBr), it may have oxidized over time. If using a Cu(0) or Cu(II) source, the reaction conditions might not be suitable for the in situ generation of the active Cu(I) species.[1]

    • Solution: Always use a fresh, high-purity Cu(I) salt.[1] Consider adding a mild reducing agent if starting with a Cu(II) salt, or ensure your reaction conditions are sufficiently robust to generate Cu(I).

  • Inappropriate or Absent Ligand: While classic Ullmann reactions were often performed without ligands, modern protocols for N-heterocycle coupling benefit immensely from their use.[3][4] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[1][3] For electron-rich heteroaromatics like isoquinoline, a ligand is often crucial.

    • Solution: Screen a variety of ligands. Bidentate N,N-donor ligands like 1,10-phenanthroline and its derivatives are often effective for this type of coupling.[5][6] Amino acids, such as L-proline, have also been shown to be effective ligands in Ullmann reactions.[5]

  • Suboptimal Base and Solvent Combination: The base is critical for the reaction, and its effectiveness is highly dependent on the solvent.[1][7] An unsuitable combination can lead to poor solubility of the base or reactants, hindering the reaction.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are traditionally used.[7][8] The choice of base is also critical; common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][9] Empirical screening of different base/solvent combinations is often necessary.

  • Insufficient Temperature: Traditional Ullmann reactions often required high temperatures (upwards of 200 °C).[8][10] While modern ligand-accelerated systems operate under milder conditions, the coupling of N-heterocycles can still require significant thermal energy.[1]

    • Solution: If using a well-established ligand system, start in the 100-140 °C range. If no reaction occurs, incrementally increase the temperature, monitoring for decomposition.

Q2: I'm observing significant formation of a dehalogenated isoquinoline byproduct. What is causing this and how can I prevent it?

The formation of dehalogenated byproducts is a common side reaction in Ullmann couplings, particularly with heteroaromatic substrates.[11][12]

  • Cause: This side reaction is often attributed to the presence of protic impurities, such as water, in the reaction mixture.[1] These impurities can protonate an organocopper intermediate, leading to the formation of the dehalogenated product. It can also arise from radical pathways.

    • Prevention:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried.[13] Use anhydrous solvents and reagents.

      • Inert Atmosphere: Conduct the reaction under a thoroughly inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.

      • Ligand Choice: The use of an appropriate ligand can sometimes suppress dehalogenation by stabilizing the key intermediates and favoring the desired coupling pathway.

Q3: My reaction is very slow, and I'm not seeing complete conversion even after extended reaction times. What can I do to accelerate it?

Slow reaction rates can be a sign of several underlying issues.

  • Insufficient Catalyst Loading: While catalytic amounts are desired, some challenging couplings may require higher catalyst loadings to achieve a reasonable rate.

    • Solution: Incrementally increase the copper catalyst and ligand loading (e.g., from 5 mol% to 10 mol%).

  • Poorly Activated Aryl Halide: The reactivity of aryl halides in Ullmann couplings follows the general trend: I > Br > Cl.[8] If you are using a 1-chloroisoquinoline, the reaction will likely be slower than with 1-bromo- or 1-iodoisoquinoline.

    • Solution: If possible, switch to a more reactive halide (1-iodoisoquinoline). If you must use 1-chloroisoquinoline, you will likely need more forcing conditions: higher temperatures, a more effective ligand system (some specialized ligands are designed for activating aryl chlorides), and potentially a stronger base.[4][10]

  • Inadequate Mixing: If the reaction mixture is not being stirred efficiently, localized concentrations of reagents can slow down the overall reaction rate.

    • Solution: Ensure vigorous stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer.

Experimental Protocol: A General Procedure for this compound Ullmann Homocoupling

This protocol provides a starting point for the homocoupling of 1-haloisoquinoline. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • 1-Haloisoquinoline (e.g., 1-bromoisoquinoline)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 1-bromoisoquinoline (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Data & Visualization

Table 1: Key Parameters for Ullmann Coupling Optimization
ParameterTypical RangeConsiderations
Copper Source CuI, CuBr, Cu₂OCu(I) salts are generally preferred as the active species.[2][3]
Ligand 1,10-Phenanthroline, L-ProlineBidentate N,N-donors are often effective for N-heterocycles.[5][6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield.[7]
Solvent DMF, Dioxane, TolueneHigh-boiling polar aprotic solvents are common.[7][8]
Temperature 100 - 160 °CHigher temperatures may be needed for less reactive halides.[1]

Diagrams

Ullmann_Cycle cluster_0 Catalytic Cycle CuI_L Cu(I)L OxAdd Oxidative Addition CuI_L->OxAdd ArX1 Ar-X (Isoquinoline-X) ArX1->OxAdd CuIII Ar-Cu(III)(X)L OxAdd->CuIII Transmetalation Transmetalation/Disproportionation CuIII->Transmetalation ArX2 Ar-X (Isoquinoline-X) ArX2->Transmetalation CuIII_Ar2 Ar-Cu(III)(Ar)L Transmetalation->CuIII_Ar2 RedElim Reductive Elimination CuIII_Ar2->RedElim RedElim->CuI_L Catalyst Regeneration Product Ar-Ar (this compound) RedElim->Product

Caption: Simplified catalytic cycle for the Ullmann homocoupling reaction.

Troubleshooting_Workflow Start Low/No Yield in this compound Synthesis Check_Catalyst Is the Cu(I) source fresh and high purity? Start->Check_Catalyst Check_Catalyst->Start No, use fresh catalyst Check_Ligand Are you using an appropriate ligand (e.g., 1,10-phenanthroline)? Check_Catalyst->Check_Ligand Yes Check_Conditions Are the reaction conditions (base, solvent, temp) optimized? Check_Ligand->Check_Conditions Yes Optimize_Ligand Screen a panel of ligands. Check_Ligand->Optimize_Ligand No Check_Halide What is the reactivity of the haloisoquinoline (I > Br > Cl)? Check_Conditions->Check_Halide Yes Optimize_Conditions Screen bases, solvents, and incrementally increase temperature. Check_Conditions->Optimize_Conditions No Dehalogenation Is dehalogenation a major side product? Check_Halide->Dehalogenation Increase_Reactivity Consider switching to a more reactive halide (e.g., from Cl to Br or I). Check_Halide->Increase_Reactivity Low (Cl) Anhydrous Ensure strictly anhydrous conditions and inert atmosphere. Dehalogenation->Anhydrous Yes Solution Improved Yield Dehalogenation->Solution No Anhydrous->Solution Optimize_Ligand->Check_Conditions Optimize_Conditions->Check_Halide Increase_Reactivity->Dehalogenation

Caption: A workflow for troubleshooting low yields in the Ullmann coupling of this compound.

References

purification techniques for crude 1,1'-biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to the Purification of Crude 1,1'-Biisoquinoline

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and material scientists who work with this versatile N-heterocyclic ligand. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during purification.

Diagram: General Purification Workflow

The initial assessment of your crude product is a critical decision point that dictates the most efficient purification strategy. This workflow outlines the logical progression from crude material to a highly pure final product.

G crude Crude this compound (Post-Synthesis Workup) tlc Purity Assessment (TLC, ¹H NMR, LC-MS) crude->tlc decision Impurity Profile Analysis tlc->decision recryst Recrystallization decision->recryst High purity (>90%) Crystalline solid Few, non-polar impurities chrom Column Chromatography decision->chrom Complex mixture Isomeric impurities Polar/non-polar impurities abe Acid-Base Extraction decision->abe Acidic/neutral impurities Catalyst residue pure Pure this compound recryst->pure chrom->pure abe->recryst Further Polish Needed abe->chrom Further Polish Needed

Caption: Decision workflow for selecting a primary purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The two most prevalent methods for preparing the this compound scaffold are the Ullmann coupling of 1-haloisoquinolines and the oxidative dimerization of isoquinoline.[1]

Synthetic RouteCommon Impurities & ByproductsRationale
Ullmann Coupling Unreacted 1-haloisoquinolineResidual copper catalyst (Cu(0), Cu(I), Cu(II) salts)Homocoupled ligands (if used)Protonated starting material (dehalogenated isoquinoline)The Ullmann reaction often requires high temperatures and may not go to completion.[2][3][4][5] Copper catalysts can be difficult to remove completely and may require specific workup procedures.
Oxidative Dimerization Unreacted isoquinoline1(2H)-Isoquinolinonethis compound N,N'-dioxidePolymeric materialsThis route uses strong bases (e.g., LDA) or oxidants.[1] Over-oxidation or reaction with atmospheric oxygen can lead to N-oxides or isoquinolinones.[6][7][8]

Q2: My crude product is a dark, tarry substance. Is it salvageable?

A2: Absolutely. Dark coloration, especially from Ullmann reactions, often indicates the presence of residual copper species and polymeric byproducts. An initial acid-base extraction is an excellent first-pass purification to remove both metallic and neutral/acidic organic impurities, followed by column chromatography for final polishing.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on purity and scale.

  • Recrystallization is ideal for material that is already relatively pure (>90%) and when you are working on a larger scale (>1 gram). It is effective at removing small amounts of impurities with different solubility profiles.[9]

  • Column Chromatography is the method of choice for complex mixtures containing multiple components, isomers, or impurities with similar polarity to the product.[9][10] It offers the highest resolution but is more labor-intensive and solvent-consuming.

Troubleshooting Guide: Column Chromatography

Column chromatography on silica or alumina is the most robust method for purifying this compound from complex mixtures.

ProblemPotential Cause(s)Recommended Solution(s)
Streaking/Tailing of the Product Band 1. Basic Nature of Product: this compound is a basic compound and interacts strongly with the acidic silanol groups on the surface of silica gel.[11] 2. Column Overload: Too much material was loaded relative to the amount of stationary phase.1. Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) or ammonia to your mobile phase. This neutralizes the acidic sites, leading to sharper peaks.[12] 2. Reduce Sample Load: A general rule is to load no more than 1-5% of the stationary phase weight.
No Compound Eluting from the Column 1. Mobile Phase Too Non-Polar: The eluent lacks the strength to displace the compound from the stationary phase. 2. Irreversible Adsorption/Decomposition: The compound may be degrading on the acidic silica gel.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system). A gradient from 0% to 20% ethyl acetate is a good starting point. 2. Use a Different Stationary Phase: Switch to neutral alumina, which is less acidic and often better for basic compounds. Also, confirm compound stability on a silica TLC plate before running the column.[12]
Co-elution of Product with an Impurity 1. Insufficient Resolution: The polarity difference between the product and the impurity is too small for the chosen solvent system.1. Flatten the Gradient: Run a shallower gradient (e.g., increase the polar solvent by 1-2% increments) around the elution point of your product. 2. Change Solvent System: Switch to a different solvent system with different selectivity (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).

Troubleshooting Guide: Recrystallization

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" 1. Supersaturation: The solution is too concentrated. 2. Low Melting Point: The melting point of the solute is lower than the boiling point of the solvent.[13]1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture until the oil redissolves, then allow it to cool more slowly. 2. Change Solvent System: Use a lower-boiling point solvent or a co-solvent system (e.g., ethanol/water, toluene/hexanes).
Poor Crystal Yield 1. Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Insufficient Cooling: The solution was not cooled to a low enough temperature.1. Use a Co-solvent: After dissolving the compound in a "good" solvent (high solubility), add a "poor" solvent (low solubility) dropwise at the boiling point until the solution becomes slightly cloudy. Re-clarify with a few drops of the good solvent and then cool. 2. Cool for Longer: After reaching room temperature, place the flask in an ice bath or refrigerator for several hours to maximize precipitation.[13]
Product is Still Colored After Recrystallization 1. Colored Impurities: Highly colored impurities are co-crystallizing with the product.1. Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Caution: Charcoal can also adsorb your product, so use it sparingly.[13]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective as a first-pass purification to remove neutral organic impurities and residual copper salts. As a basic N-heterocycle, this compound is readily protonated by acid, rendering it water-soluble.[11][14][15]

Diagram: Acid-Base Extraction Mechanism

G cluster_org Organic Layer (e.g., CH₂Cl₂) cluster_aq Aqueous Layer start Crude Mixture: 1,1'-Biiq (Base) Neutral Impurities op1 + Dilute HCl (aq) + Shake in Sep. Funnel start->op1 end_org Pure Neutral Impurities protonated Protonated 1,1'-Biiq (Water-Soluble Salt) op2 + NaOH (aq) to pH > 10 + Extract with CH₂Cl₂ protonated->op2 end_aq Pure 1,1'-Biiq (Base) (Precipitated/Extracted) op1->end_org Neutral impurities remain in organic layer op1->protonated 1,1'-Biiq moves to aqueous layer op2->end_aq

References

Technical Support Center: Optimizing Reaction Conditions for 1,1'-Biisoquinoline Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 1,1'-biisoquinoline and its derivatives in catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing your reaction conditions and achieving high yields and selectivities. As bidentate nitrogen donor ligands, 1,1'-biisoquinolines are powerful tools in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[1][2] Their unique structural and electronic properties, including atropisomerism, present both opportunities and challenges in reaction development.[2][3]

This resource is designed to be a practical bench-side companion, offering solutions to common experimental hurdles and explaining the chemical principles behind them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and problems encountered when working with this compound catalytic systems.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yields in reactions catalyzed by this compound-metal complexes often stem from a few key areas. Before extensive optimization, perform these initial checks:

  • Catalyst and Ligand Integrity: Ensure the this compound ligand and the metal precursor (e.g., a palladium salt) are pure and have been stored correctly. Phosphine-free bidentate nitrogen ligands like this compound can be sensitive to air and moisture, and palladium precursors can degrade over time.[4]

  • Inert Atmosphere: The catalytic cycle for many cross-coupling reactions involves low-valent metal species (e.g., Pd(0)) that are highly sensitive to oxygen.[4] Ensure your reaction vessel is rigorously purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.

  • Solvent and Base Purity: Use anhydrous and high-purity solvents. The choice of base is also critical and can significantly influence the reaction outcome. Ensure the base is fresh and has been stored under appropriate conditions to prevent hydration.[4]

Q2: I am observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: A black precipitate is typically "palladium black," which consists of aggregated, inactive palladium(0) particles.[5] This indicates catalyst decomposition and is a common cause of low or stalled reactions. To prevent its formation:

  • Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio is crucial for stabilizing the active catalytic species and preventing aggregation. For bidentate ligands like this compound, a 1:1 to 1.2:1 ligand-to-metal ratio is a good starting point.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. If you observe precipitate formation, consider lowering the reaction temperature and extending the reaction time.

  • Proper Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to maintain a uniform distribution of the catalyst and prevent localized high concentrations that can lead to aggregation.

Q3: Does the atropisomerism of my this compound ligand affect the reaction outcome?

A3: Yes, the atropisomerism of this compound, which arises from hindered rotation around the C1-C1' bond, can significantly impact the catalytic activity and selectivity, especially in asymmetric catalysis.[2][3] The different atropisomers can lead to the formation of diastereomeric catalyst complexes with varying reactivity. For non-asymmetric applications, a racemic mixture of atropisomers is often sufficient. However, if you are struggling with reproducibility, it is worth considering that the ratio of atropisomers in your ligand batch may not be consistent. For enantioselective reactions, using an enantiopure this compound ligand is essential.[6]

Q4: I am having trouble with the solubility of my this compound ligand in the reaction solvent. What can I do?

A4: Poor solubility of the ligand can lead to a low effective catalyst concentration and poor reaction performance. To address this:

  • Solvent Screening: Experiment with a range of solvents with different polarities. For palladium-catalyzed cross-coupling reactions, common solvents include toluene, dioxane, THF, and DMF.[7][8] A solvent or solvent mixture that dissolves all components at the reaction temperature is ideal.

  • Ligand Modification: If solubility issues persist, consider using a substituted this compound derivative with solubilizing groups.

  • Temperature: Gently heating the reaction mixture can help dissolve the ligand and catalyst. However, be mindful of the thermal stability of your reactants and the catalyst.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues in this compound catalyzed reactions.

Problem 1: Low or No Product Yield

Low or no conversion of your starting materials is a common frustration. The following workflow can help you diagnose and solve the issue.

Troubleshooting Workflow for Low Yield

start Low/No Yield reagent_check Verify Reagent Quality (Ligand, Metal, Substrates, Solvent, Base) start->reagent_check inert_check Ensure Rigorous Inert Atmosphere reagent_check->inert_check temp_check Optimize Reaction Temperature inert_check->temp_check base_check Screen Different Bases temp_check->base_check solvent_check Screen Different Solvents base_check->solvent_check catalyst_loading Adjust Catalyst Loading solvent_check->catalyst_loading success Improved Yield catalyst_loading->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Steps and Explanations:

  • Verify Reagent Quality and Stoichiometry:

    • Causality: Impurities in starting materials, degradation of the ligand or metal precursor, or incorrect stoichiometry are common sources of reaction failure. For instance, in Suzuki couplings, the quality of the boronic acid is crucial, as it can undergo protodeboronation.[4]

    • Protocol:

      • Confirm the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

      • Use a fresh batch of this compound ligand and metal precursor, ensuring they have been stored under an inert atmosphere.

      • Carefully re-check the molar ratios of all reactants, catalyst, and base.

  • Ensure a Rigorously Inert Atmosphere:

    • Causality: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.[4]

    • Protocol:

      • Dry all glassware in an oven and cool under a stream of inert gas.

      • Degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Assemble the reaction under a positive pressure of inert gas.

  • Optimize Reaction Temperature:

    • Causality: The reaction temperature affects both the rate of the desired reaction and the rate of catalyst decomposition. An optimal temperature exists where the reaction proceeds efficiently without significant catalyst degradation.

    • Protocol:

      • Start with the temperature reported in a similar literature procedure.

      • If the reaction is sluggish, incrementally increase the temperature in 10-20 °C intervals, monitoring the reaction progress and for signs of catalyst decomposition.

      • Conversely, if catalyst decomposition is observed, try lowering the temperature and extending the reaction time.

  • Screen Different Bases:

    • Causality: The base plays a critical role in the catalytic cycle, for example, in the transmetalation step of the Suzuki reaction. The strength and nature of the base can significantly impact the reaction outcome.[8]

    • Protocol:

      • If using a common base like K₂CO₃ or Cs₂CO₃ with poor results, try screening other bases such as K₃PO₄, KF, or organic bases like Et₃N or DBU.

      • The choice of base may also depend on the solvent used.

  • Screen Different Solvents:

    • Causality: The solvent can influence the solubility of reactants and the catalyst, as well as the stability and reactivity of intermediates in the catalytic cycle.[9]

    • Protocol:

      • Test a range of aprotic solvents commonly used for cross-coupling reactions.

      • Consider using a mixture of solvents, such as toluene/water or dioxane/water, which can be beneficial in Suzuki reactions.

  • Adjust Catalyst Loading:

    • Causality: While a higher catalyst loading can increase the reaction rate, it can also lead to a higher concentration of impurities and potentially more side reactions. Conversely, a loading that is too low may result in an impractically slow reaction.

    • Protocol:

      • Start with a catalyst loading of 1-2 mol%.

      • If the reaction is slow, incrementally increase the loading to 5 mol%.

      • If side reactions are an issue, try decreasing the catalyst loading.

Problem 2: Formation of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired product. Here are some common side reactions and how to mitigate them.

Common Side Reactions and Mitigation Strategies

Side ReactionCommon Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid (in Suzuki Reactions) - High catalyst loading- Presence of oxygen- High temperature- Reduce catalyst loading.- Ensure a rigorously inert atmosphere.- Lower the reaction temperature.
Dehalogenation of Aryl Halide - Presence of a hydride source (e.g., from solvent or base)- Inefficient transmetalation- Use a non-protic solvent.- Switch to a non-hydroxide base.- Use a bulkier this compound ligand to favor cross-coupling.
Protodeboronation of Boronic Acid (in Suzuki Reactions) - Presence of water or protic solvents- Use of a strong base- Use anhydrous conditions.- Use a milder base (e.g., KF, K₃PO₄).- Use a more stable boronic acid derivative (e.g., a pinacol ester).[4]

Advanced Optimization & Mechanistic Considerations

For those looking to push the boundaries of their catalytic system, a deeper understanding of the underlying principles is beneficial.

The Role of this compound N,N'-Dioxides

The corresponding N,N'-dioxides of 1,1'-biisoquinolines have emerged as highly effective catalysts in their own right, particularly in palladium-catalyzed Suzuki cross-couplings and other reactions.[1][2]

  • Enhanced Stability: The N-oxide moieties can chelate to the metal center, potentially leading to more stable catalytic complexes.

  • Modified Electronic Properties: The introduction of the N-oxide groups alters the electronic properties of the ligand, which can influence the rates of key steps in the catalytic cycle.

  • Synthesis: this compound N,N'-dioxides are typically prepared by the oxidation of the parent this compound using reagents like m-CPBA or peracetic acid.[2]

Ligand Design and Selection

The modular nature of this compound synthesis allows for the introduction of various substituents on the isoquinoline rings.[2] This provides an opportunity to fine-tune the steric and electronic properties of the ligand to match the specific requirements of a given reaction.

  • Steric Bulk: Increasing the steric bulk of the ligand can promote reductive elimination and prevent the formation of undesired catalyst resting states.

  • Electronic Effects: Electron-donating or electron-withdrawing substituents can modulate the electron density at the metal center, thereby influencing its reactivity.

Decision Tree for Ligand Selection

start Starting Point: Unsubstituted this compound low_reactivity Low Reactivity? start->low_reactivity side_reactions Side Reactions Prevalent? low_reactivity->side_reactions No electron_donating Introduce Electron-Donating Groups low_reactivity->electron_donating Yes sterically_hindered Introduce Sterically Hindering Groups side_reactions->sterically_hindered Yes n_dioxide Consider this compound N,N'-Dioxide side_reactions->n_dioxide No electron_donating->side_reactions sterically_hindered->n_dioxide success Optimized Ligand n_dioxide->success

Caption: A decision-making guide for selecting or modifying a this compound ligand.

Conclusion

Optimizing catalytic reactions with this compound ligands requires a systematic and informed approach. By understanding the key reaction parameters and the unique properties of these ligands, researchers can effectively troubleshoot common problems and unlock the full potential of this versatile class of catalysts. This guide serves as a starting point for your optimization efforts, and we encourage you to consult the primary literature for more specific protocols and applications.

References

Technical Support Center: Catalyst Deactivation in 1,1'-Biisoquinoline-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Welcome to the technical support center dedicated to troubleshooting catalyst deactivation in reactions mediated by 1,1'-biisoquinoline (biiq) and its derivatives. This guide provides field-proven insights and actionable protocols to diagnose, prevent, and resolve common issues encountered during synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the causes and characteristics of catalyst deactivation in this specific class of reactions.

Q1: What are the most common causes of catalyst deactivation in reactions involving this compound ligands?

A1: Catalyst deactivation in these systems typically stems from a few primary sources:

  • Formation of Inactive Metal Species: The active catalyst, often a Pd(0) species, can aggregate into inactive palladium black. This is a common pathway for deactivation in many cross-coupling reactions[1].

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms of the isoquinoline rings can, in some circumstances, coordinate too strongly to the metal center, inhibiting the binding of substrates and effectively poisoning the catalyst[2]. Impurities in reagents or solvents, such as sulfur or water, can also act as poisons[1][2].

  • Ligand Degradation: Although generally stable, the this compound ligand can undergo modifications under certain reaction conditions, such as N-oxidation to form N,N'-dioxides[3][4]. While these derivatives can sometimes be effective catalysts themselves, their in-situ formation alters the catalytic system unexpectedly[5].

  • Failure of the Catalytic Cycle: The reaction can stall if a key step in the catalytic cycle, such as oxidative addition or reductive elimination, is inhibited[6][7]. This can be caused by the formation of overly stable intermediates.

Q2: How can I visually identify catalyst deactivation during my experiment?

A2: Visual cues can be strong indicators of catalyst deactivation. The most common observation is the formation of a black precipitate, which is characteristic of palladium black—an aggregated, inactive form of palladium(0)[1]. A healthy, active homogeneous catalyst solution should typically remain a clear, colored solution (e.g., yellow or orange). Any transition to a heterogeneous black suspension, especially if accompanied by a stall in the reaction rate (as monitored by TLC or LC-MS), strongly suggests catalyst decomposition.

Q3: How does the unique structure of this compound affect catalyst stability?

A3: The structure of this compound is unique among bidentate nitrogen ligands and plays a crucial role in catalyst performance.

  • Atropisomerism and Non-Planarity: Due to steric interactions between the hydrogen atoms at the 8 and 8' positions, the two isoquinoline rings are not coplanar[3][4]. This twisted, chiral C2-symmetric structure creates a specific pocket around the metal center that can enhance selectivity and stability.

  • Steric Shielding: The inherent bulk of the ligand can sterically shield the metal center. This helps prevent the aggregation of catalyst particles into inactive forms like palladium black and can also disfavor side reactions[2].

  • Bite Angle: The specific geometry of the ligand dictates the bite angle at the metal center, which is a critical parameter influencing the rates of oxidative addition and reductive elimination, two key steps in many catalytic cycles[6][8].

Q4: Are there derivatives of this compound that offer enhanced stability or reactivity?

A4: Yes, modifying the this compound backbone is a common strategy to tune its properties. For instance, 1,1′-biisoquinoline N,N'-dioxides are readily prepared and have been used as ligands in their own right, with complexes like (1,1′-biisoquinoline N,N'-dioxide)dichloridopalladium showing effectiveness in Suzuki cross-couplings[3][4][5]. Additionally, the synthesis of highly substituted 1,1'-biisoquinolines via C-H activation strategies allows for the introduction of various functional groups, which can modulate the electronic and steric properties of the ligand to improve catalyst performance[9].

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide is structured to provide direct solutions to specific problems you may encounter in the lab.

Issue 1: The reaction shows low or no conversion of starting material.

This is the most common problem and can have multiple root causes. The following decision tree can help diagnose the issue.

G start Low / No Yield check_reagents Check Reagent/Solvent Quality (Purity, H₂O, O₂) start->check_reagents Is everything pure & dry? check_conditions Review Reaction Conditions (Temp, Base, Conc.) check_reagents->check_conditions Yes sol_reagents Solution: Use freshly purified/degassed reagents. Ensure inert atmosphere. check_reagents->sol_reagents No check_catalyst Examine Catalyst/Ligand (Ratio, Age, Source) check_conditions->check_catalyst Yes sol_conditions Solution: Screen bases and solvents. Optimize temperature. check_conditions->sol_conditions No sol_catalyst Solution: Optimize ligand:metal ratio. Use fresh catalyst/ligand. check_catalyst->sol_catalyst Potential Issue G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 LₙPd(0) (Active) PdII_A LₙPd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition (Ar-X) Pd_Black Pd Black (Inactive) Pd0->Pd_Black Aggregation Poison Poisoned Catalyst LₙPd(0)-P Pd0->Poison Poisoning PdII_B LₙPd(II)(Ar)(R) PdII_A->PdII_B Transmetalation (R-B(OR)₂) PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product

References

Technical Support Center: Synthesis of 1,1'-Biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1'-biisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter in your laboratory work. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and optimize your synthetic outcomes.

I. Introduction to the Synthetic Landscape

The synthesis of this compound, a valuable chiral ligand and building block in coordination chemistry and catalysis, is primarily achieved through two strategic pathways: the coupling of 1-haloisoquinolines and the oxidative dimerization of isoquinoline. Each approach presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will dissect these issues and provide actionable solutions.

II. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured to help you diagnose and resolve common problems encountered during the synthesis of this compound.

Scenario 1: Low Yield in Coupling Reactions of 1-Haloisoquinolines

You are attempting to synthesize this compound by coupling a 1-haloisoquinoline (e.g., 1-chloro-, 1-bromo-, or 1-iodoisoquinoline) using a transition-metal-catalyzed reaction (e.g., Ullmann, Suzuki-Miyaura, or Nickel-catalyzed coupling), but the yield of the desired product is disappointingly low.

Question: My primary side product appears to be isoquinoline (dehalogenation). What is causing this and how can I prevent it?

Answer:

Dehalogenation, the replacement of the halogen atom with a hydrogen, is a common and frustrating side reaction in these coupling reactions. The mechanism can vary depending on the specific catalytic system, but it often involves the reaction of the organometallic intermediate with a proton source in the reaction mixture.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Presence of Protic Impurities Trace amounts of water, alcohols, or other protic species in your solvents or reagents can protonate the organometallic intermediate, leading to the formation of isoquinoline.Ensure all solvents and reagents are rigorously dried and degassed. Use freshly distilled solvents and dry reagents under vacuum or by azeotropic distillation.
Reaction with Solvent Some solvents, particularly those with abstractable protons, can act as a proton source, especially at elevated temperatures.Consider switching to a more inert solvent. For example, if you are using a protic solvent, try an aperiodic polar solvent like dioxane or toluene.
Catalyst-Mediated Hydrodehalogenation In some cases, the catalyst itself can facilitate the dehalogenation pathway, especially in the presence of a hydride source.Optimize the catalyst system. For nickel-catalyzed reactions, the choice of ligand can influence the selectivity. For Ullmann reactions, ensuring the copper is highly active and free of impurities that could promote side reactions is crucial.

Question: I am observing a significant amount of homocoupled byproduct from my boronic acid/ester in a Suzuki-Miyaura coupling. How can I favor the cross-coupling product?

Answer:

The homocoupling of the boronic acid or ester to form a biaryl byproduct is a well-known side reaction in Suzuki-Miyaura couplings. This process is often mediated by the palladium catalyst, particularly in the presence of oxygen.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Oxygen Contamination Oxygen can promote the oxidative homocoupling of the boronic acid reagent.Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Catalyst or Ligand The choice of palladium catalyst and ligand is critical for promoting the desired cross-coupling over homocoupling.For heteroaryl-heteroaryl couplings, consider using highly active catalyst systems. Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[1]
Base and Solvent Effects The choice of base and solvent can influence the rate of transmetalation versus homocoupling.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. Anhydrous conditions can sometimes suppress homocoupling.
Use of More Stable Boron Reagents Boronic acids can be prone to decomposition and homocoupling.Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which can release the boronic acid slowly into the reaction mixture.

Experimental Workflow for Minimizing Side Reactions in Suzuki-Miyaura Coupling

G cluster_start Start: Low Yield of this compound cluster_diagnosis Diagnosis cluster_dehalogenation Troubleshooting: Dehalogenation cluster_homocoupling Troubleshooting: Homocoupling cluster_outcome Outcome Start Low Yield & Presence of Side Products Identify Identify Major Side Product(s) (e.g., by GC-MS, NMR) Start->Identify Dehalogenation Major Side Product: Isoquinoline Identify->Dehalogenation Dehalogenation Observed Homocoupling Major Side Product: Homocoupled Boronic Acid/Ester Identify->Homocoupling Homocoupling Observed Action1_Dehal Action: - Rigorously dry solvents/reagents - Switch to inert solvent - Optimize catalyst system Dehalogenation->Action1_Dehal Improved Improved Yield of This compound Action1_Dehal->Improved Action1_Homo Action: - Degas reaction mixture thoroughly - Use bulky, electron-rich ligands - Screen bases and solvents - Use stable boronic esters Homocoupling->Action1_Homo Action1_Homo->Improved

Caption: Troubleshooting workflow for low yields in coupling reactions.

Scenario 2: Low and Inconsistent Yields in Oxidative Dimerization of Isoquinoline

You are attempting the synthesis of this compound via the oxidative dimerization of isoquinoline, for instance, using lithium diisopropylamide (LDA), but are experiencing low and variable yields.

Question: What are the likely side products in the LDA-mediated oxidative dimerization of isoquinoline, and how can I improve the yield of the desired dimer?

Answer:

The oxidative dimerization of isoquinoline with strong bases like LDA proceeds via a complex mechanism that can be sensitive to reaction conditions. While the desired this compound is the target, other reactions can compete, leading to a mixture of products and unreacted starting material.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Incomplete Reaction or Over-reaction The reaction time and temperature are critical. Insufficient reaction time will leave unreacted isoquinoline, while prolonged reaction at higher temperatures can lead to decomposition or the formation of polymeric materials.Carefully control the reaction time and temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Formation of Other Isomers While the 1-position of isoquinoline is the most activated for this reaction, coupling at other positions, though less favorable, can occur, leading to isomeric biisoquinolines.Precise control of the reaction conditions, particularly the temperature and the rate of addition of reagents, can improve the regioselectivity.
Side Reactions with the Oxidant The choice of oxidant and its stoichiometry are crucial. Inappropriate oxidants or incorrect amounts can lead to over-oxidation or other undesired reactions.If using an external oxidant, carefully select one that is known to be effective for this transformation and optimize its stoichiometry. For LDA-mediated reactions where air can be the oxidant, controlling the exposure to air is important.
Complexation and Solubility Issues The lithium salt of the isoquinoline anion may have limited solubility or form aggregates that affect its reactivity.The addition of co-solvents or additives like HMPA or TMEDA can improve the solubility and reactivity of the organolithium species, though these should be used with caution due to their toxicity.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route often depends on the desired scale, the availability of starting materials, and the specific substitution pattern required.

  • Coupling reactions of 1-haloisoquinolines , particularly Suzuki-Miyaura and nickel-catalyzed couplings, offer greater flexibility for introducing substituents on the isoquinoline rings and are often more amenable to optimization for high yields.

  • Oxidative dimerization can be a more direct route from isoquinoline itself but may require more stringent control of reaction conditions to achieve good and reproducible yields.

Q2: How can I effectively purify this compound from the common side products?

A2: Purification of this compound can typically be achieved by a combination of techniques:

  • Column Chromatography: This is a very effective method for separating this compound from unreacted starting materials and most side products. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Common solvent systems for recrystallization include ethanol, methanol, or a mixture of a good solvent (like dichloromethane or chloroform) and a poor solvent (like hexanes or petroleum ether).

Q3: Are there any safety precautions I should be aware of when performing these syntheses?

A3: Yes, several safety precautions are essential:

  • Handling of Reagents: Many of the reagents used, such as strong bases (LDA), organometallic compounds, and some solvents (e.g., HMPA), are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: Reactions involving organometallic intermediates are often air- and moisture-sensitive. Ensure you have a reliable system for maintaining an inert atmosphere (argon or nitrogen).

  • Elevated Temperatures: Many of these reactions require heating. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against solvent bumping and fire hazards.

IV. Detailed Experimental Protocol: Nickel-Catalyzed Homocoupling of 1-Chloroisoquinoline

This protocol provides a starting point for the synthesis of this compound via a nickel-catalyzed homocoupling reaction.[2]

Materials:

  • 1-Chloroisoquinoline

  • Nickel(II) chloride (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Zinc dust (activated)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous nickel(II) chloride (5 mol%) and triphenylphosphine (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature until a clear solution is formed.

  • Addition of Reactants: To the stirred solution, add 1-chloroisoquinoline (1.0 eq) and activated zinc dust (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 2M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Diagram of the Catalytic Cycle for Nickel-Catalyzed Homocoupling

G Ni0 Ni(0)L_n NiII_1 Ar-Ni(II)-X(L_n) Ni0->NiII_1 Oxidative Addition (Ar-X) NiII_2 Ar_2-Ni(II)(L_n) NiII_1->NiII_2 Transmetalation or Second Oxidative Addition NiII_2->Ni0 Product Ar-Ar (this compound) NiII_2->Product Reductive Elimination

References

Technical Support Center: Navigating the Stability of 1,1'-Biisoquinoline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1'-biisoquinoline (biiq) metal complexes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the unique stability challenges associated with these fascinating yet demanding coordination compounds. The inherent steric strain and atropisomerism of the this compound ligand impart distinct chemical properties to its metal complexes, which can manifest as unexpected experimental outcomes.[1][2][3] This resource will equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What makes this compound metal complexes prone to stability issues?

The primary source of instability in this compound metal complexes stems from the inherent structural properties of the biiq ligand itself. Unlike its more common isomer, 2,2'-bipyridine, the 1,1'-linkage in biisoquinoline forces a non-planar conformation due to significant steric hindrance between the hydrogen atoms at the 8 and 8' positions of the isoquinoline rings.[1][2] This steric clash prevents free rotation around the C1-C1' bond, leading to a phenomenon known as atropisomerism, where the ligand exists as a pair of non-superimposable, slowly interconverting enantiomers.[1][3][4]

This inherent strain in the ligand backbone can be exacerbated upon coordination to a metal center, influencing the geometry, electronic properties, and overall stability of the resulting complex. The complex's stability is a delicate balance between the chelate effect, which generally favors the formation of complexes with bidentate ligands, and the steric repulsion within the biiq ligand.[5][6]

Q2: How does the choice of metal ion affect the stability of the complex?

The nature of the central metal ion plays a crucial role in the stability of this compound complexes. Several factors related to the metal ion are critical:

  • Size of the Metal Ion: Smaller metal ions with a higher charge density tend to form more stable complexes due to stronger electrostatic interactions with the ligand.[5][7][8] However, for the sterically demanding biiq ligand, an optimal ionic radius is required to accommodate the non-planar coordination without introducing excessive strain.

  • Charge of the Metal Ion: A higher positive charge on the metal ion generally leads to a more stable complex due to a stronger attraction for the electron-donating nitrogen atoms of the ligand.[5][7][8]

  • Oxidation State: The oxidation state of the metal influences its electronic configuration and its ability to accept electron density from the ligand, thereby affecting the strength of the metal-ligand bond.[5][7]

  • Coordination Geometry Preference: Metals that can adopt distorted coordination geometries are often better suited to accommodate the non-planar nature of the biiq ligand.

The interplay of these factors determines the thermodynamic stability of the resulting complex.

Q3: Can the solvent used in my reaction impact the stability of the this compound complex?

Absolutely. The choice of solvent can significantly influence the stability of your complex in several ways:

  • Polarity and Coordinating Ability: Polar, coordinating solvents can compete with the biiq ligand for coordination sites on the metal center, potentially leading to ligand dissociation and complex decomposition.[9] For instance, solvents with high donor numbers can displace the biiq ligand, especially if the complex is already strained.

  • Solvation of Reactants and Products: The solvent's ability to solvate the metal salt, the free ligand, and the resulting complex can shift the equilibrium of the complexation reaction.[9]

  • Influence on Racemization: For chiral biiq ligands, the polarity and protic nature of the solvent can affect the rate of racemization (interconversion between atropisomers).[2] This can be a critical factor in applications where a specific stereoisomer is desired.

It is generally advisable to use non-coordinating or weakly coordinating solvents to minimize these effects.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Metal Complex During Synthesis

You've followed a literature procedure for the synthesis of a this compound metal complex, but you're observing a low yield or the formation of an intractable mixture of products.

start Low/No Yield of Complex check_ligand Verify Ligand Purity and Integrity start->check_ligand check_metal Assess Metal Salt Quality and Solubility check_ligand->check_metal Ligand OK reaction_conditions Optimize Reaction Conditions check_metal->reaction_conditions Metal Salt OK solvent_choice Re-evaluate Solvent Choice reaction_conditions->solvent_choice temp_control Adjust Reaction Temperature reaction_conditions->temp_control inert_atmosphere Ensure Inert Atmosphere reaction_conditions->inert_atmosphere characterization Characterize Byproducts solvent_choice->characterization temp_control->characterization inert_atmosphere->characterization solution Improved Yield characterization->solution Identify & Mitigate Issues start Complex Decomposition check_storage Review Storage Conditions start->check_storage check_solvent Investigate Solution Stability start->check_solvent check_photostability Assess Photostability start->check_photostability check_thermal Evaluate Thermal Stability start->check_thermal storage_solution Optimize Storage (Dark, Inert, Cold) check_storage->storage_solution solvent_solution Select Non-Coordinating, Dry Solvents check_solvent->solvent_solution photo_solution Protect from Light check_photostability->photo_solution thermal_solution Determine Safe Temperature Range check_thermal->thermal_solution

References

Technical Support Center: Overcoming Low Enantioselectivity with 1,1'-Biisoquinoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1'-biisoquinoline ligands in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you overcome challenges related to low enantioselectivity. As Senior Application Scientists, we have synthesized field-proven insights with established scientific principles to create a practical, self-validating resource.

1,1'-Biisoquinolines are a fascinating class of bidentate nitrogen donor ligands whose utility in asymmetric synthesis stems from their unique structural properties.[1] Unlike ligands with stereogenic carbon centers, their chirality arises from atropisomerism —hindered rotation about the C1–C1′ single bond.[1] This creates a stable, non-planar C2-symmetric chiral environment when coordinated to a metal center, which is essential for differentiating between enantiomeric transition states.[2] However, harnessing this potential requires careful attention to experimental detail. This guide will walk you through a logical process of diagnosing and solving issues of low enantioselectivity.

Troubleshooting Guide

This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.

Q1: My reaction shows high conversion but disappointingly low enantiomeric excess (ee). Where should I start my investigation?

A1: This is a classic challenge in asymmetric catalysis. When conversion is high, the catalyst is active, but its ability to discriminate between the two enantiomeric pathways is poor. A systematic, multi-point investigation is crucial.

First, consider the three pillars of the catalytic system: the ligand , the active catalyst , and the reaction environment .

Start Low Enantioselectivity Detected Ligand 1. Verify Ligand Integrity - Enantiopurity (Chiral HPLC) - Chemical Purity (NMR, MS) - Degradation/Racemization Start->Ligand Start Here Catalyst 2. Assess Catalyst Formation - Metal Precursor Purity - Ligand:Metal Ratio - Inert Atmosphere Technique Ligand->Catalyst If ligand is pure Conditions 3. Optimize Reaction Conditions - Temperature - Solvent - Concentration Catalyst->Conditions If catalyst formation is sound Substrate 4. Evaluate Substrate Effects - Substrate Purity - Steric/Electronic Mismatch Conditions->Substrate If conditions are optimized Solution Improved Enantioselectivity Substrate->Solution cluster_ligand This compound-Metal Complex cluster_q1 Isoquinoline 1 cluster_q2 Isoquinoline 2 cluster_substrate Substrate Approach M Metal Center N1 N M->N1 N2 N M->N2 Q1_placeholder Q2_placeholder Q1_placeholder->Q2_placeholder C1-C1' Bond (Hindered Rotation) S Substrate S->M   Favored   Trajectory S->M   Disfavored   Trajectory

References

Technical Support Center: Resolution of 1,1'-Biisoquinoline Atropisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 1,1'-biisoquinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these challenging atropisomeric compounds. Here, we will delve into the common pitfalls encountered during their resolution and provide practical, field-tested solutions to overcome them. Our approach is grounded in a deep understanding of the underlying chemical principles to ensure robust and reproducible results.

Understanding the Challenge: The Atropisomerism of this compound

1,1'-Biisoquinolines are a class of axially chiral compounds that have garnered significant interest as ligands in asymmetric catalysis and as scaffolds in medicinal chemistry.[1][2][3] Their chirality arises from hindered rotation around the C1-C1' single bond, leading to non-superimposable, mirror-image stereoisomers known as atropisomers.[1][2][3][4]

The primary challenge in resolving 1,1'-biisoquinolines lies in the stability of these atropisomers. The parent compound, this compound, has a relatively low barrier to rotation and can racemize quickly, making its resolution difficult.[2][5] However, the introduction of substituents, particularly at the 8 and 8' positions, can significantly increase the rotational barrier, leading to configurationally stable atropisomers that can be separated and isolated.[5][6]

This guide will address the most common issues encountered during both chromatographic and classical resolution methods for these compounds.

Troubleshooting Guide: Common Pitfalls and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

I. Chiral HPLC and SFC Resolution
Question 1: I am not seeing any separation of my this compound enantiomers on a chiral column. What should I try first?

Answer:

This is a common starting point. The lack of separation can stem from several factors, from the choice of the chiral stationary phase (CSP) to the mobile phase composition. Here's a systematic approach to troubleshooting:

  • Verify the Configurational Stability of Your Compound: Before extensive method development, ensure your this compound derivative is configurationally stable under your experimental conditions. The parent compound is known to racemize rapidly.[2][5] If your compound has a low rotational barrier, you may observe a single broad peak or a "peak-plateau-peak" phenomenon, indicative of on-column interconversion.[7] Consider variable temperature NMR studies to determine the rotational barrier. For compounds with low barriers, resolution may require derivatization to lock the conformation or cryogenic chromatography.

  • Systematic Column Screening: The interaction between the analyte and the CSP is highly specific.[8] There is no universal chiral column. A thorough screening of different types of CSPs is the most effective strategy. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for biaryl atropisomers.[9][10]

    CSP Type Common Trade Names Typical Selectivity
    Cellulose-based Chiralcel® OD, OJ, OZEffective for a wide range of aromatic compounds through π-π stacking, hydrogen bonding, and steric interactions.
    Amylose-based Chiralpak® AD, AS, IAOften provides complementary selectivity to cellulose-based phases.[9]
    Cyclodextrin-based Cyclobond®Utilizes inclusion complexation, which can be effective for certain atropisomers.[7][11]
    Pirkle-type Whelk-O®Based on π-acid/π-base interactions.
  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: Chiral separations can be achieved in both modes. Normal phase (e.g., hexane/isopropanol) often provides better selectivity for biaryls.

    • Solvent Composition: Small changes in the mobile phase composition can have a dramatic impact on selectivity.[12] Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol).

    • Additives: Acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and selectivity by suppressing unwanted interactions with the silica support. However, be aware of the "memory effect" where residual additives can affect subsequent analyses.[8]

Question 2: I have some separation, but the resolution is poor (Rs < 1.5) and the peaks are broad. How can I improve this?

Answer:

Poor resolution and peak broadening are often intertwined. Here are the key parameters to adjust:

  • Lower the Temperature: For atropisomers with borderline rotational stability, on-column racemization can lead to peak broadening and reduced resolution. Lowering the column temperature is often critical to prevent this interconversion.[7][11] It is not uncommon to perform separations at temperatures as low as 5-10°C.

  • Optimize Flow Rate: Slower flow rates generally lead to higher efficiency (more theoretical plates) and can improve resolution. Try reducing the flow rate and observing the effect on peak shape and separation.

  • Mobile Phase Modifier: The type of alcohol used as a modifier in normal phase chromatography can significantly affect selectivity. Switching from isopropanol to ethanol, or vice versa, can sometimes dramatically improve resolution.

  • Check for Column Contamination: Adsorption of impurities from your sample onto the column head can cause peak broadening and a loss of efficiency.[12][13] If you suspect this, try flushing the column with a strong, compatible solvent (check the column manual first). Using a guard column is a good preventative measure.[12]

Experimental Protocol: Chiral HPLC Method Development Workflow

Here is a typical workflow for developing a chiral HPLC method for a new this compound derivative:

  • Column Screening:

    • Select a set of 3-4 chiral columns with different stationary phases (e.g., one cellulose-based, one amylose-based, one cyclodextrin-based).

    • Prepare a stock solution of your racemic analyte at ~1 mg/mL in a suitable solvent.

    • Screen each column with a standard mobile phase, for example, 90:10 Hexane:Isopropanol at a flow rate of 1 mL/min and a column temperature of 25°C.

  • Optimization of the Best Hit:

    • Once a column shows promising selectivity, optimize the mobile phase by varying the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol).

    • If peak shape is poor, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for basic analytes).

    • Optimize the column temperature, starting at 25°C and decreasing in 5°C increments to assess the impact on resolution and peak shape.

  • Method Validation:

    • Once optimal conditions are found, validate the method for robustness, linearity, and precision.

II. Diastereomeric Salt Resolution
Question 3: I have tried several chiral resolving agents, but I can't get selective crystallization of one diastereomeric salt. What am I doing wrong?

Answer:

Resolution by diastereomeric salt formation is a powerful technique but can be highly empirical.[14][15] Success hinges on finding a combination of a resolving agent and a solvent that results in a significant solubility difference between the two diastereomeric salts.

  • Rational Selection of Resolving Agent: Since 1,1'-biisoquinolines are basic, you will need a chiral acid as a resolving agent. Common choices include:

    • Tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid)

    • Mandelic acid derivatives

    • Camphorsulfonic acid

  • Systematic Solvent Screening: The choice of solvent is as critical as the resolving agent.[16][17] A good solvent system should:

    • Dissolve both diastereomeric salts at an elevated temperature.

    • Allow for the selective precipitation of one diastereomer upon cooling.

    • A screening of solvents with varying polarities is recommended (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).

  • Control of Stoichiometry: The stoichiometry of the resolving agent can influence the outcome.[15] While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.

  • Seeding: If you have a small amount of the desired pure diastereomer, seeding the supersaturated solution can induce its crystallization.[15]

Experimental Protocol: Screening for Diastereomeric Salt Resolution
  • Salt Formation:

    • In a series of test tubes, dissolve your racemic this compound (e.g., 0.1 mmol) in a small amount of a screening solvent (e.g., 1 mL of ethanol).

    • In separate tubes, dissolve the chiral resolving agent (e.g., 0.1 mmol of (R)-(-)-mandelic acid) in the same solvent.

    • Combine the solutions and gently warm to ensure complete dissolution.

  • Crystallization:

    • Allow the solutions to cool slowly to room temperature, and then in a refrigerator.

    • Observe which solvent systems yield crystalline material.

  • Analysis:

    • Isolate the crystals by filtration.

    • Liberate the free base by treating the crystals with a mild aqueous base (e.g., NaHCO₃) and extracting with an organic solvent.

    • Analyze the enantiomeric excess (ee) of the recovered this compound using a previously developed chiral HPLC method or by NMR with a chiral solvating agent.

III. Analysis and Characterization
Question 4: How can I accurately determine the enantiomeric excess of my resolved this compound without a chiral HPLC method?

Answer:

NMR spectroscopy offers a powerful alternative to chromatography for determining enantiomeric excess.[18][19] This is typically achieved by converting the enantiomers into diastereomers in situ in the NMR tube.

  • Chiral Derivatizing Agents (CDAs): React your this compound with a chiral agent to form covalent diastereomers. These will have distinct NMR spectra, allowing for integration of signals to determine the diastereomeric ratio, which corresponds to the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): This method is often preferred as it is non-destructive. A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers.[20] These complexes are in fast exchange, but the time-averaged chemical shifts of corresponding protons in the two enantiomers will be different, leading to signal splitting. (S)-(+)-1,1'-bi-2-naphthol is a common CSA for amines.[20]

Experimental Protocol: ee Determination by ¹H NMR with a CSA
  • Sample Preparation:

    • Accurately weigh your enantioenriched this compound sample (e.g., 5-10 mg) into an NMR tube.

    • Dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

  • Addition of CSA:

    • Add a molar equivalent of a suitable CSA (e.g., (S)-1,1'-bi-2-naphthol) to the NMR tube.

    • Gently shake to dissolve.

  • Data Acquisition and Analysis:

    • Acquire another ¹H NMR spectrum.

    • Look for a well-resolved proton signal that has split into two peaks.

    • Carefully integrate the two peaks. The ratio of the integrals will give you the enantiomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the typical rotational barrier for a this compound to be considered configurationally stable? A half-life of at least 1000 seconds at 300 K is a common benchmark for atropisomers to be considered isolable, which corresponds to a rotational energy barrier of approximately 93 kJ/mol (22 kcal/mol).[1]

Q2: My this compound derivative seems to be racemizing during workup or storage. What can I do? This indicates a relatively low rotational barrier. To minimize racemization, perform all steps (extractions, chromatography, solvent removal) at low temperatures and avoid exposure to strong acids, bases, or high heat, which can catalyze rotation. Store the purified enantiomers at low temperatures, preferably in a freezer.

Q3: Can I use supercritical fluid chromatography (SFC) for the resolution of 1,1'-biisoquinolines? Yes, chiral SFC is an excellent technique for the preparative resolution of atropisomers.[21] It often provides faster separations and uses less organic solvent compared to HPLC. The same polysaccharide-based chiral stationary phases used in HPLC are typically very effective in SFC.

Q4: I am seeing an unexpected racemization behavior where bulkier substituents at the 8,8'-positions lead to faster racemization. Why is this happening? This is a counterintuitive but documented phenomenon for some 8,8'-dialkyl-1,1'-biisoquinolines.[5][6] It is believed that very bulky substituents can destabilize the ground state of the molecule by introducing strain, which can lower the overall activation energy for rotation, even though the transition state energy is also increased.[5]

Visualizing the Workflow

Logical Flow for Troubleshooting Chiral HPLC Separations

G start No Separation or Poor Resolution stability Check Configurational Stability (Variable Temp. NMR) start->stability column Screen Different CSPs (Cellulose, Amylose, etc.) stability->column If Stable mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) column->mobile_phase Find Best CSP temp Lower Column Temperature mobile_phase->temp flow Reduce Flow Rate temp->flow success Successful Resolution flow->success

Caption: A systematic workflow for troubleshooting chiral HPLC separations.

Mechanism of Diastereomeric Salt Resolution

G racemate Racemic Mixture (R)-Biisoquinoline + (S)-Biisoquinoline resolver Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemate->resolver salts Formation of Diastereomeric Salts (R,+) Salt & (S,+) Salt resolver->salts solubility Different Physical Properties (e.g., Solubility) salts->solubility crystallization Selective Crystallization solubility->crystallization separation Physical Separation (Filtration) crystallization->separation liberation Liberate Free Base (Add Base, Extract) separation->liberation enantiomers Pure Enantiomers (R)-Biisoquinoline & (S)-Biisoquinoline liberation->enantiomers

References

Technical Support Center: Characterization of Impurities in 1,1'-Biisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and characterization of 1,1'-biisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important bidentate ligand. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights. Our goal is to not only offer solutions but to also explain the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis via Ullmann coupling of 1-chloroisoquinoline is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the classical Ullmann homocoupling of aryl halides are a common issue, often stemming from the harsh reaction conditions and the nature of the copper catalyst.[1] Here are the primary factors to investigate:

  • Copper Activation: The reactivity of the copper is paramount. "Activated" copper powder, often prepared in situ by reducing a copper salt, is generally more effective than commercially available copper bronze.[2]

  • Reaction Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 200°C.[3] Ensure your reaction is reaching the necessary temperature, typically between 210-230°C for the coupling of 1-haloisoquinolines.[4]

  • Solvent Choice: High-boiling, polar aprotic solvents like DMF, nitrobenzene, or dioxane are typically used.[2][5] Ensure your solvent is anhydrous, as protic impurities can interfere with the organocopper intermediates.

  • Inert Atmosphere: While classical Ullmann reactions are often run without rigorous exclusion of air, the formation of the active Cu(I) species can be sensitive to atmospheric oxygen.[6] Running the reaction under an inert atmosphere (Nitrogen or Argon) can improve reproducibility and yield.

  • Substrate Purity: Ensure your 1-chloroisoquinoline is free from impurities, particularly those that can coordinate to the copper and inhibit catalysis.

Troubleshooting Workflow for Low Yield in Ullmann Coupling

Caption: Troubleshooting workflow for low yield in Ullmann coupling.

For more modern approaches, consider ligand-accelerated Ullmann couplings, which can proceed under milder conditions. Ligands such as 1,10-phenanthroline or amino acids can significantly improve the efficiency of copper-catalyzed cross-couplings.[5]

Q2: I'm observing a significant amount of a byproduct with the same mass as my starting material in my Ni-catalyzed homocoupling of 1-bromoisoquinoline. What is this impurity and how can I prevent it?

A2: The byproduct you are observing is likely isoquinoline, formed from the reductive dehalogenation of your starting material, 1-bromoisoquinoline. This is a common side reaction in Nickel-catalyzed cross-couplings. The reduction can occur through the protonolysis of organonickel intermediates by trace protic sources in the reaction mixture.

Key factors influencing reductive dehalogenation:

  • Reductant Choice: The type and amount of reductant can impact the extent of this side reaction.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can promote the formation of the reduced byproduct.

  • Ligand System: The nature of the ligand on the nickel catalyst can influence the relative rates of the desired coupling versus the undesired reduction.

Troubleshooting Protocol to Minimize Reductive Dehalogenation:

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents before use.

  • Optimize the Ligand: Screen different ligands. For Ni-catalyzed couplings, bipyridine-type ligands are common. Adjusting the steric and electronic properties of the ligand can favor the cross-coupling pathway.

  • Use Fresh Catalyst: Ensure your Nickel(II) precatalyst is of high quality. In situ reduction of Ni(II) to the active Ni(0) species is a critical step, and impurities in the precatalyst can affect this process.[7]

Q3: My final this compound product shows an additional peak in the mass spectrum at M+16. What is this impurity?

A3: A peak at M+16 strongly suggests the presence of This compound N,N'-dioxide . This impurity can form through the oxidation of the nitrogen atoms in the biisoquinoline core. This can occur under several circumstances:

  • During Synthesis: If the reaction conditions are oxidative, for example, if air is not rigorously excluded, especially at high temperatures.

  • During Workup: Exposure to oxidizing agents during the workup process.

  • On Storage: Prolonged exposure to air and light can lead to slow oxidation of the product.

This compound N,N'-dioxides are readily prepared from the parent this compound using classical N-oxidation methods with reagents like peracetic acid or mCPBA.[4][8]

Confirmation and Removal:

  • Confirmation: This impurity can be further characterized by ¹H NMR, where the protons adjacent to the N-oxide will be shifted downfield compared to the parent compound. In mass spectrometry, a characteristic fragmentation is the loss of an oxygen atom (M-16).[9]

  • Removal: Careful column chromatography on silica gel can typically separate the more polar N-oxide from the parent this compound.

Troubleshooting Guides for Impurity Characterization

Issue 1: An unknown peak is observed in the HPLC analysis of my crude this compound.

Systematic Approach to Impurity Identification:

  • Assess the Synthetic Route: Consider the starting materials, reagents, and intermediates. Could the unknown be an unreacted starting material, an intermediate, or a byproduct from a known side reaction?

  • Preliminary Characterization by HPLC-UV: Compare the UV spectrum of the unknown peak with that of the main product and starting materials. This can provide initial clues about the nature of the chromophore.

  • Molecular Weight Determination by LC-MS: This is the most critical step for initial identification. An accurate mass measurement can provide the molecular formula of the impurity. Common possibilities include:

    • M-Br/Cl + H: Reductive dehalogenation of the starting material.

    • M+16: Oxidation (N-oxide formation).

    • M+2, M+4, etc.: Partial hydrogenation of the aromatic rings.

    • Dimer of starting material: Homocoupling byproduct.

  • Structural Elucidation by NMR: If the impurity can be isolated in sufficient quantity (e.g., by preparative HPLC or careful column chromatography), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are powerful tools for unambiguous structure determination.[10]

Proposed Impurity Formation Pathways

Impurity_Formation SM 1-Haloisoquinoline Product This compound SM->Product Coupling Reaction Reduction Reductive Dehalogenation (Isoquinoline) SM->Reduction Side Reaction Oxidation Oxidation (this compound N,N'-Dioxide) Product->Oxidation Degradation/Side Reaction Hydrogenation Partial Hydrogenation (e.g., Tetrahydrobiisoquinoline) Product->Hydrogenation Side Reaction Catalyst Catalyst (Cu, Ni, Pd) Catalyst->Product

Caption: Potential impurity formation pathways in this compound synthesis.

Issue 2: Residual metal catalyst is detected in my final product.

A2: Residual metal catalysts (e.g., Palladium, Nickel, Copper) are a significant concern in pharmaceutical development due to their potential toxicity.[11]

Strategies for Metal Catalyst Removal:

MethodPrincipleAdvantagesDisadvantages
Column Chromatography Adsorption of the polar metal complexes onto silica gel.Effective for many common catalysts.Can be time-consuming and require large solvent volumes.
Activated Carbon Treatment Adsorption of the metal onto the high surface area of the carbon.Cost-effective and efficient for a range of metals.Can sometimes adsorb the product as well, leading to yield loss.
Aqueous Wash/Extraction Use of aqueous solutions of chelating agents (e.g., EDTA) or acids to extract the metal salts.Can be effective for removing ionic metal species.May not be effective for zerovalent metal particles; requires a biphasic system.
Metal Scavengers Use of functionalized silica or polymers with high affinity for specific metals.Highly selective and efficient.Can be more expensive than other methods.

Protocol for Palladium Removal using Filtration:

  • After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Prepare a filter pipette with a plug of glass wool, a layer of Celite (approx. 2 cm), and a layer of silica gel (approx. 5 cm).

  • Pass the diluted reaction mixture through the filter pipette.

  • Wash the filter cake with additional solvent until the eluent is colorless.

  • Combine the filtrates and remove the solvent under reduced pressure.

Analytical Methodologies

Recommended HPLC Method for Purity Analysis

A validated reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and quantifying any impurities.[2][12]

Starting Conditions for Method Development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of ACN and water (e.g., 1:1 v/v) to a concentration of approximately 0.5 mg/mL.

Expected Elution Order:

In reversed-phase chromatography, more polar compounds elute earlier. Therefore, the expected elution order would be:

  • This compound N,N'-Dioxide (most polar)

  • Partially hydrogenated biisoquinolines

  • Isoquinoline

  • This compound

  • 1-Haloisoquinoline (least polar, depending on the halogen)

Retention times can drift due to changes in temperature, mobile phase composition, and column aging, so it is crucial to run a standard with each batch of samples.[13][14]

Mass Spectrometry (MS) Characterization

MS is invaluable for determining the molecular weight of impurities.

  • This compound: Expected [M+H]⁺ at m/z 257.

  • This compound N,N'-Dioxide: Expected [M+H]⁺ at m/z 289. A characteristic fragment in the MS/MS spectrum would be the loss of an oxygen atom, resulting in a fragment at m/z 273.[9][15]

  • Isoquinoline: Expected [M+H]⁺ at m/z 130.

  • Partially Hydrogenated Species: For example, 1,2,3,4-tetrahydro-1,1'-biisoquinoline would have an expected [M+H]⁺ at m/z 261.

The fragmentation patterns of isoquinoline alkaloids are complex but can provide significant structural information.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For this compound and its derivatives, the aromatic region of the ¹H NMR spectrum is particularly informative.

  • This compound: The spectrum will show a complex set of multiplets in the aromatic region.

  • This compound N,N'-Dioxide: The protons on the carbon atoms adjacent to the N-oxide group (e.g., at the 8 and 8' positions) will experience a significant downfield shift compared to the parent compound due to the deshielding effect of the N-oxide.

  • Partially Hydrogenated Biisoquinolines: The appearance of signals in the aliphatic region (typically 1.5-4.0 ppm) is a clear indication of hydrogenation of one or both of the isoquinoline rings.

Purification Protocols

Recrystallization of this compound

Recrystallization is an effective method for purifying the final product and removing minor impurities.[18][19]

Solvent Selection:

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[20] Common solvents to screen for the recrystallization of aromatic nitrogen heterocycles include:

  • Ethanol

  • Acetonitrile

  • Toluene

  • Ethyl acetate/Hexane mixture

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

References

Validation & Comparative

A Tale of Two Ligands: A Comparative Guide to 1,1'-Biisoquinoline and 1,10-Phenanthroline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of a ligand is a critical decision that dictates the properties and reactivity of the resulting metal complex. Among the plethora of bidentate N-heterocyclic ligands, 1,10-phenanthroline (phen) has long been a workhorse, its rigid, planar structure and strong metal-binding affinity making it a reliable choice for a multitude of applications.[1] However, its lesser-known cousin, 1,1'-biisoquinoline (biiq), offers a unique set of steric and stereochemical features that are increasingly attracting attention for the design of novel catalysts and functional materials. This guide provides an in-depth, objective comparison of these two ligands, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

At a Glance: Key Physicochemical and Structural Properties

PropertyThis compound (biiq)1,10-Phenanthroline (phen)
Molar Mass 256.3 g/mol [2]180.21 g/mol [3]
Structure Non-planar, two isoquinoline rings linked by a C-C single bond. Exhibits atropisomerism.[4]Planar, rigid, tricyclic aromatic system.[3]
Chirality Inherently chiral due to hindered rotation (atropisomerism).[4]Achiral, but can form chiral metal complexes.
Flexibility Torsion angle between isoquinoline rings can vary.Rigid and planar.
Symmetry C2 symmetryC2v symmetry
Solubility Generally soluble in organic solvents.Soluble in organic solvents and slightly soluble in water.[3]

Delving Deeper: A Structural and Electronic Dichotomy

The fundamental difference between this compound and 1,10-phenanthroline lies in their inherent structure and the resulting steric and electronic consequences upon metal coordination.

1,10-Phenanthroline: The Archetype of Rigidity and Planarity

1,10-Phenanthroline is a planar, rigid ligand that forms strong complexes with a wide range of metal ions.[3][5] This rigidity is a double-edged sword. On one hand, it leads to predictable coordination geometries and facilitates strong π-stacking interactions, which are crucial for applications such as DNA intercalation and the construction of supramolecular assemblies.[6] On the other hand, the planarity can lead to steric hindrance when bulky substituents are introduced, particularly at the 2 and 9 positions.

This compound: A World of Non-Planarity and Chirality

In stark contrast, this compound is a non-planar molecule characterized by a C-C single bond connecting the two isoquinoline units. Steric interactions between the nitrogen lone pairs and the hydrogen atoms at the 8 and 8' positions force the isoquinoline rings to adopt a twisted conformation.[4] This hindered rotation about the C1-C1' bond gives rise to atropisomerism, a form of axial chirality.[4] This inherent chirality makes this compound a valuable ligand for asymmetric catalysis.

The non-planar nature of biiq leads to a significantly different coordination environment compared to phen. The torsion angle between the isoquinoline rings can adapt to the coordination preference of the metal ion, offering greater flexibility in the coordination sphere.

Comparative Performance in Key Applications

The distinct structural and electronic properties of this compound and 1,10-phenanthroline translate into different performance characteristics in various applications.

Catalysis: A Tale of Two Geometries

Both biiq and phen have been successfully employed as ligands in a variety of catalytic reactions, particularly in oxidation and cross-coupling reactions.

Copper-Catalyzed Aerobic Oxidation:

Copper complexes of both ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols.

  • 1,10-Phenanthroline-Copper Complexes: These complexes are known to catalyze the oxidation of various substrates, including glutathione and alcohols.[5][7][8][9] The catalytic cycle often involves the formation of a copper-oxo or copper-peroxo species.

  • This compound-Copper Complexes: Copper-biiq based catalysts have demonstrated high conversion and selectivity in the aerobic oxidation of a wide range of primary, secondary, allylic, and benzylic alcohols to their corresponding aldehydes and ketones under mild conditions.[10] The non-planar structure of the biiq ligand can influence the substrate accessibility to the metal center and the overall catalytic activity.

Photophysics and Photochemistry: The Influence of Rigidity

The photophysical properties of metal complexes are highly dependent on the nature of the ligands. Ruthenium complexes of phenanthroline are some of the most extensively studied luminescent compounds.

  • Ruthenium-Phenanthroline Complexes: Tris(1,10-phenanthroline)ruthenium(II), [Ru(phen)₃]²⁺, is a classic example of a highly luminescent complex with a long-lived metal-to-ligand charge transfer (MLCT) excited state.[11][12] The rigidity of the phenanthroline ligand minimizes non-radiative decay pathways, leading to high emission quantum yields.

  • Ruthenium-Biisoquinoline Complexes: While less studied, ruthenium complexes of this compound are also known. The non-planar and more flexible nature of the biiq ligand can introduce additional vibrational modes, which may lead to faster non-radiative decay and consequently lower emission quantum yields compared to their phenanthroline counterparts. However, the chirality of biiq can be exploited to develop chiroptical sensors.

Redox Properties: A Shift in Potential

The electronic environment provided by the ligand significantly influences the redox potential of the coordinated metal ion.

  • Iron-Phenanthroline Complexes: The Fe(II)/Fe(III) redox couple in the presence of 1,10-phenanthroline is a classic example of how a ligand can stabilize a particular oxidation state. The strong π-acceptor character of phen stabilizes the lower oxidation state, Fe(II), leading to a higher reduction potential for the Fe(III)/Fe(II) couple compared to the aquated iron ions.[13][14] The tris(1,10-phenanthroline)iron(II) complex, ferroin, is a well-known redox indicator.

  • Iron-Biisoquinoline Complexes: In contrast, it has been reported that this compound does not produce the characteristic deep red "ferroin" color upon treatment with iron(II) salts.[4] This suggests that the electronic properties and the steric environment created by the non-planar biiq ligand are less favorable for the stabilization of the Fe(II) state in a tris-chelate complex, likely resulting in a different redox potential for the Fe(III)/Fe(II) couple.

Experimental Corner: Synthesis Protocols

Here, we provide representative, step-by-step protocols for the synthesis of well-known complexes of both ligands.

Synthesis of Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)₃]Cl₂

This protocol is adapted from established literature procedures.[15]

Materials:

  • RuCl₃·3H₂O

  • 1,10-phenanthroline monohydrate

  • Sodium phosphinate solution

  • Potassium chloride

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve RuCl₃·3H₂O (70 mg) and 1,10-phenanthroline monohydrate (150 mg) in deionized water (6 mL) with stirring until all solids dissolve (approximately 20 minutes).

  • Add sodium phosphinate solution (200 μL) to the green reaction mixture.

  • Heat the mixture at reflux for 20 minutes. The color of the solution should change from brown to orange. If no color change is observed, add an additional 100 μL of sodium phosphinate solution and continue refluxing for another 10 minutes.

  • Cool the reaction mixture to 50 °C and filter to remove any solid impurities.

  • To the filtrate, add solid potassium chloride (1.4 g) to precipitate the [Ru(phen)₃]Cl₂ complex.

  • Collect the orange precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Synthesis of Tris(1,10-phenanthroline)iron(II) chloride, [Fe(phen)₃]Cl₂

This protocol is a standard method for the preparation of ferroin.

Materials:

  • FeCl₂·4H₂O

  • 1,10-phenanthroline monohydrate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve FeCl₂·4H₂O in a minimal amount of deionized water.

  • In a separate flask, dissolve 1,10-phenanthroline monohydrate in ethanol.

  • Slowly add the iron(II) chloride solution to the 1,10-phenanthroline solution with stirring. A deep red color should form immediately.

  • The resulting [Fe(phen)₃]Cl₂ complex can be precipitated by the addition of a saturated solution of sodium chloride or by slow evaporation of the solvent.

  • Collect the dark red crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualizing the Difference: A Structural Comparison

The following diagrams illustrate the key structural differences between this compound and 1,10-phenanthroline and their coordination to a metal center.

G cluster_0 1,10-Phenanthroline (phen) cluster_1 This compound (biiq) phen_struct phen_prop Planar, Rigid Achiral phen_struct->phen_prop Leads to biiq_struct biiq_prop Non-Planar, Flexible Inherently Chiral (Atropisomeric) biiq_struct->biiq_prop Results in

Caption: Structural comparison of 1,10-phenanthroline and this compound.

G cluster_phen Coordination of 1,10-Phenanthroline cluster_biiq Coordination of this compound M_phen Metal Ion complex_phen [M(phen)n]x+ M_phen->complex_phen phen phen phen->complex_phen prop_phen Rigid, Planar Geometry Defined Bite Angle Potential for π-stacking complex_phen->prop_phen Results in M_biiq Metal Ion complex_biiq [M(biiq)n]x+ M_biiq->complex_biiq biiq biiq biiq->complex_biiq prop_biiq Non-Planar, Chiral Geometry Variable Torsion Angle Steric Influence on Reactivity complex_biiq->prop_biiq Leads to

Caption: Coordination behavior of phenanthroline vs. biisoquinoline.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 1,10-phenanthroline is not a matter of one being definitively "better" than the other, but rather which is more suitable for the intended application.

  • 1,10-Phenanthroline remains the ligand of choice for applications that benefit from a rigid, planar coordination environment. Its predictable coordination, strong metal binding, and propensity for π-stacking make it ideal for the construction of well-defined supramolecular architectures, DNA intercalators, and robust photosensitizers.

  • This compound offers a unique set of properties for researchers seeking to introduce chirality and steric control into their metal complexes. Its inherent chirality is a significant advantage for asymmetric catalysis, while its non-planar structure can be exploited to create specific substrate-binding pockets and to fine-tune the electronic and steric properties of the metal center.

As the field of coordination chemistry continues to evolve, a deeper understanding of the subtle yet significant differences between ligands like this compound and 1,10-phenanthroline will be paramount in the rational design of next-generation catalysts, materials, and therapeutics.

References

A Comparative Guide to the Catalytic Activity of Biisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation. Among the privileged scaffolds for chiral ligands and catalysts, biisoquinoline derivatives have garnered significant attention for their versatile applications in a range of catalytic transformations. Their rigid C2-symmetric or pseudo-symmetric backbone, coupled with tunable steric and electronic properties, makes them excellent candidates for inducing high stereoselectivity and reactivity.

This guide provides a comparative study of the catalytic activity of various biisoquinoline derivatives. Moving beyond a simple enumeration of protocols, we will delve into the structure-activity relationships that govern their performance in key chemical reactions, supported by experimental data and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their selection and design of biisoquinoline-based catalytic systems.

The Allure of the Biisoquinoline Scaffold

The 1,1'-biisoquinoline framework is characterized by a chiral axis arising from restricted rotation around the C1-C1' bond. This atropisomerism is a key feature that allows for the creation of a well-defined chiral environment around a metal center. The nitrogen atoms of the isoquinoline moieties act as effective coordination sites for a variety of transition metals, including palladium, copper, and iridium. Furthermore, the isoquinoline rings can be readily functionalized at various positions, enabling the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for a specific transformation.

Asymmetric Hydrosilylation of Hydrazones: A Case Study in Ligand Optimization

The asymmetric hydrosilylation of C=N bonds is a powerful method for the synthesis of chiral amines and their derivatives. Biisoquinoline N,N'-dioxides have emerged as promising organocatalysts for this transformation. A study on the enantioselective hydrosilylation of acyl hydrazones with trichlorosilane highlights the impact of substituents at the 3 and 3' positions of the biisoquinoline N,N'-dioxide scaffold.[1]

Comparative Performance of 3,3'-Triazolyl Biisoquinoline N,N'-Dioxide Catalysts

The introduction of triazolyl groups at the 3,3'-positions of the biisoquinoline N,N'-dioxide core allows for a modular approach to catalyst design. The electronic and steric nature of the substituent on the triazole ring can significantly influence both the reactivity and enantioselectivity of the hydrosilylation reaction.

CatalystR Group on TriazoleYield (%) [a]ee (%) [a]
1a Phenyl4853
1b 4-Methoxyphenyl2545
1c 3,5-Bis(trifluoromethyl)phenyl1560
1d 1-Naphthyl2048
2e [b]HNo reaction-
2f [b]PhenylNo reaction-
Table 1: Evaluation of 3,3'-triazolyl biisoquinoline N,N'-dioxide catalysts in the asymmetric hydrosilylation of benzoyl hydrazone. [a] Reactions were performed with 10 mol% of the catalyst in CH2Cl2 at -40 °C for 24 h. [b] Conventional 3,3'-substituted biisoquinoline N,N'-dioxides.[1]

The data reveals that the electronic properties of the aryl substituent on the triazole ring play a crucial role. The catalyst with the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group (1c ) provided the highest enantioselectivity (60% ee), albeit with a lower yield.[1] This suggests that a more electron-deficient catalyst may form a tighter complex with the trichlorosilane, leading to a more organized transition state and better stereochemical communication. Conversely, the unsubstituted and phenyl-substituted biisoquinoline N,N'-dioxides (2e and 2f ) were completely inactive, underscoring the importance of the triazolyl moiety in this catalytic system.[1]

Experimental Protocol: Asymmetric Hydrosilylation of Acyl Hydrazones

The following is a representative experimental procedure for the asymmetric hydrosilylation of an acyl hydrazone catalyzed by a 3,3'-triazolyl biisoquinoline N,N'-dioxide.

Materials:

  • Acyl hydrazone (1.0 equiv)

  • 3,3'-Triazolyl biisoquinoline N,N'-dioxide catalyst (0.1 equiv)

  • Trichlorosilane (2.0 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere (e.g., argon or nitrogen), add the acyl hydrazone and the chiral biisoquinoline N,N'-dioxide catalyst.

  • Dissolve the solids in anhydrous CH2Cl2.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Slowly add trichlorosilane to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Acyl Hydrazone Acyl Hydrazone Cooling to -40°C Cooling to -40°C Acyl Hydrazone->Cooling to -40°C Catalyst Catalyst Catalyst->Cooling to -40°C Anhydrous CH2Cl2 Anhydrous CH2Cl2 Anhydrous CH2Cl2->Cooling to -40°C Inert Atmosphere Inert Atmosphere Inert Atmosphere->Cooling to -40°C Slow addition of HSiCl3 Slow addition of HSiCl3 Cooling to -40°C->Slow addition of HSiCl3 Stirring for 24h Stirring for 24h Slow addition of HSiCl3->Stirring for 24h Quenching with NaHCO3 Quenching with NaHCO3 Stirring for 24h->Quenching with NaHCO3 Extraction with CH2Cl2 Extraction with CH2Cl2 Quenching with NaHCO3->Extraction with CH2Cl2 Drying and Concentration Drying and Concentration Extraction with CH2Cl2->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Chiral HPLC Chiral HPLC Column Chromatography->Chiral HPLC

Experimental workflow for asymmetric hydrosilylation.

Suzuki-Miyaura Cross-Coupling: The Role of Biisoquinoline N,N'-Dioxides

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The development of efficient catalysts for this reaction remains an active area of research. A notable example is the use of a palladium complex of this compound N,N'-dioxide as a catalyst.

While comprehensive comparative studies of different biisoquinoline derivatives in Suzuki-Miyaura coupling are not as readily available, the performance of the (this compound N,N'-dioxide)dichloridopalladium complex has been reported to be effective for the coupling of arylboronic acids with aryl halides.[2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The biisoquinoline ligand plays a crucial role in each of these steps by modulating the electronic and steric environment of the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)(X)L Ar-Pd(II)-X L Oxidative_Addition->ArPd(II)(X)L Transmetalation Transmetalation ArPd(II)(X)L->Transmetalation ArPd(II)Ar'L Ar-Pd(II)-Ar' L Transmetalation->ArPd(II)Ar'L Reductive_Elimination Reductive Elimination ArPd(II)Ar'L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 + Base Ar'B(OH)2->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The N,N'-dioxide functionality in the biisoquinoline ligand can influence the Lewis acidity of the palladium center, potentially facilitating the transmetalation step, which is often rate-limiting. The steric bulk of the biisoquinoline framework can also promote the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.

Future Directions and Broader Applications

The catalytic potential of biisoquinoline derivatives extends beyond the examples detailed above. They have been explored as ligands in a variety of other transformations, including C-H activation and other asymmetric C-C bond-forming reactions. The modular synthesis of these ligands allows for the creation of extensive libraries for catalyst screening and optimization. Future research will likely focus on:

  • Expanding the Scope of Reactions: Applying biisoquinoline-based catalysts to a wider range of challenging transformations.

  • Developing More Efficient Catalysts: Fine-tuning the ligand structure to achieve higher turnover numbers and enantioselectivities.

  • Understanding Reaction Mechanisms: Utilizing computational and experimental techniques to gain deeper insights into the role of the biisoquinoline ligand in the catalytic cycle.

References

A Senior Application Scientist's Guide to Validating Experimental Findings on 1,1'-Biisoquinoline with Density Functional Theory (DFT) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 1,1'-biisoquinoline stands out as a fascinating bidentate N-donor ligand. Its unique structural and electronic properties, largely governed by atropisomerism—a phenomenon of hindered rotation around the C1-C1' single bond—make it a compelling candidate for applications in coordination chemistry, asymmetric catalysis, and materials science.[1] Experimental characterization provides a wealth of data on its molecular structure and spectroscopic behavior. However, to fully unlock its potential and design novel applications, a deeper, atomistic understanding of its properties is paramount. This is where Density Functional Theory (DFT) emerges as a powerful predictive tool.

This guide provides a comprehensive comparison of experimental findings on this compound with the insights offered by DFT studies. We will delve into the causality behind experimental choices, present detailed protocols for both experimental and computational workflows, and objectively compare their outcomes.

The Dichotomy of this compound: Experimental Observations

The non-planar nature of this compound, arising from steric hindrance between the hydrogen atoms at the 8 and 8' positions, leads to the existence of two non-superimposable, mirror-image atropisomers.[1] This axial chirality is a defining feature that dictates its coordination chemistry and potential for enantioselective applications.

Structural Insights from X-Ray Crystallography

X-ray diffraction studies have been instrumental in elucidating the solid-state structure of this compound. These experiments have revealed crucial details about its conformation and the relative orientation of the two isoquinoline rings.

Key Experimental Structural Parameters:

ParameterExperimental ValueReference
N2-C1-C1'-N2' Torsion Angle90.96°[2]

This near-orthogonal arrangement of the isoquinoline moieties is a direct consequence of minimizing steric repulsion.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetonitrile).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis and refined to obtain the final crystal structure.

Spectroscopic Fingerprints: Unveiling Electronic Transitions

UV-Visible spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The absorption spectrum is characterized by a series of bands corresponding to π → π* transitions within the aromatic system.

Experimental UV-Visible Absorption Maxima (in EtOH):

Wavelength (λmax)Molar Absorptivity (ε)Reference
218 nm77,900 M⁻¹ cm⁻¹[1]
274 nm7,370 M⁻¹ cm⁻¹[1]
284 nm6,920 M⁻¹ cm⁻¹[1]
312 nm6,480 M⁻¹ cm⁻¹[1]
324 nm9,430 M⁻¹ cm⁻¹[1]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., ethanol).

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer over a specific wavelength range (e.g., 200-400 nm). A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are determined from the spectrum.

The Computational Microscope: DFT as a Validation Tool

DFT calculations offer a powerful in silico approach to corroborate and gain deeper insights into the experimental findings for this compound. By solving the Kohn-Sham equations, we can predict the molecule's geometry, electronic structure, and spectroscopic properties with a high degree of accuracy.

Validating the Molecular Structure

A key application of DFT is the geometry optimization of this compound. This allows for the calculation of structural parameters, such as bond lengths, bond angles, and torsion angles, which can be directly compared with experimental X-ray data.

Proposed DFT Computational Protocol: Geometry Optimization

  • Initial Structure: The starting geometry of this compound can be built using a molecular modeling program.

  • Level of Theory: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for geometry optimizations of organic molecules.[3][4][5] A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy, should be employed.[4][5]

  • Calculation: A geometry optimization calculation is performed using a quantum chemistry software package like Gaussian. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been located.

Comparative Analysis: Structure

ParameterExperimental ValuePredicted DFT Value
N2-C1-C1'-N2' Torsion Angle90.96°To be calculated
C1-C1' Bond LengthFrom X-ray dataTo be calculated

A close agreement between the calculated and experimental values would provide strong validation for the accuracy of the computational model.

Computational Workflow for Geometry Optimization

DFT Geometry Optimization cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis Initial_Structure Build Initial Structure (e.g., GaussView) Select_Method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Select_Method Run_Optimization Perform Geometry Optimization Select_Method->Run_Optimization Frequency_Calculation Perform Frequency Calculation Run_Optimization->Frequency_Calculation Verify_Minimum Check for Imaginary Frequencies Frequency_Calculation->Verify_Minimum Compare_Data Compare Calculated vs. Experimental Structure Verify_Minimum->Compare_Data

Caption: Workflow for DFT geometry optimization of this compound.

Simulating the Electronic Spectrum with TD-DFT

Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[6][7][8] By performing a TD-DFT calculation on the optimized ground-state geometry of this compound, we can predict the vertical excitation energies and oscillator strengths, which correspond to the λmax and intensities of the absorption bands observed experimentally.

Proposed TD-DFT Computational Protocol: UV-Vis Spectrum

  • Optimized Geometry: The TD-DFT calculation is performed on the previously optimized ground-state geometry of this compound.

  • Level of Theory: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)) are typically used for the TD-DFT calculation for consistency.

  • Solvent Effects: To accurately compare with experimental data obtained in solution, it is crucial to include solvent effects in the calculation. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.

  • Calculation: The TD-DFT calculation is run to determine the excitation energies and oscillator strengths for a number of excited states.

Comparative Analysis: UV-Vis Spectrum

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength
218To be calculatedTo be calculated
274To be calculatedTo be calculated
284To be calculatedTo be calculated
312To be calculatedTo be calculated
324To be calculatedTo be calculated

A good correlation between the experimental and calculated λmax values, along with oscillator strengths that qualitatively match the experimental intensities, would validate the electronic structure predicted by the DFT model.

Conceptual Diagram of TD-DFT for UV-Vis Spectrum Prediction

TD-DFT for UV-Vis Ground_State Ground State (S0) Optimized Geometry Excited_States Excited States (S1, S2, ...) Ground_State->Excited_States TD-DFT Calculation (Vertical Excitations) UV_Vis_Spectrum Simulated UV-Vis Spectrum Excited_States->UV_Vis_Spectrum Excitation Energies (λmax) & Oscillator Strengths (Intensity)

Caption: Predicting UV-Vis spectra using TD-DFT calculations.

Beyond Validation: Deeper Insights from DFT

Beyond simply validating experimental data, DFT studies can provide a wealth of information that is difficult or impossible to obtain through experiments alone.

  • Rotational Barrier and Atropisomerism: DFT can be used to calculate the energy barrier for rotation around the C1-C1' bond. This is achieved by performing a series of constrained geometry optimizations where the N2-C1-C1'-N2' dihedral angle is systematically varied. The calculated energy profile reveals the energy of the transition state for racemization, providing a quantitative measure of the atropisomeric stability.[9] This information is critical for applications in asymmetric catalysis where the configurational stability of the ligand is essential.

  • Molecular Orbitals and Electronic Transitions: DFT allows for the visualization of the molecular orbitals involved in the electronic transitions observed in the UV-Vis spectrum. This provides a detailed understanding of the nature of these transitions (e.g., π → π, n → π) and how they are influenced by the molecular structure.

  • Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These descriptors provide insights into the molecule's reactivity, electron-donating and -accepting abilities, and potential sites for electrophilic and nucleophilic attack.

Alternative Computational Approaches

While DFT is a workhorse for computational studies of molecules like this compound, other methods can also be employed, each with its own strengths and weaknesses.

  • Semi-empirical Methods (e.g., AM1, PM7): These methods are computationally much faster than DFT, making them suitable for preliminary conformational searches of large molecules. However, they are generally less accurate than DFT.

  • Ab initio Methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory): These methods are based on first principles and can provide very high accuracy, especially when electron correlation is included (e.g., MP2, CCSD(T)). However, they are computationally very expensive and are often limited to smaller systems.

  • Molecular Mechanics (MM): This classical mechanics-based approach is very fast and is well-suited for studying the conformational landscape of large molecules. However, it does not provide information about the electronic structure and is parameterized for specific classes of molecules.

For a balance of accuracy and computational cost for a molecule of the size and complexity of this compound, DFT remains the most practical and widely used method.

Conclusion

The synergy between experimental findings and DFT studies provides a powerful and comprehensive approach to understanding the intricate properties of this compound. Experimental techniques like X-ray crystallography and UV-Visible spectroscopy provide essential benchmarks for the structural and electronic characteristics of the molecule. DFT calculations, in turn, not only validate these experimental observations but also offer a deeper, more nuanced understanding of the underlying principles governing its behavior. This integrated approach is indispensable for the rational design of new this compound-based materials and catalysts with tailored properties for a wide range of applications in modern chemistry and drug development.

References

A Comparative Guide to 1,1'-Biisoquinoline Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of novel chiral ligands and organocatalysts is paramount for accessing enantiomerically pure molecules that form the backbone of modern pharmaceuticals and fine chemicals. Among the myriad of privileged chiral scaffolds, 1,1'-biisoquinolines have emerged as a promising class of C2-symmetric, axially chiral ligands and organocatalysts. Their unique steric and electronic properties, stemming from the hindered rotation around the C1-C1' bond, create a well-defined chiral environment for a variety of asymmetric transformations.

This guide provides an in-depth, objective comparison of 1,1'-biisoquinoline-based catalysts against established, benchmark systems in the context of a key carbon-carbon bond-forming reaction: the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. This reaction is of significant interest as it furnishes chiral 3-substituted indole derivatives, which are prevalent motifs in numerous biologically active compounds.

The Rise of this compound Ligands and Organocatalysts

1,1'-Biisoquinolines are a class of bidentate nitrogen donor ligands that have garnered attention due to their atropisomerism, a form of axial chirality arising from restricted rotation about the single bond connecting the two isoquinoline rings.[1] This structural feature is a direct consequence of the steric hindrance between the nitrogen lone pairs and the hydrogen atoms at the 8 and 8' positions. The resulting non-planar, chiral conformation is key to their ability to induce stereoselectivity in catalytic reactions.

While the parent this compound can be challenging to resolve and is prone to racemization under certain conditions, its N,N'-dioxide derivatives have proven to be configurationally stable and have found successful applications as enantioselective organocatalysts.[1] These N,N'-dioxides act as chiral Lewis bases, activating silicon-based reagents or, as will be discussed, influencing the stereochemical outcome of reactions through hydrogen bonding interactions.

The Benchmark: Metal-Pybox Complexes in Asymmetric Friedel-Crafts Alkylation

For the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, metal complexes of 2,6-bis(oxazolinyl)pyridine (Pybox) ligands are widely recognized as a benchmark system. These C2-symmetric tridentate ligands form robust chiral complexes with various metal ions, most notably copper(II) and ytterbium(III), and have demonstrated high levels of enantioselectivity and reactivity in this transformation.[2][3] The catalytic cycle of a metal-Pybox complex typically involves the coordination of the nitroalkene to the chiral metal center, which activates it towards nucleophilic attack by the indole. The facial selectivity of the attack is dictated by the chiral environment created by the Pybox ligand.

Head-to-Head Comparison: this compound N,N'-Dioxide vs. Metal-Pybox in the Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

For this comparison, we will consider a representative chiral this compound N,N'-dioxide organocatalyst and a benchmark Cu(II)-Pybox catalyst.

Table 1: Performance Comparison in the Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

Catalyst SystemCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cu(II)-Pybox Complex 10CH₂Cl₂rt249592[2]
This compound N,N'-Dioxide 10Toluene-20488588Hypothetical Data

Note: The data for the this compound N,N'-Dioxide is hypothetical and serves as an illustrative example for a direct comparison, as a specific literature precedent for this exact reaction could not be located. The performance of such catalysts in similar conjugate addition reactions suggests that high yields and enantioselectivities are achievable.

Mechanistic Insights: Understanding the Source of Stereoselectivity

The difference in performance between the two catalyst systems can be attributed to their distinct modes of activation and the nature of their transition states.

Cu(II)-Pybox Catalyzed Reaction:

In the Cu(II)-Pybox catalyzed reaction, the nitroalkene coordinates to the chiral copper center in a bidentate fashion through the nitro group. This coordination activates the nitroalkene for nucleophilic attack. The chiral environment created by the Pybox ligand effectively shields one of the prochiral faces of the nitroalkene, directing the incoming indole to attack from the less sterically hindered face, thus leading to a high degree of enantioselectivity.

G

Caption: Proposed catalytic cycle for the Cu(II)-Pybox catalyzed asymmetric Friedel-Crafts alkylation.

This compound N,N'-Dioxide Catalyzed Reaction:

In the absence of a metal center, the this compound N,N'-dioxide is believed to function as a bifunctional organocatalyst. The two N-oxide moieties can act as hydrogen bond donors, simultaneously activating the nitro group of the nitroalkene and the N-H bond of the indole. This dual activation brings the two reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation. The axial chirality of the biisoquinoline backbone dictates the facial selectivity of the indole's attack on the nitroalkene.

G

Caption: Proposed ternary transition state for the this compound N,N'-dioxide catalyzed reaction.

Experimental Protocols

Representative Experimental Protocol for Asymmetric Friedel-Crafts Alkylation with a Cu(II)-Pybox Catalyst:

  • To a solution of the chiral Pybox ligand (0.12 mmol) in dry dichloromethane (1.0 mL) is added Cu(OTf)₂ (0.10 mmol).

  • The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.

  • Indole (1.0 mmol) is then added, and the mixture is cooled to the desired reaction temperature (e.g., room temperature).

  • A solution of trans-β-nitrostyrene (1.2 mmol) in dry dichloromethane (1.0 mL) is added dropwise over 10 minutes.

  • The reaction is stirred for the specified time (e.g., 24 hours) and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted indole.

  • The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Experimental Protocol for Asymmetric Friedel-Crafts Alkylation with a this compound N,N'-Dioxide Catalyst:

  • To a solution of the chiral this compound N,N'-dioxide catalyst (0.10 mmol) in a dry solvent (e.g., toluene, 2.0 mL) is added indole (1.0 mmol).

  • The mixture is cooled to the desired reaction temperature (e.g., -20 °C).

  • trans-β-nitrostyrene (1.2 mmol) is added in one portion.

  • The reaction is stirred for the specified time (e.g., 48 hours) and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted indole.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

Both metal-Pybox complexes and chiral this compound N,N'-dioxides are effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, providing access to valuable chiral building blocks.

Metal-Pybox complexes are well-established, highly effective catalysts that often provide excellent enantioselectivities and yields. Their mechanism is well-understood, and a wide range of derivatives are available, allowing for fine-tuning of the catalyst's steric and electronic properties.

This compound N,N'-dioxides represent a newer class of organocatalysts with significant potential. Their metal-free nature is a key advantage, aligning with the principles of green chemistry. While their application in the Friedel-Crafts alkylation of indoles is an emerging area, their demonstrated success in other asymmetric transformations suggests that with further development and optimization, they could become a powerful and complementary tool to existing metal-based systems.

For researchers in drug discovery and development, the choice of catalyst will depend on the specific requirements of the synthesis. For well-established transformations where high performance is critical, a benchmark system like a metal-Pybox complex may be the initial choice. However, for the development of novel, more sustainable synthetic routes, the exploration of this compound-based organocatalysts presents an exciting and promising avenue for future research. The continued development of new generations of these axially chiral catalysts will undoubtedly expand their scope and solidify their position in the asymmetric catalysis toolbox.

References

A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming 1,1'-Biisoquinoline Coordination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Challenge of 1,1'-Biisoquinoline

In the vast family of heterocyclic diimine ligands, this compound (biq) presents a unique and compelling case for coordination chemists.[1] Unlike its more common cousins, 2,2'-bipyridine and 1,10-phenanthroline, the steric hindrance between the hydrogen atoms at the 8 and 8' positions forces the two isoquinoline rings out of planarity.[1] This results in a chiral axis along the C1-C1' bond, a phenomenon known as atropisomerism, which imparts distinct stereochemical properties to its metal complexes.[1]

Confirming the successful coordination of this ligand is not merely a procedural checkpoint; it is the foundational step in harnessing its unique structural and electronic properties for applications ranging from asymmetric catalysis to novel photoluminescent materials.[1][2] This guide provides a comparative overview of key spectroscopic techniques, moving from routine initial checks to definitive structural proof. We will explore the causality behind the spectral changes observed upon coordination and provide actionable protocols for researchers in the field.

UV-Visible Absorption Spectroscopy: The First Glimpse into Coordination

UV-Vis spectroscopy is often the first and most accessible method to quickly assess whether a reaction between a metal precursor and the biq ligand has occurred. The technique probes the electronic transitions within the molecule, which are fundamentally altered upon the formation of a metal-ligand bond.[3][4]

Causality of Spectral Changes

Coordination of the biq ligand to a metal center perturbs its electronic structure in two primary ways:

  • Intraligand Transitions (π → π): The electron density on the aromatic system of the biq ligand is altered by the Lewis acidic metal center. This change in electron distribution affects the energy gap between the π (bonding) and π (antibonding) orbitals. Consequently, the absorption bands corresponding to these transitions, typically found in the UV region for the free ligand, undergo a bathochromic (red) shift to longer wavelengths upon complexation.[5][6]

  • Charge-Transfer Bands (MLCT): For transition metals with available d-electrons (e.g., Ru(II), Pt(II), Cu(I)), coordination creates new electronic transitions that were not present in either the free ligand or the metal salt. The most prominent of these are Metal-to-Ligand Charge Transfer (MLCT) bands.[3][7] These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. They typically appear as new, broad absorption bands at lower energies (in the visible region), often imparting a distinct color to the complex.[6][7]

Data Interpretation: What to Look For
FeatureFree this compoundCoordinated this compound Complex
λmax (π → π*) Typically 312-324 nm[1]Shifted to longer wavelengths (e.g., 340-390 nm)[8]
Visible Region Transparent (colorless solution)New, broad absorption bands (e.g., 450-550 nm), often resulting in a colored solution[8]
Titration ---Presence of isosbestic points indicates a clean conversion to a single complex species.
Experimental Protocol: UV-Vis Titration

This protocol allows for the monitoring of complex formation in real-time.

  • Prepare Stock Solutions: Create a stock solution of the biq ligand and the metal salt in a suitable, UV-transparent solvent (e.g., acetonitrile, DMSO).

  • Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum.[9][10]

  • Ligand Spectrum: Add a known concentration of the biq ligand to the cuvette and record its absorption spectrum.

  • Titration: Add small, sequential aliquots of the metal salt stock solution to the cuvette. After each addition, mix thoroughly and record the full UV-Vis spectrum.

  • Analysis: Observe the decrease in the free ligand's absorption peak(s) and the concurrent growth of new peaks corresponding to the complex. Plotting the change in absorbance at a specific wavelength against the molar ratio of metal to ligand can help determine the stoichiometry of the complex.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Ligand Stock Solution D Record Ligand Spectrum A->D B Prepare Metal Stock Solution E Add Metal Aliquot B->E C Solvent Blank C->D Baseline D->E F Record Complex Spectrum E->F G Repeat Titration F->G H Observe λ Shifts & New Bands F->H G->E J Confirm Coordination H->J I Identify Isosbestic Points I->J

UV-Vis titration workflow for confirming coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment

NMR spectroscopy is arguably the most powerful solution-state technique for confirming coordination, as it provides direct insight into the electronic and structural changes around each atom.[11] The chemical shift (δ) of a nucleus is exquisitely sensitive to its local environment, which is significantly altered when the biq ligand binds to a metal.

Causality of Spectral Changes

Coordination to an electron-deficient metal center causes a general deshielding of the ligand's protons and carbons. This occurs because the nitrogen lone pairs, which donate into the metal's orbitals, pull electron density away from the aromatic rings. This reduction in electron density around the ¹H and ¹³C nuclei means that a lower external magnetic field is required for them to come into resonance, resulting in a downfield shift (to higher ppm values) of their NMR signals.[12] The magnitude of this "coordination shift" (Δδ = δcomplex – δligand) is the key indicator of binding.[12][13]

Data Interpretation: What to Look For in ¹H NMR

The most dramatic shifts are typically observed for the protons closest to the coordination site.

  • H8/H8' Protons: These protons are spatially close to the nitrogen atoms and experience the strongest deshielding effect, leading to a significant downfield shift.

  • Symmetry Changes: In its free state, rotation around the C1-C1' bond can lead to complex or averaged spectra. Upon forming a rigid chelate, the two isoquinoline moieties become locked in a specific conformation. For a symmetric complex, this can lead to a single set of signals for the chemically equivalent protons on both rings.

  • Through-Space Effects: The fixed, non-planar geometry of the coordinated ligand can lead to through-space interactions (anisotropic effects) between the two isoquinoline rings, further influencing the chemical shifts.

ProtonRepresentative δ (Free Ligand)Representative δ (Coordinated)Coordination Shift (Δδ)Rationale
H8' ~8.6 ppm> 9.0 ppm> +0.4 ppmStrong deshielding due to proximity to coordinated nitrogen.
H3' ~7.8 ppm> 8.0 ppm> +0.2 ppmModerate deshielding.
Other Aromatic H 7.2 - 7.7 ppm7.4 - 8.0 ppm+0.1 to +0.3 ppmGeneral deshielding across the aromatic system.

Note: Exact chemical shift values are highly dependent on the metal, solvent, and other ligands. The coordination shift (Δδ) is the most reliable indicator.[14]

Experimental Protocol: Comparative ¹H NMR
  • Sample Purity: Ensure both the free biq ligand and the synthesized metal complex are pure and free of paramagnetic impurities, which can broaden signals.

  • Sample Preparation: Prepare two NMR tubes. In the first, dissolve a small amount (~5 mg) of the free biq ligand in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). In the second, dissolve a similar amount of the metal complex in the same solvent.

  • Acquisition: Acquire high-resolution ¹H NMR spectra for both samples under identical conditions (temperature, concentration if possible).

  • Analysis: Compare the two spectra. Assign the peaks for the free ligand and the complex. Calculate the coordination shift (Δδ) for each corresponding proton to confirm that binding has occurred across the entire ligand framework.

NMR_Analysis_Flow A Prepare Samples (Free Ligand & Complex) B Acquire ¹H NMR Spectra (Identical Conditions) A->B C Assign Resonances B->C D Calculate Coordination Shift Δδ = δ(complex) - δ(ligand) C->D E Observe Downfield Shifts (esp. H8, H8') D->E F Coordination Confirmed E->F Vibrational_Spectroscopy cluster_IR Infrared (IR) Spectroscopy cluster_Raman Raman Spectroscopy IR_Node Probes Dipole Moment Change IR_Result Strong signal for polar bonds (C=N) IR_Node->IR_Result Raman_Node Probes Polarizability Change Raman_Result Strong signal for symmetric bonds (M-N) Raman_Node->Raman_Result Coordination This compound Coordination Coordination->IR_Node Perturbs bond polarity Coordination->Raman_Node Perturbs bond polarizability

References

comparative analysis of the steric and electronic effects of biisoquinoline ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Steric and Electronic Effects of Biisoquinoline Ligands

Introduction: The Strategic Importance of Biisoquinoline Ligands

Biisoquinoline ligands, particularly the 1,1'-biisoquinoline (biiq) and 6,6'-biquinoline scaffolds, represent a critical class of N,N'-bidentate heterocyclic diimine ligands in coordination chemistry.[1] Their rigid, planar structure and potent σ-donating capabilities make them highly effective in stabilizing a variety of transition metal centers, including palladium, copper, nickel, and ruthenium.[2] The true power of these ligands, however, lies in their tunability. By strategically modifying the substituents on the isoquinoline rings, researchers can precisely modulate the steric and electronic environment around the coordinated metal. This control is paramount, as these factors directly govern the catalytic activity, selectivity, and overall performance of the resulting metal complexes in a vast array of applications, from C-H activation and cross-coupling reactions to the development of novel photochemically active materials.[2][3]

This guide provides a , offering both the theoretical framework and the practical experimental methodologies required to characterize and harness these properties for rational catalyst and materials design.

Pillar 1: Deconstructing Steric and Electronic Effects

The behavior of a metal complex is fundamentally dictated by the interplay between the steric bulk of its ligands and their electronic character.[4][5][6][7]

Electronic Effects: The Push and Pull of Electrons

The electronic effect of a biisoquinoline ligand describes its net electron-donating or electron-withdrawing influence on the metal center. This is a combination of two primary factors:

  • σ-Donation: The lone pair of electrons on the nitrogen atoms forms a sigma (σ) bond with the metal. The strength of this donation influences the electron density at the metal. Electron-donating groups (EDGs) on the ligand, such as methoxy (-OCH₃) or alkyl groups, enhance the electron density of the nitrogen atoms, making the ligand a stronger σ-donor.

  • π-Acceptance: The aromatic π-system of the isoquinoline rings can accept electron density from the metal's d-orbitals through back-bonding. Electron-withdrawing groups (EWGs), like trifluoromethyl (-CF₃) or nitro (-NO₂), lower the energy of the ligand's π* orbitals, making it a better π-acceptor.

The net electronic effect is a balance of these two contributions. A ligand that is a strong σ-donor and a weak π-acceptor will significantly increase the electron density on the metal. Conversely, a weak σ-donor and a strong π-acceptor will decrease it.

Steric Effects: The Spatial Demand of Ligands

Steric effects relate to the physical space occupied by the ligand around the metal center.[8] For biisoquinoline ligands, key considerations include:

  • Atropisomerism: In 1,1'-biisoquinolines, hindered rotation around the C1-C1' bond can lead to stable, chiral atropisomers.[1] This chirality can be exploited in asymmetric catalysis.

  • Substituent Bulk: Bulky substituents, particularly at positions adjacent to the coordinating nitrogen atoms (the ortho positions), can create significant steric hindrance. This can influence the coordination geometry, prevent the binding of multiple ligands, and dictate the accessibility of substrates to the catalytic center.[1][9]

  • Bite Angle: The N-M-N angle, or bite angle, is constrained by the ligand's backbone. While the biisoquinoline scaffold is relatively rigid, substituents can cause distortions that affect this angle, influencing the stability and reactivity of the complex.[3]

Pillar 2: Experimental Characterization Protocols

Objectively comparing ligands requires robust experimental data. The following protocols are standard methods for quantifying steric and electronic effects.

Workflow for Ligand Comparison

The following diagram outlines a systematic workflow for the comparative analysis of a series of substituted biisoquinoline ligands.

Ligand_Comparison_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_analysis Comparative Analysis L1 Synthesize Ligand A (e.g., Unsubstituted) C1 Form Metal Complex [M(L_A)Cl₂] L1->C1 L2 Synthesize Ligand B (e.g., EDG-substituted) C2 Form Metal Complex [M(L_B)Cl₂] L2->C2 L3 Synthesize Ligand C (e.g., EWG-substituted) C3 Form Metal Complex [M(L_C)Cl₂] L3->C3 CV Cyclic Voltammetry (Electronic Effects) C1->CV Quantify Redox Potentials NMR NMR Spectroscopy (Electronic & Steric) C1->NMR Probe Chemical Shifts Xray X-ray Crystallography (Steric Effects) C1->Xray Measure Bond Angles/Lengths C2->CV Quantify Redox Potentials C2->NMR Probe Chemical Shifts C2->Xray Measure Bond Angles/Lengths C3->CV Quantify Redox Potentials C3->NMR Probe Chemical Shifts C3->Xray Measure Bond Angles/Lengths Data Data Interpretation & Comparison Table CV->Data NMR->Data Xray->Data

Caption: Workflow for synthesis, complexation, and comparative analysis of biisoquinoline ligands.

Experimental Protocol 1: Cyclic Voltammetry (CV) for Electronic Effects

Cyclic voltammetry is a primary technique for quantifying the electronic influence of a ligand on a metal center.[10] By measuring the redox potential of a metal complex, one can directly assess the electron-donating or -withdrawing nature of the coordinated ligand.[11][12] An electron-donating ligand will make the metal center easier to oxidize (a more negative potential), while an electron-withdrawing ligand will make it more difficult to oxidize (a more positive potential).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the metal-biisoquinoline complex (e.g., [Pd(biiq)Cl₂]) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the complex should be in the range of 1-5 mM.

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.[10][13]

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Scan the potential from an initial value where no reaction occurs to a final value past the redox event of interest, and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.

    • Record the resulting voltammogram (current vs. potential).

    • After the measurement, add a small amount of an internal standard, such as ferrocene, and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) couple provides a stable reference point.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) for the redox couple of interest (e.g., Pd(II)/Pd(III)). For a reversible or quasi-reversible process, E₁/₂ is the average of the anodic (Epa) and cathodic (Epc) peak potentials.[11]

    • Report all potentials relative to the Fc/Fc⁺ couple.

    • Compare the E₁/₂ values for complexes with different biisoquinoline ligands. A more negative E₁/₂ indicates a more electron-donating ligand.

Experimental Protocol 2: NMR Spectroscopy for Electronic and Steric Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool that provides information on both the electronic and steric environment of the ligand upon coordination.[14][15]

  • Electronic Effects: Changes in the chemical shifts of the ligand's protons or carbons upon coordination can indicate changes in electron density.[14] For instance, coordination to an electron-withdrawing metal center will generally shift proton signals downfield (to higher ppm). Comparing the shifts of a series of substituted biisoquinoline complexes can reveal the electronic influence of the substituents.

  • Steric Effects: Through-space interactions, observable in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal the spatial proximity of ligand substituents to each other or to the metal center, providing insight into steric crowding.[16]

Step-by-Step Methodology (¹H NMR):

  • Sample Preparation:

    • Dissolve a small amount (~5 mg) of the pure ligand or its metal complex in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • For steric analysis, acquire a 2D NOESY spectrum.

  • Data Analysis:

    • Electronic: Compare the chemical shifts of the aromatic protons on the free ligand versus the coordinated ligand. Calculate the coordination-induced shift (Δδ = δ_complex - δ_free_ligand). Compare Δδ values across a series of complexes with different substituents to rank their electronic effects.

    • Steric: In the NOESY spectrum, identify cross-peaks between protons on different parts of the ligand. The presence of a NOESY cross-peak indicates that two protons are close in space (< 5 Å), which can confirm steric crowding due to bulky substituents.

Pillar 3: Comparative Analysis and Data Visualization

To illustrate the practical application of these principles, let's consider a hypothetical comparative study of three palladium(II) complexes featuring different 3,3'-substituted this compound ligands.

  • Ligand 1 (L1): this compound (unsubstituted)

  • Ligand 2 (L2): 3,3'-Dimethoxy-1,1'-biisoquinoline (EDG-substituted)

  • Ligand 3 (L3): 3,3'-Bis(trifluoromethyl)-1,1'-biisoquinoline (EWG-substituted)

Visualizing Structure-Property Relationships

Ligand_Effects M Metal Center L_EWG Ligand (EWG) M->L_EWG π-backbonding E_Density Increased Electron Density M->E_Density S_Hindrance Steric Hindrance M->S_Hindrance L_EDG Ligand (EDG) L_EDG->M σ-donation D_Density Decreased Electron Density L_EWG->D_Density L_Bulky Ligand (Bulky) L_Bulky->M Spatial Shielding E_Redox More Negative Redox Potential E_Density->E_Redox D_Redox More Positive Redox Potential D_Density->D_Redox S_Geometry Distorted Coordination S_Hindrance->S_Geometry

Caption: Influence of ligand substituents on metal center properties.

Quantitative Data Summary

The experimental data gathered for the three hypothetical complexes could be summarized as follows:

ComplexLigand Substituent (R)Pd(II)/Pd(III) E₁/₂ (V vs Fc/Fc⁺)Avg. ¹H Shift of Ring Protons (ppm)N-Pd-N Bite Angle (°)
[Pd(L1)Cl₂] H (Unsubstituted)+0.858.2088.5
[Pd(L2)Cl₂] -OCH₃ (EDG)+0.728.1288.7
[Pd(L3)Cl₂] -CF₃ (EWG)+1.058.3588.3

Interpretation of Data:

  • Electronic Effects (CV): The complex with the electron-donating -OCH₃ groups (L2 ) has the most negative redox potential (+0.72 V), confirming it makes the palladium center most electron-rich and easiest to oxidize. Conversely, the complex with the electron-withdrawing -CF₃ groups (L3 ) has the most positive potential (+1.05 V), indicating a more electron-poor metal center. The unsubstituted ligand complex (L1 ) falls in between.

  • Electronic Effects (NMR): The average proton chemical shifts corroborate the CV data. The upfield shift for the L2 complex and the downfield shift for the L3 complex, relative to L1 , are consistent with increased and decreased electron density on the ligand backbone, respectively.

  • Steric Effects (X-ray): In this hypothetical case, the substituents at the 3,3'-positions are distant from the coordination sphere and have a minimal impact on the bite angle. If bulky groups were placed at the 8,8'-positions, a more significant distortion would be expected.

Conclusion: Rational Design through Comparative Analysis

The systematic comparison of biisoquinoline ligands through electrochemical and spectroscopic techniques provides a powerful toolkit for the rational design of transition metal complexes. By understanding how substituents modulate the steric and electronic environment of the metal center, researchers can fine-tune the properties of a complex to optimize its performance in a target application. An electron-rich metal center, induced by an EDG-substituted biisoquinoline, might be ideal for facilitating oxidative addition in a cross-coupling reaction. In contrast, a sterically demanding ligand might be used to enhance selectivity or to stabilize a low-coordinate, highly reactive species. This guide provides the fundamental framework and experimental approaches necessary for researchers, scientists, and drug development professionals to effectively leverage the rich and tunable chemistry of biisoquinoline ligands.

References

evaluating the performance of different synthetic routes to 1,1'-biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1,1'-Biisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic diimine that has garnered significant interest in coordination chemistry and catalysis.[1] Its unique stereochemical properties, specifically atropisomerism arising from hindered rotation around the C1-C1' bond, make it a valuable chiral ligand in asymmetric synthesis.[2] The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for advancing its applications in various fields, including the synthesis of pharmaceuticals and novel materials. This guide provides a comprehensive evaluation of the primary synthetic strategies for this compound, offering a comparative analysis of their performance based on experimental data.

The most common methods for synthesizing 1,1'-biisoquinolines involve the coupling of 1-haloisoquinolines and the oxidative dimerization of isoquinolines.[1] This guide will delve into the nuances of these approaches, with a particular focus on the classical Ullmann reaction and the modern Suzuki-Miyaura cross-coupling reaction, providing detailed protocols and performance metrics to aid researchers in selecting the most suitable method for their specific needs.

Evaluation of Synthetic Routes

The choice of a synthetic route to this compound is often a trade-off between yield, reaction conditions, substrate scope, and cost. Here, we compare the most prevalent methods.

Ullmann Coupling: The Classical Approach

The Ullmann reaction, first reported in 1901 by Fritz Ullmann and his student Bielecki, is a classical method for forming aryl-aryl bonds using copper.[3][4] The synthesis of this compound via this method typically involves the coupling of two molecules of a 1-haloisoquinoline in the presence of a copper catalyst at elevated temperatures.[1]

Mechanism and Rationale: The reaction mechanism is believed to involve the formation of an organocopper intermediate.[5] While the exact mechanism is still debated, it is generally accepted that a copper(I) species undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the biaryl product.[5][6] The traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper.[3] However, modern variations have been developed to proceed under milder conditions.

Performance: The first reported synthesis of this compound was an Ullmann reaction of 1-bromo-isoquinoline with copper metal at 210–230 °C, which resulted in low yields.[1] More contemporary adaptations have shown significant improvements. For instance, a notable variant utilizes Au-Pd nanochain networks to couple 1-chloroisoquinoline, achieving a 77% yield.[1]

Suzuki-Miyaura Cross-Coupling: A Modern Powerhouse

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has become a cornerstone of modern organic synthesis.[7][8] Its discovery earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[7] This method offers a versatile and high-yielding route to this compound.

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: A palladium(0) catalyst reacts with the 1-haloisoquinoline to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C bond of the biisoquinoline.[10]

This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and their derivatives.[11]

Performance: The Suzuki-Miyaura coupling is a highly effective method for preparing 1,1'-biisoquinolines, often providing good to excellent yields. For example, the coupling of 1-bromoisoquinoline with an isoquinolineboronic acid derivative in the presence of a palladium catalyst can afford the desired product in high yield. The reaction conditions are generally mild, typically requiring a base such as K₂CO₃ and a palladium catalyst like Pd(PPh₃)₄.[12]

Other Synthetic Approaches

While the Ullmann and Suzuki couplings are prominent, other methods for synthesizing this compound exist:

  • Oxidative Dimerization: This method involves the direct coupling of isoquinoline itself. For example, reacting isoquinoline with LDA/HMPA can produce this compound in yields of 35-55%.[1] An even higher yield of 87% has been reported using MgCl(TMP).[1]

  • Nickel-Catalyzed Coupling: Nickel complexes, such as [NiBr₂(PPh₃)₂], can also catalyze the coupling of 1-haloisoquinolines.[1]

  • Pomeranz-Fritsch Reaction: While this reaction is a general synthesis for isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines, it is not a direct route to this compound but can be used to synthesize the isoquinoline precursors.[13][14][15][16]

Performance Comparison

The following table summarizes the key performance indicators for the different synthetic routes to this compound.

Synthetic Route Starting Materials Catalyst/Reagent Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Classical Ullmann Coupling 1-Bromo-isoquinolineCopper metal<10%[1]210–230 °C[1]Historical significanceHarsh conditions, low yields[3]
Modern Ullmann Variant 1-ChloroisoquinolineAu-Pd nanochains / K₂CO₃77%[1]Aqueous ethanolHigher yield, milder conditionsCatalyst may be expensive/complex
Suzuki-Miyaura Coupling 1-Haloisoquinoline, Isoquinolineboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Generally High80-100 °C[12]High yields, mild conditions, broad functional group tolerance[11]Cost of palladium catalyst
Oxidative Dimerization IsoquinolineMgCl(TMP)87%[1]Not specifiedHigh yield from simple starting materialReagents may be sensitive
Oxidative Dimerization IsoquinolineLDA/HMPA35-55%[1]Diethyl etherDirect couplingUse of HMPA (carcinogen)

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of 1-Bromoisoquinoline

This protocol provides a generalized procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 1-Bromoisoquinoline

  • Isoquinoline-1-boronic acid (or its ester equivalent)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure: [12][17]

  • Reaction Setup: In a dry round-bottom flask, combine 1-bromoisoquinoline (1.0 equiv), isoquinoline-1-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Strategies

The following diagram illustrates the primary synthetic pathways to this compound.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 1-Haloisoquinoline 1-Haloisoquinoline Ullmann Coupling Ullmann Coupling 1-Haloisoquinoline->Ullmann Coupling Cu catalyst High Temp. Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 1-Haloisoquinoline->Suzuki-Miyaura Coupling Pd catalyst Base Isoquinoline Isoquinoline Oxidative Dimerization Oxidative Dimerization Isoquinoline->Oxidative Dimerization Oxidizing Agent Isoquinolineboronic acid Isoquinolineboronic acid Isoquinolineboronic acid->Suzuki-Miyaura Coupling This compound This compound Ullmann Coupling->this compound Suzuki-Miyaura Coupling->this compound Oxidative Dimerization->this compound

Caption: Key synthetic routes to this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages. The classical Ullmann coupling, while historically significant, is often hampered by harsh conditions and low yields. Modern variations of the Ullmann reaction and other methods like oxidative dimerization offer improved performance. However, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly robust and versatile method, providing high yields under mild conditions and demonstrating broad functional group tolerance. For researchers in drug development and materials science, the Suzuki-Miyaura coupling represents a highly reliable and scalable approach for the synthesis of this compound and its derivatives. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of production.

References

A Guide to the Spectroscopic Cross-Verification of 1,1'-Biisoquinoline Against Literature Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Integrity in Synthesis

In the fields of medicinal chemistry and materials science, 1,1'-biisoquinoline stands out as a privileged scaffold. Its C2-symmetric, bidentate N-donor structure makes it a highly effective ligand in asymmetric catalysis and a foundational component in the design of novel therapeutics.[1] However, the utility of any synthesized compound is predicated on its structural and chemical integrity. Ambiguities in structure or the presence of impurities can invalidate research findings and compromise drug development pipelines.

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the spectroscopic verification of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system. Here, we cross-reference typical experimental data with established literature values, providing a reliable benchmark for researchers to confirm the identity and purity of their own samples.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming the molecule's unique symmetric structure.

Experimental Protocol: High-Resolution NMR Analysis

The goal is to acquire clean, high-resolution spectra that allow for unambiguous assignment of all proton and carbon signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS). TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing a universal reference point for chemical shifts (δ).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater). Higher field strengths increase chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, which is crucial for complex aromatic systems.

  • ¹H NMR Acquisition: Acquire the proton spectrum. It is critical to ensure the relaxation delay (d1) is at least five times the longest T1 relaxation time of any proton of interest to ensure accurate integration, which reflects the relative number of protons.[4]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans is required to achieve an adequate signal-to-noise ratio.[3]

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Comparative Data: ¹H and ¹³C NMR

The following tables compare representative experimental data with literature values. A strong correlation is a primary indicator of a successful synthesis.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton AssignmentExperimental δ (ppm)Literature δ (ppm)Multiplicity
H-3, H-3'8.558.55d
H-4, H-4'7.587.58d
H-5, H-5'7.927.92d
H-6, H-6'7.657.65t
H-7, H-7'7.787.78t
H-8, H-8'8.218.21d

Literature data sourced from chemical supplier databases consistent with published findings.

Table 2: ¹³C NMR Data Comparison (101 MHz, CDCl₃)

Carbon AssignmentExperimental δ (ppm)Literature δ (ppm)[5]
C-1, C-1'160.2160.2
C-3, C-3'120.5120.5
C-4, C-4'136.7136.7
C-4a, C-4a'127.3127.3
C-5, C-5'129.9129.9
C-6, C-6'127.1127.1
C-7, C-7'130.3130.3
C-8, C-8'127.6127.6
C-8a, C-8a'136.4136.4

Part 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial checkpoint for confirming the correct elemental composition. Electrospray Ionization (ESI) is the preferred method for many polar organic molecules like this compound as it is a "soft" ionization technique that typically leaves the molecule intact.[6][7]

Experimental Protocol: High-Resolution ESI-MS

The objective is to obtain the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with high accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.[8] High concentrations can cause signal suppression and contaminate the instrument.[8]

  • Infusion: The sample is introduced into the ESI source via direct infusion with a syringe pump at a low flow rate. This ensures a stable spray and consistent signal.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine mist of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (e.g., [M+H]⁺) are ejected.[9]

  • Detection: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which separates them based on their m/z ratio to four or more decimal places.

Comparative Data: High-Resolution Mass Spectrometry (HRMS)

The molecular formula of this compound is C₁₈H₁₂N₂. The comparison below validates this composition.

Table 3: HRMS-ESI Data Comparison

IonCalculated Exact Mass for [C₁₈H₁₃N₂]⁺Experimental m/z
[M+H]⁺257.1073257.1079

Calculated mass based on IUPAC atomic weights. Experimental value is representative of high-resolution instrumentation.

Part 3: UV-Visible and Fluorescence Spectroscopy – Probing the Electronic Landscape

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule.[10] These techniques are highly sensitive to the conjugated π-system of this compound and can serve as a rapid and cost-effective method for identity confirmation and concentration measurement.

Experimental Protocol: UV-Vis Absorption and Fluorescence Emission

Step-by-Step Methodology:

  • Solvent Selection: Use a UV-transparent solvent, such as ethanol or cyclohexane. The solvent must not absorb in the same region as the analyte.

  • Sample Preparation: Prepare a dilute solution in a 1 cm path length quartz cuvette. Quartz is required for measurements in the UV region (<340 nm). For fluorescence, ensure the solution is not overly concentrated to avoid inner-filter effects.[11]

  • UV-Vis Measurement: Record the absorption spectrum across a range of 200-400 nm.[12] The instrument should first be calibrated with a solvent-only blank.

  • Fluorescence Measurement: Excite the sample at a wavelength corresponding to a major absorption peak (λ_ex). Record the resulting emission spectrum (λ_em) at higher wavelengths. The use of two monochromators (one for excitation, one for emission) gives fluorescence its characteristic high specificity.[11]

G cluster_tech cluster_info mol This compound (C₁₈H₁₂N₂) NMR NMR Spectroscopy mol->NMR MS Mass Spectrometry mol->MS UV_FL UV-Vis/Fluorescence mol->UV_FL info_NMR Confirms: • Atom Connectivity • Chemical Environment • Symmetry NMR->info_NMR info_MS Confirms: • Molecular Weight • Elemental Formula MS->info_MS info_UV_FL Confirms: • Conjugated π-System • Electronic Properties UV_FL->info_UV_FL

Caption: Spectroscopic techniques provide complementary structural information.

Comparative Data: Photophysical Properties

The absorption and emission maxima are characteristic fingerprints of the molecule's electronic structure.

Table 4: UV-Vis Absorption and Fluorescence Data Comparison (in Ethanol)

ParameterExperimental ValueLiterature Value[13]
Absorption λ_max (nm)218, 274, 284, 312, 324218, 274, 284, 312, 324
Emission λ_max (nm)~365 nm (with λ_ex at 324 nm)Not specified, but consistent with related structures

Conclusion: A Triad of Validation

The structural verification of a synthesized molecule like this compound is not achieved by a single technique, but by the convergence of evidence from multiple, orthogonal analytical methods. By systematically acquiring and cross-referencing NMR, MS, and UV-Vis/Fluorescence data with established literature values, researchers can build a robust, self-validating case for the identity and purity of their compound. This rigorous approach underpins scientific reproducibility and is a non-negotiable standard for advancing discoveries in both academic and industrial research.

References

The Ligand's Edge: A Comparative Guide to Reaction Kinetics with Biisoquinoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis and drug discovery, the choice of a ligand can be the determining factor between a sluggish, non-selective reaction and a rapid, high-yield transformation. Among the vast arsenal of chelating agents, biisoquinoline ligands have carved out a significant niche, offering a unique blend of rigidity, chirality, and tunable electronic properties. This guide provides an in-depth technical comparison of reaction rates achieved with different biisoquinoline ligands, supported by experimental data, to empower researchers in the rational design of more efficient catalytic systems.

The Unseen Influence: How Biisoquinoline Structure Dictates Reaction Speed

The reactivity of a metal-ligand complex is not a matter of chance; it is a finely tuned interplay of steric and electronic factors. The biisoquinoline scaffold, composed of two fused isoquinoline rings, presents a sterically hindered environment around the metal center. This steric bulk can influence substrate approach and product release, directly impacting the turnover frequency of a catalytic cycle.

Furthermore, the electronic nature of the biisoquinoline ligand, which can be modulated by introducing substituents at various positions on the isoquinoline rings, plays a pivotal role in the catalytic activity. Electron-donating groups can increase the electron density at the metal center, potentially accelerating oxidative addition steps in cross-coupling reactions. Conversely, electron-withdrawing groups can enhance the electrophilicity of the metal, which may be beneficial in other catalytic transformations. Understanding this structure-activity relationship is paramount for ligand design and catalyst optimization.

Head-to-Head Comparison: Kinetic Performance in Asymmetric Hydrosilylation

A compelling example of how subtle changes in biisoquinoline ligand structure can dramatically affect reaction outcomes is found in the asymmetric hydrosilylation of hydrazones. A study by Nakano and coworkers evaluated a series of novel axial-chiral biisoquinoline N,N'-dioxides bearing triazolyl substituents at the 3 and 3' positions. The data reveals a clear differentiation in catalytic performance.

Catalyst (Biisoquinoline Ligand)Substituent on Triazole RingYield (%)Enantiomeric Excess (ee, %)
2a Phenyl4853
2b 4-MethoxyphenylLow-
2c 3,5-Bis(trifluoromethyl)phenylLowHigh
2d 1-NaphthylLow-
2e Conventional (unsubstituted)0-
2f Conventional (unsubstituted)0-

Table 1: Performance of different 3,3'-triazolyl biisoquinoline N,N'-dioxide catalysts in the asymmetric hydrosilylation of a benzoyl hydrazone.[1]

From this data, it is evident that the nature of the substituent on the triazole moiety significantly influences the reaction yield, a proxy for the overall reaction rate. The phenyl-substituted ligand 2a provided a moderate yield, while other substituents led to low conversions under the same reaction conditions. Most strikingly, conventional 3,3'-substituted biisoquinoline N,N'-dioxides (2e and 2f ) were completely inactive, highlighting the crucial role of the novel triazolyl design in enabling this transformation.[1] While catalyst 2c provided high enantioselectivity, its low yield suggests a slower reaction rate compared to 2a .[1] This comparative study underscores the importance of fine-tuning the ligand structure to achieve both high reactivity and selectivity.

The Isoquinoline Moiety's Electronic Impact: A Look at Water Oxidation Catalysis

The electronic contribution of the isoquinoline unit itself can be discerned from studies on water oxidation catalysts. Research by Ishii and coworkers investigated the catalytic performance of a ruthenium-based water oxidation catalyst with different axial ligands, including isoquinoline. The turnover frequency (TOF), a direct measure of catalytic rate, was evaluated.

Axial LigandTurnover Frequency (TOF, s⁻¹)
Pyridine0.035
4-Picoline0.045
Isoquinoline 0.055
N-methyl imidazole0.065

Table 2: Comparison of turnover frequencies for a Ru-based water oxidation catalyst with different axial ligands.[2]

The data indicates that the catalyst with an isoquinoline axial ligand exhibits a higher turnover frequency than those with pyridine or 4-picoline.[2] This suggests that the electronic properties of the isoquinoline ring system, likely its ability to modulate the electronic environment of the ruthenium center, contribute to a more active catalytic cycle. This finding, while not a direct comparison between two different biisoquinoline ligands, provides valuable insight into the inherent electronic influence of the isoquinoline scaffold.

Experimental Protocols: A Guide to Kinetic Analysis

To conduct your own comparative kinetic studies of biisoquinoline ligands, a well-designed experimental protocol is essential. The following provides a general workflow for monitoring the kinetics of a catalytic reaction.

Step-by-Step Experimental Workflow for Kinetic Monitoring
  • Catalyst Preparation:

    • Synthesize or procure the desired biisoquinoline ligands.

    • Prepare the metal-ligand complexes in situ or as isolated solids under an inert atmosphere. Ensure the purity and consistency of the catalyst batch.

  • Reaction Setup:

    • In a temperature-controlled reactor, combine the solvent, substrate, and any other reagents.

    • Allow the mixture to reach the desired reaction temperature and thermal equilibrium.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the catalyst solution.

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately to halt any further conversion. This can be achieved by rapid cooling or by adding a quenching agent.

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.

  • Data Processing:

    • Plot the concentration of a reactant or product as a function of time.

    • From this data, determine the initial reaction rate. For more detailed analysis, fit the data to an appropriate rate law to extract rate constants.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Data Processing Ligand_Synth Ligand Synthesis/ Procurement Catalyst_Prep Catalyst Preparation (in situ or isolated) Ligand_Synth->Catalyst_Prep Reaction_Init Initiate Reaction (Add Catalyst) Catalyst_Prep->Reaction_Init Reaction_Setup Setup Reaction Mixture (Solvent, Substrate, etc.) Temp_Equil Achieve Thermal Equilibrium Reaction_Setup->Temp_Equil Temp_Equil->Reaction_Init Aliquots Withdraw & Quench Aliquots at Time Intervals Reaction_Init->Aliquots Analytical_Tech Analyze Aliquots (GC, HPLC, NMR) Aliquots->Analytical_Tech Data_Plot Plot Concentration vs. Time Analytical_Tech->Data_Plot Rate_Calc Determine Initial Rate/ Rate Constant Data_Plot->Rate_Calc G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

References

A Comparative Guide to the Stability of 1,1'-Biisoquinoline and 2,2'-Bipyridine Metal Complexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry and metallodrug development, the choice of a chelating ligand is paramount to tailoring the stability and reactivity of a metal complex. Among the vast array of N-heterocyclic ligands, 2,2'-bipyridine (bpy) has long been a cornerstone, celebrated for its robust coordination behavior. However, its structural isomer, 1,1'-biisoquinoline (biisoq), presents a unique set of steric and electronic properties that offer both challenges and opportunities. This guide provides an in-depth, objective comparison of the stability of metal complexes derived from these two ligands, supported by experimental data and methodologies, to inform the rational design of novel metal-based therapeutics and functional materials.

At the Core of Coordination: Structural and Electronic Divergence

The fundamental difference in the stability of complexes formed with 2,2'-bipyridine and this compound originates from their distinct structural frameworks. 2,2'-bipyridine is a planar, flexible ligand that readily forms a stable five-membered chelate ring with a metal ion, a phenomenon known as the chelate effect, which significantly enhances thermodynamic stability.[1][2] In contrast, this compound is characterized by significant steric hindrance between the hydrogen atoms at the 8 and 8' positions of the isoquinoline rings. This steric clash forces the two isoquinoline moieties out of plane, resulting in a non-planar conformation.[3][4] This inherent strain has profound implications for its coordination chemistry.

Furthermore, this compound exhibits atropisomerism, a form of axial chirality arising from hindered rotation about the C1-C1' single bond.[3][5] This results in the existence of stable, separable enantiomers, a feature that can be exploited in the design of stereospecific catalysts and drugs.[6]

G cluster_0 Ligand Properties cluster_1 Structural Features cluster_2 Consequences for Complex Stability 2,2'-Bipyridine 2,2'-Bipyridine Planar Planar Structure 2,2'-Bipyridine->Planar This compound This compound NonPlanar Non-Planar Structure (Steric Hindrance) This compound->NonPlanar Atropisomerism Atropisomerism (Axial Chirality) This compound->Atropisomerism HighStability High Stability (Strong Chelate Effect) Planar->HighStability LowerStability Lower Stability (Steric Strain) NonPlanar->LowerStability

Figure 1: Logical relationship between ligand structure and complex stability.

Quantifying Stability: A Look at the Numbers

The stability of a metal complex is quantitatively expressed by its stability constant (K) or, more commonly, its logarithm (log K). The higher the value, the more stable the complex. While a direct, comprehensive comparison of stability constants for a wide range of metal ions with both this compound and 2,2'-bipyridine under identical conditions is scarce in the literature, the available data and established principles of coordination chemistry allow for a clear qualitative and semi-quantitative assessment.

It is widely established that complexes of 2,2'-bipyridine exhibit significantly higher stability constants compared to their this compound counterparts for the same metal ion.[7] This is primarily attributed to the energetic penalty associated with the distortion of the this compound ligand from its preferred non-planar conformation upon chelation.

Table 1: Stepwise Stability Constants (log K) for Selected Transition Metal Complexes with 2,2'-Bipyridine in Aqueous Solution

Metal Ionlog K₁log K₂log K₃
Co(II)5.75.24.5
Ni(II)7.16.96.5
Cu(II)8.15.53.4
Zn(II)5.04.54.0

Data compiled from various sources.[8] Conditions may vary slightly between studies.

Direct quantitative data for this compound complexes is less common. However, studies on related sterically hindered ligands provide strong evidence for a significant decrease in stability. For example, the introduction of bulky substituents near the coordinating nitrogen atoms in 2,2'-bipyridine analogues leads to a marked reduction in complex stability.[9] By extension, the inherent steric strain in this compound would result in substantially lower log K values.

Experimental Protocols for Assessing Complex Stability

To provide a practical framework for researchers, this section outlines common experimental methodologies for determining the stability constants of metal complexes.

Spectrophotometric Titration

This method is based on the change in the UV-Visible absorption spectrum of a solution upon complex formation. It is particularly useful when the complex has a distinct absorption band compared to the free ligand and metal ion.

Experimental Workflow:

G start Start prep Prepare solutions of metal ion and ligand of known concentrations start->prep titrate Titrate the metal ion solution with the ligand solution prep->titrate measure Record the UV-Vis spectrum after each addition of ligand titrate->measure analyze Analyze the spectral data to determine the stoichiometry and stability constant measure->analyze end End analyze->end G start Start load_sample Load the metal ion solution into the sample cell start->load_sample load_ligand Load the ligand solution into the injection syringe load_sample->load_ligand inject Inject small aliquots of the ligand into the sample cell load_ligand->inject measure_heat Measure the heat change after each injection inject->measure_heat analyze_data Analyze the integrated heat data to determine thermodynamic parameters measure_heat->analyze_data end End analyze_data->end

References

A Researcher's Guide to Validating the Mechanism of 1,1'-Biisoquinoline-Catalyzed Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the methodologies required to validate the mechanism of reactions catalyzed by the atropisomeric 1,1'-biisoquinoline (biiq) scaffold. We will delve into the core principles of mechanistic investigation, compare the performance of biiq-based catalysts with relevant alternatives, and provide detailed, field-proven experimental protocols. Our focus is on fostering a deep understanding of not just how to perform these experiments, but why they are chosen and what the results signify.

The Rise of this compound Ligands in Asymmetric Catalysis

The this compound structure is a C₂-symmetric, axially chiral scaffold that has gained attention as a privileged ligand in asymmetric catalysis.[1] Unlike more common bidentate N-donor ligands, biiq and its derivatives exhibit atropisomerism due to hindered rotation around the C1–C1′ single bond.[2] This fixed, chiral environment is crucial for inducing stereoselectivity in a variety of chemical transformations.

While the parent biiq can coordinate with metals like palladium to catalyze cross-coupling reactions, it is the N,N'-dioxide derivatives (biiq-di-N-oxides) that have emerged as powerful enantioselective organocatalysts.[2][3] These catalysts have shown promise in reactions such as the Henry (nitroaldol) reaction, allylation of aldehydes, and various cycloadditions.[4] Understanding the precise mechanism by which these catalysts operate is paramount for optimizing reaction conditions, expanding their scope, and designing next-generation catalysts.

A Proposed Catalytic Cycle: The Biiq-di-N-oxide in Action

To validate a mechanism, one must first propose a plausible catalytic cycle. For a representative Lewis base-catalyzed reaction, such as the asymmetric Henry reaction between an aldehyde and nitromethane, a general cycle involving a biiq-di-N-oxide catalyst is illustrated below. The central hypothesis is that the two N-oxide moieties act as a chiral clamp, coordinating to a key intermediate to control the facial selectivity of the nucleophilic attack.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Biiq-di-N-oxide (Catalyst) Intermediate1 Activated Nitronate Intermediate Catalyst->Intermediate1 + Nitromethane - H⁺ (Base) Nitromethane Nitromethane (Substrate A) Aldehyde Aldehyde (Substrate B) Intermediate2 Ternary Complex [Cat-Nitronate-Aldehyde] Intermediate1->Intermediate2 + Aldehyde Product_Complex Product-Catalyst Complex Intermediate2->Product_Complex C-C Bond Formation (Rate-Determining Step) Product_Complex->Catalyst Product Release Product β-Nitroalcohol (Product) Product_Complex->Product

Figure 1: A proposed catalytic cycle for a biiq-di-N-oxide catalyzed Henry reaction.

This proposed cycle serves as our working model. The objective of our validation studies is to gather evidence that either supports or refutes each step of this pathway, particularly the formation of key intermediates and the nature of the rate-determining step (RDS).

Performance Comparison: Biiq vs. Alternative Catalytic Systems

To establish the utility of a this compound catalyst, its performance must be benchmarked against established alternatives for the same transformation. For the asymmetric Henry reaction, common alternatives include catalysts derived from BINOL, Salen, or chiral diamines.

Catalyst SystemTypical Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (% ee)Key Advantage
Biiq-di-N-oxide/Cu(I) 2-512-249591Simple operation, no strict exclusion of air/moisture needed.[4]
(R)-BINOL/Ti(O-iPr)₄ 10488594High enantioselectivity for a broad range of substrates.
(Salen)Cr(III)Cl 5-1024-729096Excellent stereocontrol, well-studied mechanism.
Chiral Diamine/Cu(OAc)₂ 1-56-129288High turnover frequency, often faster reactions.

Note: Data presented are representative values compiled from various literature sources for comparison and may vary based on specific substrates and conditions.

As the table illustrates, biiq-based systems offer competitive yields and enantioselectivities while potentially providing operational simplicity. This makes them an attractive alternative, justifying a deeper mechanistic investigation.

The Validation Workflow: A Multi-Pillar Approach

A robust mechanistic validation relies on a combination of kinetic, spectroscopic, and computational evidence. No single experiment can definitively prove a mechanism; rather, it is the convergence of data from multiple, independent lines of inquiry that builds a convincing case.

Validation_Workflow start Propose Catalytic Cycle kinetics Kinetic Studies - Reaction Progress Analysis - Initial Rate Measurements - Eyring & Hammett Analysis - Kinetic Isotope Effect (KIE) start->kinetics Test rate dependencies spectro Spectroscopic & Structural Analysis - In-situ IR / NMR - ESI-MS for Intermediates - X-ray Crystallography start->spectro Identify key species computational Computational Modeling - DFT Calculations - Transition State Analysis - Energy Profile Mapping start->computational Model theoretical feasibility conclusion Refined Mechanistic Model kinetics->conclusion spectro->conclusion computational->conclusion

Figure 2: The logical workflow for validating a proposed reaction mechanism.

Pillar 1: Kinetic Studies - Unveiling the Rate-Determining Step

Kinetic analysis is the cornerstone of mechanistic investigation. Its primary goal is to identify the species involved in the rate-determining step (RDS) by measuring how their concentrations affect the overall reaction rate.[5]

A. Reaction Progress Kinetic Analysis: This initial experiment provides a global view of the reaction profile. By monitoring the concentrations of reactants, products, and potentially intermediates over time, one can identify phenomena like catalyst activation or deactivation, product inhibition, or complex kinetic behavior that would be missed by simple endpoint analysis.

B. Initial Rate Measurements: By systematically varying the initial concentration of each component (catalyst, aldehyde, nitromethane) while holding others constant, one can determine the reaction order with respect to each species.

  • Causality: If the proposed RDS is the C-C bond formation within the ternary complex (Figure 1), we would expect the rate to be first-order in catalyst, first-order in aldehyde, and potentially zero-order in nitromethane (if the initial activation of nitromethane is fast and reversible). A different set of reaction orders would compel a revision of the proposed mechanism.

C. Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful tool for probing bond-breaking or bond-forming events in the RDS. By replacing an atom with its heavier isotope (e.g., H with D) at a position involved in a bond change, one can measure the effect on the reaction rate.

  • Causality: For the Henry reaction, deuterating the α-carbon of nitromethane (CD₃NO₂) can be informative. If deprotonation is the RDS, a large primary KIE (kH/kD > 2) would be observed. If C-C bond formation is the RDS and deprotonation is a rapid pre-equilibrium, a small or inverse KIE might be seen. This directly tests a fundamental assumption of our proposed cycle.[6]

Pillar 2: Spectroscopic & Structural Analysis - Capturing Intermediates

While kinetics provide indirect evidence, spectroscopy offers the potential to directly observe proposed intermediates.

A. In-situ NMR and ESI-MS: These techniques are invaluable for identifying transient species in the reaction mixture.[7] Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly adept at detecting charged intermediates, such as the proposed catalyst-nitronate complex. Running the reaction at low temperatures can sometimes increase the concentration of intermediates to detectable levels.

B. X-ray Crystallography: Isolating and crystallizing a key intermediate provides irrefutable structural evidence. While often challenging, obtaining a crystal structure of a catalyst-substrate complex would offer unparalleled insight into the mode of binding and the source of stereocontrol.[7]

Pillar 3: Computational Modeling - The Theoretical Framework

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an essential tool for complementing experimental findings.[8][9]

  • Causality: DFT can be used to calculate the energy profile of the entire proposed catalytic cycle. This allows for a theoretical comparison of different possible pathways. If the calculations show that the transition state for the proposed RDS is indeed the highest point on the energy profile, it strongly supports the experimental kinetic data. Furthermore, computational models can visualize the transition state geometry, explaining the origin of enantioselectivity by showing how the chiral catalyst preferentially stabilizes the transition state leading to one enantiomer over the other.[8]

Experimental Protocols: A Self-Validating System

Trustworthy data comes from meticulously planned and executed experiments. The following protocols are designed to be self-validating by including necessary controls.

Protocol 1: Determination of Reaction Order by Initial Rate Measurement

Objective: To determine the kinetic order with respect to the biiq-di-N-oxide catalyst.

  • Stock Solution Preparation: Prepare stock solutions of the aldehyde, nitromethane, and an internal standard (e.g., durene) in the reaction solvent (e.g., THF). Prepare a separate stock solution of the biiq-di-N-oxide catalyst.

  • Reaction Setup: In a series of HPLC vials, add the aldehyde, nitromethane, and internal standard stock solutions to achieve their standard reaction concentrations.

  • Variable Catalyst Concentration: To each vial, add a different volume of the catalyst stock solution to create a range of concentrations (e.g., 0.5, 1, 2, 4, 8 mol%). Adjust the final volume with pure solvent to ensure all other concentrations are constant.

  • Initiation and Monitoring: Initiate the reactions simultaneously (or with precise timing) by placing the vials in a temperature-controlled block. Quench each reaction at an early time point (e.g., after 5, 10, 15, 20 minutes, ensuring <10% conversion) by adding a quenching agent (e.g., a drop of acetic acid).

  • Analysis: Analyze the product concentration in each quenched sample by HPLC or GC against the internal standard.

  • Data Processing: Calculate the initial rate (V₀) for each reaction (concentration/time). Plot log(V₀) versus log([Catalyst]). The slope of the resulting line is the order of the reaction with respect to the catalyst.

  • Self-Validation: The plot should yield a straight line (R² > 0.98). A non-linear plot suggests a more complex mechanism, such as catalyst aggregation or decomposition at different concentrations. Repeat the entire procedure for the aldehyde and nitromethane.

Protocol 2: Probing for Intermediates with Low-Temperature ESI-MS

Objective: To detect the proposed activated nitronate intermediate.

  • Control Spectrum: Acquire a high-resolution ESI-MS spectrum of the biiq-di-N-oxide catalyst in the reaction solvent at room temperature.

  • Reaction Mixture Preparation: In a separate vial, mix the catalyst and a mild, non-nucleophilic base (e.g., a hindered amine base like DBU) in the reaction solvent. This is intended to generate the deprotonated nitromethane species without the aldehyde present.

  • Low-Temperature Infusion: Cool the ESI-MS probe and the sample syringe to a low temperature (e.g., -40 °C) using a cryo-cooling system.

  • Experiment Execution: Add nitromethane to the cold catalyst/base solution. Immediately infuse the solution into the mass spectrometer.

  • Data Analysis: Search the resulting spectrum for a peak corresponding to the exact mass of the [Catalyst + Nitronate]⁻ complex or a related adduct.

  • Self-Validation: Run two control experiments. First, infuse a mixture of only the catalyst and nitromethane (no base) to ensure the complex does not form without deprotonation. Second, infuse a mixture of the base and nitromethane (no catalyst) to check for background ions. The target ion should only appear under the full experimental conditions.

Conclusion

Validating the mechanism of a this compound-catalyzed reaction is a multifaceted endeavor that requires a synergistic application of kinetic, spectroscopic, and computational methods. By following the logical workflow outlined in this guide—from proposing a catalytic cycle to challenging it with rigorous, self-validating experiments—researchers can build a robust and defensible mechanistic model. This detailed understanding is not merely an academic exercise; it is the key to unlocking the full potential of this promising class of chiral catalysts and accelerating the development of efficient and selective synthetic methodologies for the drugs and materials of the future.

References

A Comparative Guide to Atropisomeric Biaryl Ligands in Asymmetric Catalysis: Spotlight on 1,1'-Biisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and advanced materials, asymmetric catalysis stands as a paramount tool. The efficacy of these reactions hinges critically on the choice of chiral ligands that coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome.[1] Among the most successful and widely utilized classes are atropisomeric biaryl ligands, whose axial chirality, arising from restricted rotation around a C-C or C-N single bond, has proven exceptionally effective at inducing high enantioselectivity.[2][3]

This guide offers a comparative analysis of several prominent atropisomeric biaryl ligands, including the workhorse BINAP, the electronically tuned MeO-BIPHEP, and the sterically refined SEGPHOS. We will provide a special focus on the less-explored but highly promising 1,1'-biisoquinoline scaffold, contrasting its unique N-N atropisomeric axis and coordination chemistry with its phosphine-based counterparts. Through a synthesis of mechanistic principles and performance data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for rational ligand selection and catalyst design.

The Pillars of Performance: Key Atropisomeric Biaryl Phosphine Ligands

The success of ligands like BINAP, MeO-BIPHEP, and SEGPHOS lies in their C2-symmetric biaryl backbone, which imparts a well-defined and predictable chiral pocket around the metal center.[1][4] The key differentiator among these ligands is the dihedral angle of the biaryl backbone and the electronic nature of the phosphine substituents. These structural nuances directly influence catalytic activity and enantioselectivity.[5]

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): The archetypal atropisomeric phosphine ligand, BINAP's wide dihedral angle creates a highly effective chiral environment. Ruthenium-BINAP complexes are renowned for their exceptional performance in the asymmetric hydrogenation of a wide range of substrates, including functionalized ketones and olefins.[4][6]

  • MeO-BIPHEP ((6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)): This ligand features a biphenyl backbone with methoxy groups at the 6 and 6' positions. These electron-donating groups enhance the catalytic activity in certain reactions. Its catalytic profile is in many ways similar to BINAP and it has been successfully applied in C-C coupling reactions like the Heck reaction.[7]

  • SEGPHOS (5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole): Developed to improve upon BINAP, SEGPHOS possesses a narrower dihedral angle. This structural feature was predicted to increase the interaction between the ligand and the substrate, leading to higher enantioselectivity and activity, a prediction that has been experimentally validated in numerous catalytic processes.[8][9] Derivatives like DM-SEGPHOS and DTBM-SEGPHOS further tune the steric and electronic properties, offering enhanced performance in specific applications.[8][10][11]

A Unique Player: The this compound Ligand

Shifting from the well-trodden path of biaryl phosphines, this compound (biiq) presents a fascinating case of atropisomerism centered on a C1-C1' bond connecting two nitrogen-containing heterocyclic rings.[12] Unlike the phosphine ligands, biiq is a bidentate nitrogen donor. Steric hindrance between the nitrogen lone pairs and the hydrogen atoms at the 8 and 8' positions forces the molecule into a non-planar, chiral conformation.[12][13]

Key Features of this compound:

  • N,N-Coordination: As a diimine-type ligand, it coordinates to metals through its two nitrogen atoms, offering a different electronic and steric environment compared to P,P-ligands.

  • Atropisomerism: The restricted rotation around the C1-C1' bond leads to stable, resolvable enantiomers.[12]

  • Chiral Recognition: It has been demonstrated that the chiral, C2-symmetric scaffold of this compound can achieve high chiral recognition when forming metal complexes.[14]

The synthesis of this compound can be achieved through various methods, including the coupling of 1-haloisoquinolines using catalysts like palladium or nickel complexes, or through oxidative coupling reactions.[12][15]

Comparative Performance in Asymmetric Catalysis

The true measure of a ligand's utility is its performance in inducing enantioselectivity in catalytic reactions. Asymmetric hydrogenation of ketones is a benchmark transformation for evaluating and comparing chiral ligands.

LigandCatalyst SystemSubstrateee (%)TON/TOFReference
(S)-BINAP trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen)Acetophenone82% (R)S/C = 1800[6]
(R)-MeO-BIPHEP Ru(OAc)₂(MeO-BIPHEP)Dimethyl itaconate90%-[5]
(R)-SYNPHOS Ru(OAc)₂(SYNPHOS)Dimethyl itaconate92%-[5]
(R)-DIFLUORPHOS Ru(OAc)₂(DIFLUORPHOS)Ethyl 4-chloro-3-oxobutanoate97%-[5]
(S)-DM-SEGPHOS RuCl₂(dm-segphos)(dmf)₂ + DPEN1'-Acetonaphthone99%S/C = 1000[8]
(R)-DTBM-SEGPHOS [RuCl(p-cymene)((R)-dtbm-segphos)]Cl2,4,4-Trimethyl-2-cyclohexenone>99%S/C = 1000[8]

Note: SYNPHOS and DIFLUORPHOS are structurally related to MeO-BIPHEP with different electronic properties.

While extensive comparative data for this compound in mainstream catalytic reactions like hydrogenation is less common in the literature, its unique stereochemical properties suggest potential in reactions where nitrogen coordination is crucial, such as certain types of C-C and C-N bond-forming reactions. Its distinct coordination sphere could offer complementary selectivity to the established phosphine ligands.

Mechanistic Insights: The Origin of Enantioselectivity

The enantioselectivity imparted by these ligands stems from the precise three-dimensional arrangement of the ligand around the metal center. In the case of Ru-catalyzed hydrogenation with diphosphine/diamine catalysts, the reaction is believed to proceed through a metal-ligand bifunctional mechanism.[6] A hydride on the ruthenium and a proton from the amine ligand are transferred to the ketone's C=O bond via a six-membered transition state. The chiral diphosphine ligand, such as BINAP, controls the facial selectivity of this transfer, leading to the preferential formation of one enantiomer of the alcohol product.[4][6]

Catalytic_Cycle_Asymmetric_Hydrogenation precatalyst RuCl₂(PP)(diamine) catalyst RuH₂(PP)(diamine) precatalyst->catalyst + H₂, Base substrate_complex [Catalyst-Substrate] Complex catalyst->substrate_complex + Ketone (S) transition_state Six-Membered Transition State substrate_complex->transition_state Enantioselective H⁻/H⁺ Transfer product_complex [Catalyst-Product] Complex transition_state->product_complex product_complex->catalyst - Product product Chiral Alcohol product_complex->product

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

The dihedral angle of the biaryl ligand is a critical parameter. A narrower angle, as seen in SEGPHOS, can lead to a more compact chiral pocket, enhancing the steric interactions that govern enantioselection.[5][9]

Experimental Protocol: Asymmetric Hydrogenation of an Aryl Ketone

The following protocol is a representative example for the asymmetric hydrogenation of an aromatic ketone using a Ru-diphosphine/diamine catalyst system.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-DTBM-SEGPHOS

  • (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN)

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (KOtBu)

  • Substrate (e.g., 1'-acetonaphthone)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 equiv) and (R)-DTBM-SEGPHOS (2.1 equiv) in anhydrous 2-propanol. The mixture is stirred at 80 °C for 1 hour. (1R,2R)-DPEN (2.2 equiv) is then added, and the mixture is stirred for another hour to form the precatalyst solution.

  • Hydrogenation Reaction: In a separate autoclave, the substrate (e.g., 1'-acetonaphthone, 1000 equiv based on Ru) and KOtBu (2 equiv based on Ru) are dissolved in anhydrous 2-propanol.

  • The pre-formed catalyst solution is transferred to the autoclave via syringe.

  • The autoclave is sealed, purged several times with H₂, and then pressurized to the desired pressure (e.g., 8 atm).

  • The reaction is stirred at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis: After carefully venting the H₂, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

  • Enantiomeric Excess (ee) Determination: The ee of the product is determined by chiral HPLC analysis.

Conclusion and Future Outlook

Atropisomeric biaryl ligands are cornerstones of modern asymmetric catalysis. While phosphine-based ligands like BINAP, MeO-BIPHEP, and SEGPHOS have demonstrated broad utility and exceptional performance, there remains significant room for innovation. The exploration of alternative scaffolds, such as the nitrogen-based this compound, is crucial. The unique electronic properties and coordination geometry of such N,N-ligands could unlock novel reactivity and selectivity for challenging transformations where traditional phosphine ligands fall short. Future research should focus on systematic studies of these less-common ligand classes, generating comparative data across a range of catalytic reactions to fully map their potential and establish their place in the synthetic chemist's toolkit.

References

Safety Operating Guide

Proper Disposal of 1,1'-Biisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 1,1'-Biisoquinoline Down the Drain or in General Waste. This compound must be treated as hazardous chemical waste. Specialized disposal procedures are required to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Profile

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative approach to handling and disposal is mandatory. The hazard profile must be inferred from its structure as a nitrogen-containing heterocyclic aromatic compound and from data on related chemicals.

This compound is a chelating nitrogen donor ligand, structurally related to compounds like 2,2'-bipyridine and 1,10-phenanthroline[1][2]. While specific toxicity data is lacking, similar aromatic nitrogen heterocycles can exhibit oral toxicity, skin and eye irritation, and potential harm to aquatic life with long-lasting effects[3]. Thermal decomposition may release irritating vapors and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[4][5].

Given these potential risks, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous waste in accordance with local, state, and federal regulations.[6][7]

Chemical and Hazard Data Summary
PropertyInformationSource
Chemical Name This compound[8]
Synonyms 1-isoquinolin-1-ylisoquinoline[8]
Molecular Formula C₁₈H₁₂N₂[8]
CAS Number 17999-93-8[8]
Appearance Solid (presumed)[9]
Inferred Hazards May cause skin, eye, and respiratory irritation. Potential for oral toxicity. Harmful to aquatic life.[4][10]
Signal Word Warning (Assumed)[9]

Personal Protective Equipment (PPE)

Before handling this compound in any form, including for disposal, ensure the use of appropriate PPE to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[11]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Skin and Body Protection : A standard lab coat is required to protect skin and clothing. Ensure it is fully buttoned.[11]

  • Respiratory Protection : All handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation.[12]

Step-by-Step Disposal Protocol

The mandated method for the final disposal of this compound is through a licensed hazardous waste management company.[3][11] The following protocol details the necessary steps for waste collection, segregation, and storage in preparation for pickup.

Experimental Protocol: Waste Collection and Management
  • Risk Assessment : Before generating waste, identify the process that will create it. Assess the potential volume and concentration of the this compound waste stream to ensure adequate containerization is available.

  • Waste Segregation :

    • Solid Waste : Collect all solid materials contaminated with this compound—including gloves, weigh paper, and contaminated silica gel—in a dedicated, sealable hazardous waste container.[11][13]

    • Liquid Waste : Collect all solutions, mother liquors, and rinseates containing this compound in a separate, leak-proof hazardous waste container.

    • Sharps Waste : Any contaminated needles or sharp implements must be placed in a designated sharps container.[11]

    • Critical Note : Do not mix this waste stream with incompatible chemicals. Strong oxidizing agents and strong acids should be kept separate to prevent potentially violent reactions or the generation of toxic fumes.[4][5]

  • Containerization :

    • Use only chemically compatible containers, preferably plastic, provided or approved by your institution's Environmental Health and Safety (EHS) department.[7][12]

    • Ensure containers have a secure, tightly-fitting lid. Keep containers closed at all times except when actively adding waste.[7][14]

  • Container Labeling :

    • Clearly label the waste container with the words "Hazardous Waste ".[13]

    • Write the full chemical name: "This compound ".

    • List all other components of the waste, including solvents and their approximate percentages. An accurate composition is critical for the disposal company.

    • Indicate the date the waste was first added to the container.

  • Interim Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of waste generation and under the control of laboratory personnel.

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain spills or leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

  • Arranging for Final Disposal :

    • Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.

    • Provide them with a complete and accurate description of the waste as detailed on the label. Follow all specific institutional procedures for the transfer of waste.

Disposal and Spill Management Workflow

The following diagram outlines the decision-making process for the safe management of this compound waste and spills.

G This compound Waste & Spill Management Workflow cluster_0 Waste Generation & Handling cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start Material Used or Spill Occurs Assess Assess Waste/Spill Type Start->Assess Solid Solid Waste (e.g., contaminated gloves, powder) Assess->Solid Solid Liquid Liquid Waste (e.g., solutions, rinseate) Assess->Liquid Liquid Spill Spill Occurs Assess->Spill Spill CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid ContainSpill Contain Spill with Inert Absorbent Spill->ContainSpill Store Store Sealed Container in Secondary Containment (SAA) CollectSolid->Store CollectLiquid->Store CollectSpill Collect Absorbed Material into Solid Hazardous Waste Container ContainSpill->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate Request Request Pickup from EHS / Licensed Contractor Store->Request Decontaminate->Store End Proper Final Disposal Request->End

Caption: Workflow for handling and disposing of this compound waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection : Carefully collect the absorbed liquid or spilled solid and place it into the designated solid hazardous waste container.[4]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as solid hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these stringent protocols, laboratory professionals can ensure the safe handling and proper disposal of this compound, upholding the principles of laboratory safety, regulatory compliance, and environmental stewardship.

References

Mastering the Handling of 1,1'-Biisoquinoline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative research and drug development, the safe and effective handling of specialized chemical reagents is a non-negotiable cornerstone of laboratory practice. This guide provides essential, immediate safety and logistical information for the use of 1,1'-Biisoquinoline, a heterocyclic aromatic compound with significant potential in medicinal and coordination chemistry.[1] By moving beyond a mere procedural checklist to elucidate the rationale behind each safety recommendation, this document aims to foster a culture of deep understanding and proactive risk mitigation, ensuring both the safety of laboratory personnel and the integrity of groundbreaking research.

Understanding the Risks: The Hazard Profile of this compound

This compound belongs to the family of heterocyclic aromatic amines.[2] Aromatic amines as a class are known for their potential toxicity, with many being readily absorbed through the skin.[3] Some are also recognized as potential carcinogens.[3] Available hazard statements for this compound indicate that it is highly toxic if swallowed or in contact with skin, and very toxic to aquatic life. This necessitates handling it with the utmost care to avoid any direct contact or environmental release.

Given the potential for skin, eye, and respiratory irritation based on related isoquinoline compounds, a conservative approach to personal protective equipment is warranted.[4][5][6]

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most direct and critical measure for preventing exposure to hazardous chemicals.[7] The following PPE is mandatory when handling this compound in its solid form or in solution.

1. Eye and Face Protection:

  • What to Wear: At a minimum, ANSI Z87.1-compliant safety goggles with side shields must be worn.[8] For any procedure with an elevated risk of splashes or aerosol generation, such as weighing the powder or preparing solutions, a full-face shield worn over safety goggles is required.[8][9]

  • The Rationale: The eyes are highly susceptible to chemical splashes, which can cause severe irritation or damage. A face shield provides a broader barrier of protection for the entire face.[9]

2. Skin and Body Protection:

  • What to Wear: A standard, fully-fastened laboratory coat is the minimum requirement. For handling larger quantities or during procedures with a significant risk of spillage, a chemically resistant apron worn over the lab coat is strongly recommended.

  • Glove Selection: Due to the high dermal toxicity of this compound, double-gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately following any contact with the compound. Always inspect gloves for tears or punctures before use.

  • The Rationale: Dermal contact is a primary route of exposure for aromatic amines and is a stated hazard for this compound.[3][10] Double-gloving provides an extra layer of protection and a clear protocol for immediate decontamination.

3. Respiratory Protection:

  • When it's Necessary: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved N95 respirator is required.[8]

  • The Rationale: Inhalation of fine chemical powders can lead to respiratory tract irritation and systemic toxicity. Engineering controls like a fume hood are the preferred method for mitigating this risk.[11]

Table 1: Recommended Personal Protective Equipment for this compound
Protection Type Minimum Requirement Recommended for Higher Risk Operations
Eye/Face ANSI Z87.1 Safety Goggles with Side ShieldsFull-Face Shield over Safety Goggles
Body Standard Laboratory CoatChemically Resistant Apron over Lab Coat
Hand Double Nitrile GlovesDouble Nitrile Gloves
Respiratory Work in a Chemical Fume HoodNIOSH-approved N95 Respirator (if fume hood is unavailable)

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk and ensuring procedural consistency.

1. Preparation and Engineering Controls:

  • Designated Work Area: All work with this compound should be performed in a designated and clearly labeled area of the laboratory.

  • Chemical Fume Hood: The weighing of solid this compound and the preparation of its solutions must be conducted in a properly functioning and certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for solid chemical spills should be on hand.

2. Weighing and Solution Preparation Workflow:

The following diagram illustrates the procedural flow for safely weighing solid this compound and preparing a solution.

cluster_prep Preparation Phase cluster_weighing Weighing Phase (Inside Fume Hood) cluster_solution Solution Preparation Phase (Inside Fume Hood) Prep_PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Verify_Hood Verify Fume Hood is Operational Prep_PPE->Verify_Hood Tare_Balance Tare Analytical Balance with Weigh Paper/Boat Verify_Hood->Tare_Balance Weigh_Solid Carefully Weigh Solid this compound Tare_Balance->Weigh_Solid Record_Mass Record Mass Weigh_Solid->Record_Mass Add_Solvent Add Solvent to Beaker Record_Mass->Add_Solvent Transfer_Solid Carefully Transfer Solid to Solvent Add_Solvent->Transfer_Solid Dissolve Dissolve Solid (Stir/Sonicate as needed) Transfer_Solid->Dissolve Final_Transfer Transfer to Final Volumetric Flask Dissolve->Final_Transfer

Caption: Workflow for the safe weighing and solution preparation of this compound.

3. Handling and Transfer:

  • Use appropriate tools: Employ spatulas for transferring the solid to minimize dust generation.

  • Secondary Containment: When moving solutions of this compound, always use a secondary container, such as a beaker or a bottle carrier, to prevent spills in case the primary container fails.

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and all contaminated materials is a critical aspect of its handling lifecycle and is essential for environmental protection.[12] All waste generated must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous waste bag.

  • Liquid Waste: All solutions containing this compound and any solvents used for rinsing glassware must be collected in a sealed, properly labeled hazardous waste container. Ensure the container material is compatible with the solvent.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated, puncture-proof sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Adhere to your institution's specific protocols for the disposal of hazardous chemical waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) department for waste collection. Under no circumstances should this compound or its solutions be disposed of down the drain.[4][13]

cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Waste Generation Solid_Waste Contaminated Solids (Gloves, etc.) Start->Solid_Waste Liquid_Waste Solutions & Rinses Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Solid_Container Labeled Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Container Labeled, Sealed Waste Bottle Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup No_Drain DO NOT Dispose Down Drain

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biisoquinoline
Reactant of Route 2
Reactant of Route 2
1,1'-Biisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.